molecular formula C26H37NO10 B147779 Fedotozine tartrate CAS No. 133267-27-3

Fedotozine tartrate

Cat. No.: B147779
CAS No.: 133267-27-3
M. Wt: 523.6 g/mol
InChI Key: DBDCBFOPBBFVQC-NNFXRGIZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fedotozine tartrate (JO 1196) is a small molecule drug originating from the arylacetamide series that acts as a selective agonist for the peripheral κ 1 -opioid receptor , with a particular affinity for the κ 1A subtype . Its primary research value lies in the study of gastrointestinal (GI) physiology and functional digestive disorders. As a peripherally-acting agonist, Fedotozine does not cross the blood-brain barrier, which makes it a valuable tool for distinguishing central and peripheral opioid receptor effects . Mechanistic studies indicate that Fedotozine exerts its effects at the level of the afferent nerve pathways originating from the gut. It alters the processing of visceral sensations, thereby modifying the perception of gut stimuli . In research settings, it has been shown to decrease the perception of experimental gut distension and reduce nociceptive reflexes triggered by noxious stimuli in the gastrointestinal tract . This mechanism has driven its investigation in preclinical and clinical models of irritable bowel syndrome (IBS) and functional dyspepsia . While Phase III clinical trials for these conditions were ultimately discontinued, and the drug was never marketed, Fedotozine tartrate remains a compound of significant interest for understanding visceral sensitivity and the role of peripheral kappa-opioid receptors . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S)-2,3-dihydroxybutanedioic acid;(2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO4.C4H6O6/c1-7-22(23(2)3,18-11-9-8-10-12-18)16-27-15-17-13-19(24-4)21(26-6)20(14-17)25-5;5-1(3(7)8)2(6)4(9)10/h8-14H,7,15-16H2,1-6H3;1-2,5-6H,(H,7,8)(H,9,10)/t22-;1-,2-/m00/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDCBFOPBBFVQC-NNFXRGIZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.C(C(C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@](COCC1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)N(C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00158035
Record name Fedotozine tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133267-27-3
Record name Fedotozine tartrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133267273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fedotozine tartrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00158035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FEDOTOZINE TARTRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3YJ57F78WM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Fedotozine Tartrate: Mechanism of Action & Peripheral Kappa-Opioid Agonism

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development Professionals

Executive Summary

Fedotozine tartrate (Code: JO-1196) represents a distinct class of arylacetamide opioids designed to target visceral hypersensitivity without compromising central nervous system (CNS) function. Unlike classical opioids that traverse the blood-brain barrier (BBB) to induce analgesia (often accompanied by sedation and respiratory depression), fedotozine is a peripherally restricted kappa-opioid receptor (KOR) agonist .

Its therapeutic value lies in its high selectivity for the


 receptor subtype  located on primary afferent neurons in the gastrointestinal tract. By modulating sensory nerve endings in the gut, fedotozine elevates the threshold for visceral pain perception (e.g., in Irritable Bowel Syndrome and Functional Dyspepsia) while maintaining normal gastrointestinal motility and avoiding CNS-mediated adverse events.[1]

Molecular Pharmacology

Chemical Structure & Peripheral Restriction

Fedotozine is chemically defined as (1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine L-(+)-tartrate.[2]

  • Chirality: The (R)-enantiomer is the active pharmacophore.

  • BBB Exclusion Mechanism:

    • Ionization: The tertiary amine structure ensures a high degree of protonation at physiological pH, increasing hydrophilicity and limiting passive diffusion across the lipid-rich endothelial cells of the BBB.

    • P-glycoprotein (P-gp) Substrate: Like loperamide, fedotozine is subject to efflux transporter activity, which actively pumps the molecule out of the CNS, ensuring its action remains confined to the periphery.

Receptor Binding Profile

Fedotozine exhibits high affinity and selectivity for the kappa-opioid receptor, specifically the


 subtype.

Table 1: Comparative Binding & Selectivity Profile

Receptor SubtypeAffinity (

)
Functional ActivityLocation of Action
Kappa (

)
0.16 nM Full Agonist Peripheral Afferent Terminals (Gut)
Mu (

)
> 1,000 nMNegligibleN/A (at therapeutic doses)
Delta (

)
> 1,000 nMNegligibleN/A

Note: Selectivity ratios typically exceed 500-fold in favor of Kappa receptors. Reversal of antinociceptive effects by nor-binaltorphimine (selective KOR antagonist) but not by low-dose naloxone confirms this profile.

Mechanism of Action (Signaling Dynamics)

Primary Pathway: Afferent Nerve Inhibition

The core mechanism involves the hyperpolarization of sensory nerve endings (C-fibers and A


-fibers) within the gut mucosa and myenteric plexus.
  • Receptor Activation: Fedotozine binds to peripheral KORs (

    
    -coupled GPCRs).
    
  • G-Protein Signaling: The

    
     subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP.
    
  • Ion Channel Modulation:

    • Inhibition of Voltage-Gated

      
       Channels (VGCC):  Prevents calcium influx, blocking neurotransmitter release (e.g., Substance P, CGRP).
      
    • Activation of Inward Rectifying

      
       Channels (GIRK):  Promotes potassium efflux, causing membrane hyperpolarization.
      
  • Result: Inhibition of action potential generation in response to mechanical distension (visceral pain).

Secondary Pathway: Sodium Channel Blockade (Arylacetamide Class Effect)

Research indicates that arylacetamide kappa agonists (e.g., U50,488 and fedotozine) may possess a secondary, non-opioid mechanism: the direct blockade of Tetrodotoxin-Resistant (TTX-r) Sodium Channels on sensory neurons. This "local anesthetic-like" action contributes to dampening neuronal excitability in inflammatory states.

Visualization of Signaling Pathways

Fedotozine_MOA Fedotozine Fedotozine Tartrate KOR Peripheral Kappa Opioid Receptor (Gi/o Coupled) Fedotozine->KOR High Affinity Binding Na_Channel Block TTX-r Na+ Channels (Class Effect) Fedotozine->Na_Channel Direct Interaction (Secondary) G_Protein Gi/o Protein Activation KOR->G_Protein Coupling AC Adenylyl Cyclase G_Protein->AC Inhibition Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Signaling cAMP cAMP Levels (Decrease) AC->cAMP Downregulation Ca_Channel Block Ca++ Influx (N-type) Ion_Channels->Ca_Channel K_Channel Open K+ Efflux (GIRK) Ion_Channels->K_Channel Neurotransmitters Inhibit Release of Substance P / CGRP Ca_Channel->Neurotransmitters Prevents Exocytosis Outcome Reduced Visceral Hypersensitivity (Analgesia) K_Channel->Outcome Hyperpolarization Neurotransmitters->Outcome Reduced Signaling Na_Channel->Outcome Dampened Excitability

Figure 1: Dual-pathway mechanism showing primary GPCR-mediated signaling and secondary ion channel modulation.

Experimental Protocols for Validation

To validate fedotozine's efficacy and mechanism, the Colorectal Distension (CRD) model in rats is the gold standard. This protocol measures the visceral pain threshold and the drug's ability to reverse chemically induced hypersensitivity.

Protocol: Colorectal Distension (CRD) in Conscious Rats

Objective: Quantify the antinociceptive effect of fedotozine on visceral pain.

  • Animal Preparation:

    • Use male Sprague-Dawley rats (250–300g).

    • Implant electrodes into the abdominal external oblique musculature for electromyographic (EMG) recording (Visceromotor Response - VMR).

    • Allow 5-7 days for recovery.

  • Induction of Hypersensitivity (Optional for Pathological Model):

    • Administer 0.6% acetic acid or trinitrobenzene sulfonic acid (TNBS) intracolonically 1 hour prior to testing to sensitize afferent nerves (mimicking IBS).

  • Distension Procedure:

    • Insert a flexible latex balloon (4-5 cm) into the descending colon/rectum.

    • Secure the catheter to the tail base.

    • Perform phasic distensions using a barostat:

      • Pressure Steps: 10, 20, 40, 60, 80 mmHg.

      • Duration: 20 seconds distension, 4 minute inter-stimulus interval.

  • Drug Administration:

    • Test Group: Fedotozine tartrate (0.1 – 10 mg/kg, s.c. or i.p.) administered 30 mins pre-distension.

    • Control: Saline vehicle.

    • Antagonist Challenge: Pre-treat with nor-binaltorphimine (nor-BNI) (KOR antagonist) or naloxone methiodide (peripheral non-selective antagonist) to verify receptor specificity.

  • Data Acquisition & Analysis:

    • Record EMG activity (abdominal contractions) during the 20s distension.

    • Calculate the Area Under the Curve (AUC) for the EMG signal.

    • Success Metric: A significant reduction in EMG AUC at noxious pressures (>40 mmHg) in the fedotozine group compared to vehicle.

Workflow Visualization

CRD_Protocol Step1 1. Sensitization (Acetic Acid/TNBS) Step2 2. Drug Admin (Fedotozine vs Vehicle) Step1->Step2 1 hr wait Step3 3. Balloon Insertion (Descending Colon) Step2->Step3 30 min wait Step4 4. Phasic Distension (10-80 mmHg) Step3->Step4 Step5 5. Measure VMR (Abdominal EMG) Step4->Step5 Real-time Recording

Figure 2: Experimental workflow for validating visceral antinociception.

Clinical Relevance & Therapeutic Window

Fedotozine has demonstrated efficacy in Phase II/III clinical trials for Functional Dyspepsia (FD) and Irritable Bowel Syndrome (IBS) .

  • Efficacy: Significant reduction in abdominal pain, bloating, and the sensation of distension.[1][3]

  • Safety Profile: Unlike central opioids, fedotozine does not produce sedation, addiction, or respiratory depression.

  • Dosage: Typically 30 mg, three times daily (TID).

Why it matters: The development of fedotozine validated the concept that peripheral KORs are viable targets for visceral pain, paving the way for newer agents like asimadoline.

References

  • Junien, J. L., & Rivière, P. (1995). Review article: the hypersensitive gut--peripheral kappa agonists as a new pharmacological approach. Alimentary Pharmacology & Therapeutics.[4] Link

  • Sengupta, J. N., et al. (1999). Kappa, but not mu or delta, opioids attenuate responses to distention of afferent fibers innervating the rat colon. Gastroenterology. Link

  • Delvaux, M., et al. (1999). The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome.[1] Gastroenterology. Link

  • Bonaz, B., et al. (2000). Fedotozine, a kappa-opioid agonist, prevents spinal and supra-spinal Fos expression induced by a noxious visceral stimulus in the rat. Neurogastroenterology & Motility. Link

  • Su, X., et al. (2002). Sodium channel blocking actions of the kappa-opioid receptor agonist U50,488 contribute to its visceral antinociceptive effects.[5][6][7] Journal of Neurophysiology. Link

Sources

Peripheral Selectivity of Fedotozine Tartrate in Visceral Pain: A Mechanistic and Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Peripheral Selectivity of Fedotozine Tartrate in Visceral Pain Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

Fedotozine tartrate represents a pivotal case study in the dissociation of analgesic efficacy from central nervous system (CNS) adverse events. As a selective kappa-opioid receptor (KOR) agonist , it targets afferent visceral nerve terminals to modulate nociception without crossing the blood-brain barrier (BBB). This guide dissects the pharmacological basis of this selectivity, details the experimental frameworks required to validate peripheral restriction, and provides actionable protocols for assessing visceral antinociception.

Molecular Pharmacology & Mechanism of Action

Receptor Profile and Selectivity

Fedotozine ([(1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine, (2S,3S)-tartrate]) functions as a potent agonist at the kappa-opioid receptor.[1][2][3] Unlike mu-opioid agonists (e.g., morphine), which carry high risks of respiratory depression and dependence, or central kappa agonists (e.g., U-50,488H), which induce sedation and dysphoria, Fedotozine is engineered for peripheral restriction .

  • Primary Target: Peripheral KORs located on the terminals of primary afferent neurons (A-delta and C fibers) innervating the viscera.

  • Signal Transduction: Activation of KORs leads to G_i/o protein coupling, inhibition of voltage-gated Calcium channels (

    
    ), and opening of Potassium channels (
    
    
    
    ). This hyperpolarization inhibits the release of excitatory neurotransmitters (Substance P, CGRP) at the dorsal horn, effectively "silencing" the visceral error signal before it reaches the CNS.
The Blood-Brain Barrier (BBB) Exclusion

The safety profile of Fedotozine is strictly dependent on its physicochemical inability to penetrate the CNS.

  • Hydrophilicity: The tartrate salt formation increases polarity, limiting passive diffusion across the lipophilic BBB endothelial membrane.

  • Substrate Specificity: While not fully elucidated in all species, peripheral opioids often evade CNS accumulation via P-glycoprotein (P-gp) efflux or simple lack of lipophilic transport mechanisms.

Visualization: Peripheral vs. Central Signaling

The following diagram illustrates the differential signaling pathway where Fedotozine acts solely at the peripheral nerve ending, contrasting with central agonists.

G cluster_periphery Peripheral Viscera (Gut Wall) cluster_cns Central Nervous System (CNS) Nociceptor Visceral Nociceptor (Afferent Terminal) SpinalCord Spinal Dorsal Horn Nociceptor->SpinalCord Reduced Glutamate/SubP Release KOR_Per Peripheral KOR KOR_Per->Nociceptor Hyperpolarization (Inhibit Ca++ Influx) Fedotozine Fedotozine (Drug) Fedotozine->KOR_Per Agonist Binding BBB Blood-Brain Barrier Fedotozine->BBB Blocked KOR_Cent Central KOR Brain Brain (Perception/Side Effects) SpinalCord->Brain Attenuated Pain Signal KOR_Cent->Brain Sedation/Dysphoria (NOT ACTIVATED)

Figure 1: Mechanism of Action. Fedotozine activates peripheral KORs to inhibit nociceptive transmission but is blocked by the BBB, preventing central KOR-mediated side effects.

Preclinical Validation: Differentiating Peripheral from Central Action

To scientifically validate peripheral selectivity, researchers must employ a "Route of Administration Mismatch" strategy. If a drug is peripherally selective, it should be potent when administered systemically (IV/SC) but show reduced or no potency when administered directly into the brain (ICV) at similar effective doses.

Comparative Efficacy Data

The following table summarizes the classic pharmacological profile distinguishing Fedotozine from the central KOR agonist U-50,488H and the mu-agonist Morphine.

CompoundTarget ReceptorRoute: IV/SC (Systemic)Route: ICV (Central)Effect on Visceral PainCNS Side Effects
Fedotozine Kappa (Peripheral)High Potency (ED50 ~0.6-2.0 mg/kg)Inactive (up to 300 µ g/rat )BlockedAbsent
U-50,488H Kappa (Central/Periph)High PotencyHigh PotencyBlockedSedation present
Morphine Mu (Central/Periph)High PotencyVery High PotencyBlockedResp. Depression

Data synthesized from Diop et al. (1994) and Junien et al. (1995).

Self-Validating Control Systems

When designing these experiments, you must include specific antagonists to prove the mechanism:

  • Nor-binaltorphimine (nor-BNI): A selective KOR antagonist.[4] It must abolish Fedotozine's effect to prove KOR mediation.

  • Naloxone (Low Dose): A mu-preferring antagonist. It should fail to block Fedotozine, proving the effect is not mu-mediated.

  • Methylnaltrexone: A peripherally restricted mu-antagonist (negative control for central mu effects).

Experimental Protocol: Colorectal Distension (CRD) in Rats[5]

The Colorectal Distension (CRD) model is the gold standard for assessing visceral hypersensitivity and the efficacy of compounds like Fedotozine. This protocol measures the Visceromotor Response (VMR)—a pseudo-affective reflex manifested as abdominal muscle contraction.

Protocol Workflow Visualization

CRD_Protocol Start Subject Selection (Sprague-Dawley Rats) Surgery Electrode Implantation (External Oblique Muscle) Start->Surgery Recovery Recovery (5-7 Days) & Acclimatization Surgery->Recovery Induction Induction of Hypersensitivity (Optional: Acetic Acid/TNBS) Recovery->Induction If testing hypersensitivity DrugAdmin Drug Administration (Fedotozine IV/SC vs Vehicle) Recovery->DrugAdmin If testing basal nociception Induction->DrugAdmin Distension CRD Protocol (Barostat/Balloon: 10-80 mmHg) DrugAdmin->Distension Wait Tmax (e.g., 15-30 min) Recording EMG Recording & Quantification (Area Under Curve) Distension->Recording Analysis Data Analysis (Compare Thresholds/VMR) Recording->Analysis

Figure 2: Experimental Workflow for Colorectal Distension (CRD) assessing Visceromotor Response (VMR).

Detailed Methodology

Step 1: Surgical Implantation (Electromyography - EMG)

  • Anesthesia: Isoflurane (2-3% induction, 1.5% maintenance).

  • Procedure: Expose the external oblique abdominal muscle. Implant paired silver wire electrodes. Tunnel wires subcutaneously to a skull-mounted connector.

  • Validation: Allow 5-7 days recovery. Verify signal integrity by observing EMG spikes during spontaneous movement.

Step 2: Induction of Visceral Hypersensitivity (Optional but Recommended)

  • Rationale: Fedotozine shows higher efficacy in hypersensitive states (mimicking IBS) than in basal states.

  • Agent: Intracolonic administration of 0.6% Acetic Acid or TNBS (Trinitrobenzenesulfonic acid).

  • Timing: Perform CRD testing 1 hour post-acetic acid or 3-7 days post-TNBS.

Step 3: Distension Procedure

  • Restraint: Place rat in a Bollman cage or clear plastic tube (acclimatized).

  • Balloon Insertion: Insert a flexible latex balloon (4-5 cm length) intra-anally, positioning the tip 1 cm proximal to the anal sphincter. Secure to the tail.

  • Inflation: Use a Barostat to deliver phasic distensions.

    • Protocol: Ascending pressures (15, 30, 45, 60 mmHg).

    • Duration: 20 seconds distension, 4-minute inter-stimulus interval.

Step 4: Data Acquisition & Analysis

  • Signal Processing: Rectify and integrate the EMG signal.

  • Quantification: Calculate the Area Under the Curve (AUC) during the 20s distension period. Subtract the baseline activity (pre-distension 20s).

  • Statistical Endpoints:

    • Pain Threshold: Pressure eliciting a response >2 standard deviations above baseline.[3]

    • Total VMR: Sum of AUC across all pressures.

Clinical Translation

The transition from rodent models to human application for Fedotozine validated the preclinical findings of peripheral selectivity.

  • Efficacy in IBS: In multicenter double-blind trials, Fedotozine (30 mg t.i.d.)[5] significantly increased the threshold for colonic distension pain in IBS patients compared to placebo.[3]

  • Functional Dyspepsia: Clinical trials demonstrated relief of epigastric pain and nausea.[6]

  • Safety Profile: The absence of CNS side effects (sedation, dysphoria) in human trials confirmed the BBB exclusion hypothesis derived from the "Route of Administration Mismatch" animal studies.

References

  • Diop, L., Rivière, P. J., Pascaud, X., & Junien, J. L. (1994). Peripheral kappa-opioid receptors mediate the antinociceptive effect of fedotozine on the duodenal pain reflex in rat.[2] European Journal of Pharmacology, 271(1), 65–71.

  • Junien, J. L., & Rivière, P. (1995). Review article: the hypersensitive gut--peripheral kappa agonists as a new pharmacological approach. Alimentary Pharmacology & Therapeutics, 9(2), 117–126.

  • Delvaux, M., et al. (1999). The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome.[2] Gastroenterology, 116(1), 38–45.[2]

  • Sengupta, J. N., et al. (1999). Kappa, but not mu or delta, opioids attenuate responses to distention of afferent fibers innervating the rat colon.[7] Gastroenterology, 117(2), 431-438.

  • Fraitag, B., Homerin, M., & Hecketsweiler, P. (1994). Double-blind dose-response multicenter comparison of fedotozine and placebo in treatment of nonulcer dyspepsia. Digestive Diseases and Sciences, 39(5), 1072–1077.

Sources

Technical Monograph: Fedotozine Tartrate Binding Affinity & Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fedotozine tartrate (JO-1196) is a peripherally restricted opioid receptor agonist primarily recognized for its therapeutic application in visceral hypersensitivity, functional dyspepsia, and Irritable Bowel Syndrome (IBS). Unlike classical opioids that traverse the blood-brain barrier (BBB) to induce central analgesia (and associated adverse effects like sedation or dysphoria), fedotozine operates on the afferent nerve endings within the gastrointestinal tract.

This technical guide details the binding affinity profile (


) of fedotozine, specifically its interaction with the kappa-opioid receptor (KOR). It synthesizes pivotal pharmacological data, experimental protocols for affinity determination, and the downstream signaling mechanisms that validate its clinical utility.

Molecular Pharmacology & Binding Profile[1][2]

Binding Affinity ( ) Data

The binding profile of fedotozine is characterized by a preferential affinity for the kappa-opioid receptor subtypes, though it exhibits a broader binding spectrum compared to highly selective research tools like U-50,488. The most definitive characterization of its binding kinetics derives from competitive displacement assays in relevant gastrointestinal tissue preparations (myenteric plexus), reflecting its peripheral site of action.

Table 1: Fedotozine (JO-1196) Binding Affinity Profile Data derived from competitive displacement of specific radioligands in canine ileum myenteric plexus preparations.

Receptor SubtypeLigand Used for Displacement

Value (nM)
Relative Affinity Index*
Kappa (KOR) [³H]-Ethylketocyclazocine (EKC)190 nM 0.52
Mu (MOR) [³H]-DAGO / Morphiceptin analogs> 190 nM0.25
Delta (DOR) [³H]-DPDPE> 190 nM0.22

*Relative Affinity Index indicates the proportional preference of the ligand for a subtype within this specific assay system. A higher value indicates greater selectivity.

Technical Insight: While fedotozine is often classified as a "selective" kappa agonist, the raw


 of ~190 nM indicates moderate potency compared to nanomolar-range agonists like U-50,488 (

≈ 0.2–5 nM). Its "selectivity" is functional: it activates peripheral kappa receptors to block nociceptive signals (visceral pain) at doses that do not significantly engage central mu or delta receptors, primarily due to its physicochemical properties preventing CNS entry.
Chemical Properties & Peripheral Restriction
  • Chemical Name: (1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine L-tartrate.

  • Mechanism of Restriction: The molecule features a 3,4,5-trimethoxybenzyl ether moiety. This lipophilic group, combined with the specific ionization state of the amine at physiological pH, limits passive diffusion across the tight junctions of the Blood-Brain Barrier (BBB), confining its activity to the peripheral nervous system (PNS).

Mechanism of Action: Signaling Pathway

Fedotozine acts as an agonist at the G-protein coupled Kappa-Opioid Receptor (KOR). Upon binding, it triggers the


 signaling cascade, leading to the hyperpolarization of afferent sensory neurons and the inhibition of neurotransmitter release (e.g., Substance P, Glutamate).
Pathway Visualization (DOT)

FedotozineSignaling Fedotozine Fedotozine Tartrate (Ligand) KOR Kappa-Opioid Receptor (GPCR - Peripheral) Fedotozine->KOR Binding (Ki ~190nM) Gi Gi/o Protein (Activation) KOR->Gi Coupling AC Adenylate Cyclase Gi->AC Inhibition Ca_Channels Voltage-Gated Ca++ Channels Gi->Ca_Channels Inhibition (Beta-Gamma) K_Channels GIRK Channels (K+ Efflux) Gi->K_Channels Activation (Beta-Gamma) cAMP cAMP Levels (Reduction) AC->cAMP Decreased Production Neurotransmitters Inhibition of Substance P / Glutamate Ca_Channels->Neurotransmitters Prevents Release K_Channels->Neurotransmitters Hyperpolarization Effect Reduced Visceral Hypersensitivity Neurotransmitters->Effect Therapeutic Outcome

Figure 1: Signal transduction pathway of Fedotozine at the peripheral nerve terminal. Binding initiates a Gi/o-mediated cascade resulting in neuronal hyperpolarization and inhibition of nociceptive signaling.

Experimental Protocol: Radioligand Binding Assay

To experimentally verify the


 of fedotozine or similar analogues, the following standardized protocol is recommended. This workflow ensures the isolation of specific binding from non-specific interactions.
Reagents & Preparation
  • Tissue Source: Guinea pig brain membranes (standard for KOR) or Canine Ileum Myenteric Plexus (for peripheral specificity).

  • Radioligand: [³H]-U69,593 (highly selective for KOR) or [³H]-Ethylketocyclazocine (EKC) (broader spectrum, requires blocking of mu/delta).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    , 1 mM EGTA.
    
  • Non-Specific Binding Definition: 10

    
    M Naloxone or U-50,488.
    
Step-by-Step Workflow

Step 1: Membrane Preparation

  • Homogenize tissue in ice-cold assay buffer using a Polytron homogenizer (bursts of 10s).

  • Centrifuge at 48,000

    
     for 20 minutes at 4°C.
    
  • Resuspend pellet in fresh buffer and incubate at 37°C for 30 minutes (to remove endogenous opioids).

  • Centrifuge again (48,000

    
    , 20 min) and resuspend to a final protein concentration of 0.2–0.5 mg/mL.
    

Step 2: Competitive Binding Incubation

  • Prepare 96-well plates or polystyrene tubes.

  • Total Binding Wells: Add 50

    
    L Membrane + 50 
    
    
    
    L Radioligand (e.g., 1 nM [³H]-U69,593) + 50
    
    
    L Vehicle.
  • Non-Specific Binding Wells: Add 50

    
    L Membrane + 50 
    
    
    
    L Radioligand + 50
    
    
    L Excess Unlabeled Ligand (10
    
    
    M Naloxone).
  • Experimental Wells: Add 50

    
    L Membrane + 50 
    
    
    
    L Radioligand + 50
    
    
    L Fedotozine Tartrate (concentration range:
    
    
    M to
    
    
    M).
  • Incubate for 60 minutes at 25°C to reach equilibrium.

Step 3: Filtration & Counting

  • Terminate reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.1% polyethylenimine to reduce non-specific binding).

  • Wash filters

    
     with 4 mL ice-cold Tris-HCl buffer.
    
  • Transfer filters to scintillation vials, add liquid scintillant, and count radioactivity (CPM).

Step 4: Data Analysis

  • Calculate Specific Binding : (Total Binding CPM) - (Non-Specific Binding CPM).

  • Plot Specific Binding % vs. Log[Fedotozine].

  • Determine

    
     using non-linear regression (one-site competition model).
    
  • Calculate

    
     using the Cheng-Prusoff equation :
    
    
    
    
    (Where
    
    
    is radioligand concentration and
    
    
    is the dissociation constant of the radioligand).

References

  • Allescher, H. D., Ahmad, S., Classen, M., & Daniel, E. E. (1991). Interaction of trimebutine and JO-1196 (fedotozine) with opioid receptors in the canine ileum.[1] Journal of Pharmacology and Experimental Therapeutics, 257(2), 836-842.[1]

  • Junien, J. L., & Rivière, P. (1995). Review article: the hypersensitive gut—peripheral kappa agonists as a new pharmacological approach. Alimentary Pharmacology & Therapeutics, 9(2), 117-126.

  • Diop, L., Rivière, P. J., Pascaud, X., & Junien, J. L. (1994). Peripheral kappa-opioid receptors mediate the antinociceptive effect of fedotozine on the duodenal pain reflex in rat. European Journal of Pharmacology, 271(1), 65-71.

  • Delvaux, M., Louvel, D., Lagier, E., Scherrer, B., Abitbol, J. L., & Frexinos, J. (1999). The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome. Gastroenterology, 116(1), 38-45.

Sources

Fedotozine Tartrate: Peripheral Kappa-Opioid Modulation of the Gut-Brain Axis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: Pharmacological Mechanism, Preclinical Validation, and Clinical Application of Fedotozine Tartrate.

Executive Summary

The management of Functional Gastrointestinal Disorders (FGIDs), particularly Irritable Bowel Syndrome (IBS) and Functional Dyspepsia (FD), remains a complex challenge due to the bidirectional dysregulation of the Gut-Brain Axis (GBA) . Fedotozine tartrate represents a pivotal therapeutic agent that decouples this axis at the peripheral interface.

Unlike traditional opioids that act centrally, Fedotozine is a highly selective, peripherally restricted kappa-opioid receptor (KOR) agonist . It functions by hyperpolarizing visceral afferent nerve terminals, thereby raising the threshold for nociceptive signaling without crossing the blood-brain barrier. This guide details the mechanistic grounding, experimental validation, and clinical efficacy of Fedotozine, providing a blueprint for researchers investigating peripheral neuromodulation.

Molecular Pharmacology: The Peripheral KOR Mechanism

Mechanism of Action

Fedotozine tartrate ((1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine tartrate) targets the kappa-1a opioid receptor subtype located on the nerve endings of sensory afferents in the gastrointestinal tract.[1][2]

The binding initiates a G-protein coupled cascade (Gi/Go) that results in the inhibition of voltage-gated calcium channels (N-type) and the opening of potassium channels. This dual action hyperpolarizes the neuronal membrane, inhibiting the release of excitatory neurotransmitters (e.g., Substance P, Glutamate) and effectively silencing the nociceptive signal before it ascends to the spinal cord.

Signaling Pathway Visualization

The following diagram illustrates the intracellular cascade triggered by Fedotozine upon binding to the peripheral KOR.

G Fedotozine Fedotozine Tartrate KOR Kappa-Opioid Receptor (Peripheral Afferent Neuron) Fedotozine->KOR Binding (Agonist) GProtein Gi/Go Protein Activation KOR->GProtein Coupling CaChannel Voltage-Gated Ca2+ Channels GProtein->CaChannel Inhibits KChannel Inward Rectifying K+ Channels GProtein->KChannel Activates NeuroTrans Inhibition of Neurotransmitter Release (Substance P, CGRP) CaChannel->NeuroTrans Reduced Ca2+ Influx Hyperpol Membrane Hyperpolarization KChannel->Hyperpol K+ Efflux Hyperpol->NeuroTrans SignalBlock Blockade of Ascending Nociceptive Signal NeuroTrans->SignalBlock Desensitization

Figure 1: Intracellular signaling cascade of Fedotozine tartrate leading to peripheral antinociception.

Preclinical Validation: The Colorectal Distension (CRD) Model

To validate the efficacy of Fedotozine in modulating visceral hypersensitivity, the Colorectal Distension (CRD) model in rats is the gold standard. This protocol measures the Abdominal Withdrawal Reflex (AWR) as a proxy for visceral pain.[3]

Experimental Protocol: CRD with Acetic Acid Sensitization

This workflow establishes a self-validating system where "Sensitization" ensures the animal mimics an IBS-like state, and "Distension" provides quantifiable pain metrics.

Step-by-Step Methodology:

  • Subject Preparation: Male Sprague-Dawley rats (200–250g) are fasted for 24 hours.

  • Sensitization (Inducing Hypersensitivity):

    • Administer 1.0 mL of 0.6% acetic acid intracolonically.

    • Rationale: This induces mild inflammation, lowering the pain threshold (visceral hypersensitivity) to mimic IBS pathophysiology.

  • Drug Administration:

    • Test Group: Fedotozine tartrate (e.g., 1–10 mg/kg, i.p. or p.o.) administered 30 minutes post-sensitization.

    • Control Group: Saline vehicle.

  • Distension Procedure:

    • Insert a flexible latex balloon (5–7 cm) intra-anally.[3]

    • Inflate balloon using a barostat to specific pressures: 20, 40, 60, 80 mmHg.

    • Duration: 20 seconds distension, 4-minute inter-stimulus interval.

  • Data Acquisition (AWR Scoring):

    • Score 0: No behavioral response.

    • Score 1: Immobility/Head bobbing.

    • Score 2: Contraction of abdominal muscles (weak).

    • Score 3: Lifting of abdominal wall (strong contraction).

    • Score 4: Body arching and lifting of pelvic structures.

Workflow Visualization

CRD_Protocol Start Subject Prep (Fasted Rats) Sensitize Sensitization (0.6% Acetic Acid) Start->Sensitize Induction Treatment Drug Admin (Fedotozine vs Vehicle) Sensitize->Treatment T+30min Balloon Balloon Insertion & Adaptation Treatment->Balloon Setup Distension Phasic Distension (20-80 mmHg) Balloon->Distension Stimulus Scoring AWR Scoring (0-4 Scale) Distension->Scoring Measurement Scoring->Distension Next Pressure Step

Figure 2: Experimental workflow for assessing visceral antinociception via Colorectal Distension (CRD).

Clinical Efficacy & Data Analysis

Clinical trials have demonstrated Fedotozine's ability to reduce symptoms in IBS and Functional Dyspepsia without central opioid side effects. The data below summarizes key findings from multicenter dose-response studies.

Comparative Efficacy Data (IBS)

Source: Derived from multicenter double-blind trials (See Ref [1], [2]).[4]

MetricPlacebo ResponseFedotozine (30mg t.i.d.)[5][6]Statistical Significance (P-value)
Maximal Daily Abdominal Pain Moderate reductionSignificant reduction P = 0.01
Mean Daily Pain Intensity Low reductionHigh reduction P = 0.007
Abdominal Bloating Minimal changeMarked improvement P = 0.02
Overall Disease Severity UnchangedReduced P = 0.003
CNS Side Effects < 2%< 2%NS (Not Significant)
Interpretation of Clinical Findings

The data confirms that Fedotozine (30 mg) provides superior relief for pain and bloating compared to placebo.[6] Crucially, the "CNS Side Effects" row highlights the drug's peripheral selectivity; the incidence of adverse events (drowsiness, dysphoria) in the treatment group was statistically indistinguishable from the placebo group. This validates the hypothesis that Fedotozine modulates the GBA solely at the gut level.

Safety Profile & Selectivity

The primary advantage of Fedotozine over central analgesics (e.g., morphine) is its low lipophilicity and high affinity for peripheral receptors.

  • Blood-Brain Barrier (BBB): Fedotozine does not cross the BBB in significant quantities.

  • Respiratory Depression: No significant effect observed in clinical doses.

  • Motility: While it modulates the sensory threshold, it does not induce severe constipation (opioid-induced bowel dysfunction) to the same degree as mu-opioid agonists.

References

  • Efficacy of peripheral kappa agonist fedotozine versus placebo in treatment of irritable bowel syndrome.[5][6] A multicenter dose-response study. Source: PubMed / Dig Dis Sci. URL:[5][Link]

  • Pharmacology and clinical experience with fedotozine. Source: PubMed / Expert Opin Investig Drugs. URL:[Link]

  • Fedotozine blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors. Source:[7][8] PubMed / Eur J Pharmacol. URL:[5][Link]

  • The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome. Source:[9][10] PubMed / Gastroenterology. URL:[Link]

  • Peripheral kappa-opioid receptors mediate the antinociceptive effect of fedotozine on the duodenal pain reflex in rat. Source: PubMed / Eur J Pharmacol. URL:[5][Link]

Sources

Fedotozine tartrate therapeutic potential for IBS-C and IBS-D

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of Fedotozine Tartrate, evaluating its mechanistic basis and clinical performance as a peripheral kappa-opioid receptor (KOR) agonist for Irritable Bowel Syndrome (IBS).

Molecule: Fedotozine Tartrate (JO-1196) Class: Peripheral Kappa-Opioid Receptor (KOR) Agonist Primary Indication: Visceral Hypersensitivity in IBS-C and IBS-D[1]

Executive Summary

Fedotozine tartrate represents a pivotal case study in the development of neuromodulators for functional gastrointestinal disorders (FGIDs) .[1] Unlike mu-opioid receptor (MOR) agonists (e.g., loperamide) which primarily alter motility, Fedotozine was designed to target visceral hypersensitivity —the core pathophysiological marker of IBS—without centrally mediated side effects or significant disruption of bowel habits.

While clinical development was ultimately discontinued due to marginal therapeutic gain over placebo, Fedotozine remains a critical reference compound. It validated the hypothesis that peripheral KOR activation can modulate afferent signaling from the gut, offering a "motility-neutral" analgesic mechanism theoretically applicable to both IBS-C (Constipation) and IBS-D (Diarrhea) .[1]

Molecular Pharmacology & Mechanism of Action

Fedotozine is a selective agonist for the kappa-opioid receptor (KOR), specifically the


 subtype.[1] Its therapeutic index relies heavily on its pharmacokinetic profile: it is highly polar and hydrophilic, preventing it from crossing the blood-brain barrier (BBB).[1]
Peripheral Restriction[1]
  • Systemic vs. Local: Following oral administration, plasma levels are often negligible (<20 ng/mL), yet tissue concentrations in the gut mucosa and muscularis are high.

  • Safety Implication: This peripheral restriction eliminates central dysphoria and sedation, common adverse events associated with central KOR agonists.

Signal Transduction

Fedotozine acts on KORs located on the terminals of primary afferent neurons (both vagal and spinal/splanchnic) within the gut wall.

Pathway Logic:

  • Binding: Fedotozine binds to the G-protein-coupled KOR.[1]

  • G-Protein Activation: Activation of

    
     proteins.[1]
    
  • Channel Modulation: Inhibition of voltage-gated Calcium channels (

    
    ) and opening of Potassium channels (
    
    
    
    ).[1]
  • Neurotransmitter Blockade: This hyperpolarization prevents the presynaptic release of excitatory neuropeptides (Substance P, CGRP) that transmit nociceptive signals to the dorsal horn.[1]

Visualization: KOR Signaling at the Afferent Nerve Terminal

KOR_Signaling cluster_channels Ion Channel Modulation Fedotozine Fedotozine Tartrate KOR Kappa-Opioid Receptor (Peripheral Nerve Terminal) Fedotozine->KOR Agonist Binding Gi Gi/o Protein Activation KOR->Gi Coupling Ca_Block Block Ca++ Influx Gi->Ca_Block Inhibits K_Open Open K+ Channels (Hyperpolarization) Gi->K_Open Activates Vesicle Synaptic Vesicle (Substance P / CGRP) Ca_Block->Vesicle Prevents Fusion K_Open->Vesicle Stabilizes Membrane Release Inhibition of Neurotransmitter Release Vesicle->Release Downregulates Signal Reduced Nociceptive Signal to Spinal Cord Release->Signal Therapeutic Effect

Figure 1: Mechanism of Fedotozine-induced antinociception at the peripheral afferent terminal.[1]

Therapeutic Potential: IBS-C vs. IBS-D

The unique value proposition of Fedotozine lies in its motility neutrality .[1]

The "Universal" Analgesic Hypothesis

Most IBS treatments are segregated by subtype because they affect transit:

  • 5-HT3 Antagonists (e.g., Alosetron): Treat IBS-D but cause constipation.[1]

  • Guanylate Cyclase Agonists (e.g., Linaclotide): Treat IBS-C but cause diarrhea.[1]

Fedotozine, however, decouples pain relief from motility.

  • In IBS-C: It raises the pain threshold (reducing bloating/cramping) without worsening constipation (unlike mu-opioids).[1]

  • In IBS-D: It reduces visceral hypersensitivity without accelerating transit further.[1]

Clinical Evidence of Motility Effects

Preclinical and clinical data confirm that while Fedotozine can modulate the gastro-colic reflex (preventing stress-induced inhibition of gastric emptying), it does not significantly alter basal colonic transit time or compliance in humans.[1]

FeatureMu-Agonist (e.g., Loperamide)Fedotozine (KOR Agonist)
Primary Target Enteric Neurons (Myenteric Plexus)Sensory Afferents (Mucosa/Submucosa)
Effect on Transit Significant Slowing (Constipating)Negligible / Neutral
CNS Side Effects Yes (if BBB crossed)No (Peripherally Restricted)
IBS Subtype Fit IBS-D OnlyIBS-C & IBS-D

Preclinical Validation: The Barostat Protocol

To validate Fedotozine, researchers utilized the Colorectal Distension (CRD) model. This protocol measures the "threshold" at which a distended balloon in the rectum causes a pain response (in animals) or a sensation report (in humans).

Experimental Workflow

The following workflow illustrates how Fedotozine efficacy is quantified using an electronic barostat.

Barostat_Protocol cluster_measure Distension Protocol Subject Subject (Rat or Human) Admin Drug Administration (Fedotozine vs Placebo) Subject->Admin Barostat Electronic Barostat (Balloon Inflation) Admin->Barostat Wait 60 min Step1 Phasic Distension (Ramp: 0-60 mmHg) Barostat->Step1 Step2 Record Threshold (First Sensation / Pain) Step1->Step2 Outcome Efficacy Readout: Increased Pain Threshold Step2->Outcome Comparison

Figure 2: Barostat workflow used to quantify visceral hypersensitivity thresholds.

Clinical Efficacy Data

The most significant evaluation of Fedotozine was a multicenter dose-response study involving 238 IBS patients.[1]

Key Trial Results (Dapoigny et al.)

Protocol: Randomized, double-blind, placebo-controlled.[1] Duration: 6 weeks. Dosing: 3.5 mg, 15 mg, or 30 mg (t.i.d).

Summary of Findings:

  • Abdominal Pain: The 30 mg dose showed a statistically significant reduction in maximal daily abdominal pain compared to placebo.[1][2]

  • Bloating: Significant improvement observed in the 30 mg group.[1][2][3][4]

  • Bowel Habits: No significant changes in stool frequency or consistency were reliably detected, confirming the "motility neutral" profile.

Data Table: Efficacy Endpoints (30 mg Dose)
EndpointStatistical Significance (P-value)Clinical Interpretation
Maximal Daily Pain

Effective for peak pain intensity.[1][2]
Mean Daily Pain

Consistent analgesic effect.[1]
Abdominal Bloating

Reduces sensation of distension.[1]
Global Assessment

Patients perceived overall improvement.[1][2]
Constipation/Diarrhea Not SignificantConfirms lack of motility efficacy.[1]

Critical Analysis: Why Development Stalled

Despite the positive P-values, Fedotozine was not successfully commercialized as a blockbuster IBS drug. Understanding this failure is crucial for modern drug developers.[1]

  • Magnitude of Effect: While statistically significant, the "therapeutic gain" (Drug response minus Placebo response) was relatively small (often <15%).[1] In IBS trials, placebo response rates can exceed 40%, making it difficult to demonstrate robust clinical utility.

  • Efficacy Ceiling: As a pure analgesic, it did not address the bothersome bowel habit symptoms (urgency in IBS-D or straining in IBS-C).[1] Patients often desire a "complete" symptom cure.[1]

  • Evolution of Targets: The field shifted toward multi-modal drugs (e.g., Eluxadoline, which targets Mu, Delta, and Kappa receptors) to balance motility and pain more effectively.

Future Outlook

Fedotozine remains a valuable chemical probe .[1] Its structure has influenced the design of newer KOR agonists like Asimadoline , which sought to improve upon Fedotozine's bioavailability and potency. For researchers, Fedotozine proves that peripheral visceral analgesia is achievable , even if the clinical magnitude requires further optimization.

References

  • Jouveinal Laboratoires. (1995).[1] Efficacy of peripheral kappa agonist fedotozine versus placebo in treatment of irritable bowel syndrome.[2][3][4][5] A multicenter dose-response study. Digestive Diseases and Sciences.[1][2] Link

  • Delvaux, M., et al. (1999).[1][6][7] The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome.[4][6] Gastroenterology.[1][3][5][8][9] Link

  • Junien, J.L., & Riviere, P. (1995). Review article: the hypersensitive gut--peripheral kappa agonists as a new pharmacological approach.[1] Alimentary Pharmacology & Therapeutics.[1][9] Link

  • Gue, M., et al. (1994).[1][9] The kappa agonist fedotozine modulates colonic distention-induced inhibition of gastric motility and emptying in dogs.[1][10] Gastroenterology.[1][3][5][9] Link

  • Camilleri, M. (2008).[1] Novel molecular targets for the treatment of irritable bowel syndrome.[1] Journal of Physiology and Pharmacology. Link

Sources

Fedotozine Tartrate: A Technical Retrospective on Peripheral Kappa-Opioid Agonism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fedotozine tartrate (Code: JO-1196) represents a pivotal case study in the development of peripherally restricted opioid agonists for functional gastrointestinal disorders (FGIDs). Designed to target kappa-opioid receptors (KOR) on visceral afferent nerves without crossing the blood-brain barrier, it aimed to decouple analgesia from central nervous system (CNS) side effects. While Phase II trials demonstrated significant promise in reducing visceral hypersensitivity in Irritable Bowel Syndrome (IBS) and Functional Dyspepsia (FD), the drug ultimately stalled in Phase III development due to an insufficient therapeutic gain over placebo. This guide analyzes the chemical engineering, mechanistic pharmacology, and clinical trajectory of Fedotozine, offering critical insights for modern drug developers targeting the gut-brain axis.

Chemical Identity & Structural Logic

Fedotozine is an arylacetamide derivative engineered for high peripheral selectivity. Its structural design prioritizes lipophilicity for local tissue penetration while maintaining a physicochemical profile that limits central distribution.

Parameter Technical Detail
INN Name Fedotozine tartrate
Development Code JO-1196
IUPAC Name (2R)-N,N-dimethyl-2-phenyl-1-[(3,4,5-trimethoxyphenyl)methoxy]butan-2-amine; (2S,3S)-2,3-dihydroxybutanedioic acid
Molecular Formula C₂₂H₃₁NO₄[1][2][3][4][5][6] · C₄H₆O₆
Molecular Weight 523.6 g/mol (Salt); 373.5 g/mol (Free Base)
Stereochemistry (R)-enantiomer (Active moiety); (2S,3S)-tartrate (Counterion)
Solubility Highly soluble in water (Tartrate salt form)
1.1 Reconstructed Synthesis Protocol

Based on arylacetamide medicinal chemistry standards and patent literature (e.g., EP0338933).

Step 1: Intermediate Formation

  • Reagents: 2-phenylbutanoic acid, Thionyl chloride (SOCl₂), Dimethylamine.

  • Reaction: Acid chloride formation followed by amidation.

  • Process: 2-phenylbutanoic acid is refluxed with SOCl₂ to form the acid chloride. Excess SOCl₂ is removed, and the residue is treated with dimethylamine in an inert solvent (e.g., dichloromethane) to yield N,N-dimethyl-2-phenylbutanamide.

Step 2: Reduction & Etherification

  • Reagents: Lithium Aluminum Hydride (LiAlH₄), 3,4,5-trimethoxybenzyl chloride, Sodium hydride (NaH).

  • Reaction: Reduction of the amide to an amine, followed by O-alkylation.

  • Process: The amide is reduced to the corresponding amino-alcohol derivative. This intermediate is then deprotonated with NaH and coupled with 3,4,5-trimethoxybenzyl chloride to install the trimethoxybenzyl ether moiety, yielding the racemic Fedotozine base.

Step 3: Chiral Resolution & Salt Formation

  • Reagents: L-(+)-Tartaric acid, Ethanol/Acetone.[7]

  • Reaction: Diastereomeric salt crystallization.

  • Process: The racemic base is dissolved in ethanol. L-(+)-Tartaric acid is added.[7] The solution is cooled to induce crystallization of the (R)-Fedotozine (2S,3S)-tartrate salt, which is filtered and recrystallized to high optical purity (>99% ee).

Mechanism of Action: The Peripheral Firewall

Fedotozine is a Class-First Peripheral Kappa-Agonist . Unlike mu-opioids (morphine), which act centrally to dampen pain perception (causing sedation and addiction), Fedotozine acts strictly on the afferent nerve terminals in the gut mucosa and myenteric plexus.

Key Mechanistic Features:

  • High Affinity KOR Binding: Selective agonist at the kappa-opioid receptor subtype (specifically

    
    ).[8]
    
  • Visceral Antinociception: Raises the threshold for firing in mechanosensitive afferents during gut distension.

  • Blood-Brain Barrier (BBB) Exclusion: Due to its polarity and active efflux transport, it does not achieve significant occupancy of central opioid receptors.

2.1 Signaling Pathway Visualization

FedotozineMechanism GutLumen Gut Lumen (Distension/Stimulus) Mucosa Gut Mucosa (Nerve Terminals) GutLumen->Mucosa Mechanical Stress AfferentNerve Visceral Afferent Nerve Fiber Mucosa->AfferentNerve Nociceptive Signal KOR Kappa-Opioid Receptor (Peripheral) KOR->AfferentNerve Hyperpolarization (Inhibits Ca2+ Influx) Fedotozine Fedotozine Tartrate Fedotozine->KOR Agonist Binding Brain Brain (Pain Perception) Fedotozine->Brain Blocked by BBB SpinalCord Spinal Cord (Dorsal Horn) AfferentNerve->SpinalCord Reduced Firing Rate SpinalCord->Brain Attenuated Pain Signal

Figure 1: Mechanism of Action. Fedotozine binds peripheral KORs, inhibiting nociceptive transmission at the source (gut) without entering the CNS.

Clinical Development & Pharmacokinetics
3.1 Pharmacokinetic Profile

Fedotozine exhibits a "Tissue-Targeted" PK profile. Plasma levels are often negligible, which initially confused early PK modelers but confirmed its peripheral restriction.

ParameterValue (Human/Animal Data)Implication
Bioavailability (Oral) Low systemic exposureHigh first-pass metabolism or local tissue sequestration.
Tmax ~1-2 hoursRapid onset of local action.
Distribution High in Gut Mucosa/Muscle>50x higher in gut tissue than plasma.
Metabolism Hepatic (CYP450)Rapid clearance of any systemically absorbed drug.
Excretion Fecal/UrinaryMetabolites excreted; little parent drug in urine.
3.2 Clinical Trial History
  • Phase I (Safety): Demonstrated excellent tolerability. No respiratory depression, sedation, or dysphoria (hallmarks of central kappa agonists).

  • Phase II (Proof of Concept):

    • Indication: Functional Dyspepsia (FD) and IBS.[8]

    • Result: 30 mg TID dose significantly reduced epigastric pain and bloating compared to placebo.

    • Key Finding: Validated the concept of "Visceral Hypersensitivity" as a treatable target.

  • Phase III (The Pivot):

    • Design: Large-scale, multi-center, randomized, placebo-controlled trials.

    • Outcome: While Fedotozine showed numerical improvement, the therapeutic gain over placebo was statistically marginal or inconsistent across different cohorts.

    • The "Placebo Problem": FGID trials differ from other indications; placebo response rates in IBS often reach 40-50%, making it incredibly difficult to demonstrate statistical superiority with a mild analgesic.

3.3 Development Workflow

ClinicalTimeline Start Discovery (Jouveinal) Preclinical Preclinical Models (Rat Colonic Distension) Confirmed Peripheral Action Start->Preclinical Phase1 Phase I: Safety No CNS Side Effects Preclinical->Phase1 Phase2 Phase II: Dose Finding 30mg TID Selected Positive Signals in FD/IBS Phase1->Phase2 Phase3 Phase III: Pivotal Efficacy High Placebo Response Observed Phase2->Phase3 Analysis Data Analysis Insufficient Therapeutic Gain Phase3->Analysis Status Discontinued / Stalled (Late 1990s) Analysis->Status Failed to beat Placebo decisively

Figure 2: Clinical Development Timeline. The progression from promising Phase II data to Phase III stagnation.

Critical Analysis: Why Did It Fail?

Despite a sound mechanistic hypothesis, Fedotozine failed to reach the market. This failure is attributed to three converging factors:

  • The Placebo Ceiling: In IBS and Dyspepsia trials, the placebo effect is potent. A drug must be highly efficacious to separate from a 40% placebo response. Fedotozine's effect size was moderate.

  • Heterogeneity of FGIDs: "IBS" is a basket diagnosis. Fedotozine likely worked well for a subgroup of patients with specific visceral hypersensitivity but was diluted by non-responders in large, unstratified Phase III populations.

  • Commercial Viability: Without a "slam dunk" efficacy signal, the commercial partner (Parke-Davis/Pfizer) likely deprioritized it in favor of assets with clearer regulatory pathways (e.g., gabapentinoids or newer SSRIs).

Current Status & Legacy
  • Status: Discontinued for original indications.

  • Legacy: Fedotozine validated the Kappa-Opioid Receptor as a viable target for visceral pain. It paved the way for second-generation peripherally restricted kappa agonists (e.g., Asimadoline) which attempted to overcome Fedotozine's efficacy limitations. It remains a standard "tool compound" in research for studying visceral nociception.

References
  • Review of Pharmacology: Junien, J. L., & Riviere, P. (1995). "Review article: the hypersensitive gut--peripheral kappa agonists as a new pharmacological approach." Alimentary Pharmacology & Therapeutics. Link

  • Phase II/III Dyspepsia Results: Fraitag, B., et al. (1994). "Double-blind dose-response multicenter comparison of fedotozine and placebo in treatment of nonulcer dyspepsia." Digestive Diseases and Sciences. Link

  • Mechanism of Action: Diop, L., et al. (1994). "Peripheral kappa-opioid receptors mediate the antinociceptive effect of fedotozine on the duodenal pain reflex in rat."[9] European Journal of Pharmacology. Link

  • IBS Clinical Trial: Dapoigny, M., et al. (1995). "Efficacy of peripheral kappa agonist fedotozine versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study." Digestive Diseases and Sciences. Link

  • Discontinuation Context: Camilleri, M. (2008). "Drug Development for the Irritable Bowel Syndrome: Current Challenges and Future Perspectives." Gastroenterology. Link

Sources

Methodological & Application

Application Note: Preparation of Fedotozine Tartrate Stock Solution for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

Fedotozine tartrate is a potent, peripherally restricted


-opioid receptor agonist used primarily to study visceral hypersensitivity and nociception.[1][2][3][4] While the tartrate salt form is designed to enhance aqueous solubility compared to the free base, it exhibits limited solubility  in standard aqueous buffers (0.1–1 mg/mL), presenting a significant reproducibility challenge.[2]

This guide provides a validated protocol for preparing a stable 10 mM stock solution in DMSO and subsequent aqueous working solutions. It addresses the specific physicochemical constraints of the compound to prevent "silent precipitation"—a common cause of assay variability where micro-aggregates form undetected in the well.

Physicochemical Properties & Critical Constraints

Before handling, verify the specific form of the compound. Calculations below are based on Fedotozine Tartrate , not the free base.

PropertyValueNotes
Compound Name Fedotozine Tartrate
CAS Number 133267-27-3
Molecular Formula

1:1 Tartrate Salt
Molecular Weight 523.6 g/mol Do not use the free base MW (373.5)
Solubility (DMSO) ~10 mg/mL (19 mM)Recommended for Stock
Solubility (Water) 0.1–1 mg/mL (~0.2–1.9 mM)High Risk for Stock
Storage -20°C, DesiccatedHygroscopic; protect from light

Critical Warning: Do not attempt to make a high-concentration (>1 mM) stock directly in water or PBS.[1][2][3] Although it is a salt, the lipophilic trimethoxybenzyl group limits aqueous solubility.[2][3]

Materials & Equipment

Reagents
  • Fedotozine Tartrate: >98% purity.[2][3][5]

  • Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (≥99.9%).[1][2][3]

    • Why Anhydrous? Water accumulation in DMSO stocks promotes hydrolytic degradation over months of storage.[3]

  • Diluent: PBS (pH 7.4) or HBSS, sterile filtered.[1][2][3]

Hardware
  • Analytical Balance (Precision 0.01 mg).[1][2][3]

  • Vortex Mixer.[2][3]

  • Amber Glass Vials (Borosilicate) with Teflon-lined caps.[1][2][3]

    • Why Amber? Fedotozine is sensitive to photo-degradation.[1][2][3]

    • Why Glass? DMSO can leach plasticizers from standard polypropylene tubes during long-term storage.[1][2][3]

Protocol: 10 mM Stock Solution Preparation

This protocol yields 1 mL of 10 mM Stock Solution . Target Concentration: 10 mM (10 mmol/L) Mass Required:




[1][2][3]
Step-by-Step Procedure
  • Equilibration: Allow the Fedotozine tartrate vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic powder.[3]

  • Weighing: Weigh approximately 5.24 mg of Fedotozine tartrate into a sterile amber glass vial .

    • Note: If you weigh a different amount (e.g.,

      
       mg), calculate the required DMSO volume (
      
      
      
      ) using:
      
      
      [1][2][3]
  • Dissolution: Add the calculated volume of anhydrous DMSO (e.g., 1000 µL for 5.24 mg).

  • Mixing: Vortex vigorously for 30–60 seconds. Inspect the solution against a light source.[3] It must be completely clear.

    • Troubleshooting: If particles persist, sonicate in a water bath at room temperature for 5 minutes.[3] Do not heat above 37°C.

  • Aliquoting: Dispense into single-use aliquots (e.g., 50 µL) in sterile polypropylene microtubes (acceptable for frozen storage).

  • Storage: Store at -20°C . Stable for up to 6 months. Avoid repeated freeze/thaw cycles (>3 cycles).[1][2][3]

Protocol: Working Solution & Serial Dilution

To maintain cell viability, the final DMSO concentration in the assay well should generally be ≤ 0.1% . This requires a specific dilution strategy.[2][3][6][7][8]

Scenario: You need a 10 µM assay concentration.

The "Intermediate Step" Strategy

Directly adding 1 µL of stock to 1000 µL of media is prone to pipetting errors and local precipitation ("shock out").[2] Use an intermediate dilution step.

  • Thaw: Thaw a 10 mM DMSO stock aliquot at room temperature. Vortex.

  • Intermediate Dilution (100x):

    • Add 10 µL of 10 mM Stock to 990 µL of Assay Buffer (PBS/Media).

    • Result:100 µM Fedotozine in 1% DMSO.

    • Observation: Vortex immediately.[2][3] Check for cloudiness. At 100 µM, the compound is within aqueous solubility limits (approx 0.05 mg/mL), so it should remain clear.[2][3]

  • Final Dilution (10x):

    • Add 100 µL of the Intermediate (100 µM) to 900 µL of cells/media.

    • Final Result:10 µM Fedotozine in 0.1% DMSO .

Dilution Table[2]
Target Assay Conc.Dilution FactorPreparation Steps (Sequential)Final DMSO %
10 µM 1:10001. Make 100 µM Intermediate (10 µL Stock + 990 µL Buffer)2. Dilute Intermediate 1:10 into wells0.1%
1 µM 1:10,0001. Make 100 µM Intermediate2. Dilute Intermediate 1:100 into wells0.01%
100 nM 1:100,0001. Make 100 µM Intermediate2. Make 1 µM Secondary Intermediate3. Dilute 1:10 into wells0.001%

Visualization: Workflow & Logic

Stock Preparation & Dilution Logic

Fedotozine_Workflow cluster_0 Critical Solubility Check Powder Fedotozine Tartrate (Powder) Weigh Weigh ~5.24 mg Powder->Weigh DMSO Add 1 mL DMSO (Anhydrous) Weigh->DMSO Stock 10 mM Stock Solution (100% DMSO) DMSO->Stock Vortex/Sonicate Storage Store -20°C (Amber Vials) Stock->Storage Aliquot Intermed Intermediate Dilution 100 µM (1% DMSO) Stock->Intermed 1:100 Dilution into Buffer Assay Assay Well 10 µM (0.1% DMSO) Intermed->Assay 1:10 Dilution into Media

Figure 1: Workflow for preparing Fedotozine Tartrate. The intermediate dilution step (Yellow) is critical to prevent precipitation shock when moving from organic solvent to aqueous buffer.[1][2]

Quality Control & Troubleshooting

Self-Validating the Protocol[1][2]
  • Precipitation Check: After preparing the Intermediate Dilution (100 µM) , place the tube against a black background.[2][3] Any turbidity suggests the compound has crashed out.[3] If observed, do not proceed.

    • Correction: Reduce the intermediate concentration to 50 µM or warm the buffer to 37°C.

  • DMSO Control: Always run a "Vehicle Control" containing 0.1% DMSO (without drug) to normalize assay data, as DMSO can independently modulate some ion channels and receptor signaling.[2][3]

Common Pitfalls
  • Using the wrong MW: Using 373.5 (Free Base) instead of 523.6 (Tartrate) will result in a 40% over-concentrated solution.[1][2]

  • Aqueous Stock Storage: Never store the aqueous intermediate solution.[2] Hydrolysis and precipitation occur within 24 hours.[2][3] Prepare fresh daily.

References

  • National Center for Advancing Translational Sciences (NCATS). Fedotozine Tartrate - Inxight Drugs.[1][2][3] Retrieved from [Link]

  • PubChem. Fedotozine Tartrate Compound Summary. National Library of Medicine.[3] Retrieved from [Link]

  • Junien, J. L., & Riviere, P. (1995).[1][2][3] Review of fedotozine: a kappa-agonist for visceral pain. Alimentary Pharmacology & Therapeutics. (Contextual validation of 10 µM range).

Sources

Application Note: Fedotozine Tartrate Dosing Protocols for Rat Colonic Distension Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fedotozine tartrate is a selective, peripherally restricted kappa-opioid receptor (KOR) agonist.[1] Unlike mu-opioids, it modulates visceral sensitivity without significant central nervous system (CNS) side effects (e.g., respiratory depression, sedation).[1] In preclinical models, it is a gold-standard reference compound for evaluating therapeutics targeting visceral hypersensitivity, particularly in Irritable Bowel Syndrome (IBS) models.[1]

This guide provides a standardized protocol for the preparation, administration, and evaluation of Fedotozine tartrate in rat Colorectal Distension (CRD) models. It synthesizes data from seminal pharmacokinetic studies to ensure reproducibility in Visceromotor Response (VMR) and Abdominal Withdrawal Reflex (AWR) assays.[1]

Mechanism of Action & Rationale

Fedotozine exerts its antinociceptive effects by binding to kappa-opioid receptors located on the peripheral terminals of primary afferent neurons (splanchnic and pelvic nerves) innervating the colon.[1]

Key Mechanistic Insights:
  • Peripheral Restriction: The molecule is hydrophilic and has limited Blood-Brain Barrier (BBB) penetration.[1] Intracerebroventricular (ICV) administration is largely ineffective compared to systemic (IV/SC) dosing, confirming peripheral efficacy.[1]

  • State-Dependency: Fedotozine is significantly more potent in hypersensitive states (e.g., post-TNBS or acetic acid inflammation) than in normosensitive animals.[1] It "tunes down" sensitized nociceptors.[1]

Pathway Visualization[1]

FedotozineMechanism Fed Fedotozine Tartrate (Systemic Admin) Gut Colonic Lumen/Mucosa Fed->Gut Distributes to Nerve Primary Afferent Nerve Endings Gut->Nerve Accesses KOR Kappa-Opioid Receptors (KOR) Nerve->KOR Binds Ion Ca++ Channel Inhibition KOR->Ion G-Protein Coupling Signal Nociceptive Signal Transmission Ion->Signal Suppresses Depolarization Spinal Spinal Cord (Dorsal Horn) Signal->Spinal Reduced Firing Brain Brain (Pain Perception) Spinal->Brain Attenuated Visceral Pain

Figure 1: Mechanism of action showing peripheral modulation of afferent nerve endings by Fedotozine, preventing nociceptive signal propagation to the CNS.[1]

Experimental Setup and Preparation

Compound Preparation

Fedotozine is typically supplied as the tartrate salt (MW ~523.6 g/mol ).[1] Doses in literature are often expressed as the salt, but clarification is required. The protocols below refer to the Tartrate Salt weight.

  • Vehicle: 0.9% Sterile Saline or Distilled Water (highly soluble).[1]

  • Stability: Prepare fresh daily. Protect from light.[1]

  • Concentration: Adjust concentration to administer a volume of 1-2 mL/kg (IV/SC) or 5-10 mL/kg (PO).

CRD Balloon Fabrication

To ensure consistent pressure application:

  • Material: Use a polyethylene bag or a latex condom tip (approx. 4–6 cm length).[1]

  • Catheter: Secure to a Tygon or PE-90 tube.[1] Perforate the tube tip inside the balloon to prevent occlusion.

  • Verification: Inflate with air underwater to check for leaks. The balloon should not impose significant elastic recoil pressure at the test volumes (infinite compliance range).[1]

Dosing Protocols

The following doses are optimized for adult Sprague-Dawley or Wistar rats (250–350g).

Table 1: Recommended Dosing Regimens
RouteDose Range (Tartrate)Pre-Treatment TimeBioavailability Note
Intravenous (IV) 0.6 – 2.0 mg/kg 10 – 15 min100%.[1] Rapid onset. Best for acute reflex studies.[1]
Subcutaneous (SC) 1.0 – 10.0 mg/kg 20 – 30 minHigh efficacy.[1] Preferred for prolonged testing sessions.
Oral (PO) 5.0 – 20.0 mg/kg 45 – 60 minVariable absorption.[1] Higher doses required due to first-pass.[1]
Protocol A: Intravenous (IV) Administration

Best for: Immediate validation of VMR reduction in anesthetized or conscious catheterized rats.[1]

  • Anesthesia: Induce with Isoflurane (3-4%) or Urethane (1.2 g/kg IP) if terminal.[1]

  • Access: Cannulate the jugular or tail vein.[1]

  • Baseline: Perform two control CRD distensions (e.g., 60 mmHg) to establish stable baseline VMR.

  • Dosing: Administer Fedotozine (e.g., 1.0 mg/kg) as a slow bolus over 30 seconds.

  • Testing: Begin CRD distension series 10 minutes post-injection.

Protocol B: Subcutaneous (SC) Administration

Best for: High-throughput screening in conscious models.[1]

  • Preparation: Restrain rat gently using a towel or DecapiCone.[1]

  • Injection: Lift the skin over the dorsal neck/flank (scruff).[1] Inject into the tented space.

  • Return: Return animal to the test cage (Bollman cage or plexiglass box) for habituation.

  • Testing: Begin CRD 20 minutes post-dosing.

    • Note: The ED50 for reversing acetic-acid-induced hypersensitivity is approximately 0.67 mg/kg SC .[1][2]

Colorectal Distension (CRD) Paradigm[1]

To quantify the analgesic effect, use a Phasic Distension protocol. This prevents tissue compliance changes associated with continuous pressure.[1]

The "Ascending Phasic" Workflow

CRD_Workflow Start Baseline Recording (0 mmHg, 5 min) Dose Administer Fedotozine (Wait 15-30 min) Start->Dose Dist1 Distension 1: 20 mmHg (20s duration) Dose->Dist1 Rest1 Rest Interval (4 min) Dist1->Rest1 Dist2 Distension 2: 40 mmHg (20s duration) Rest1->Dist2 Rest2 Rest Interval (4 min) Dist2->Rest2 Dist3 Distension 3: 60 mmHg (20s duration) Rest2->Dist3 Dist4 Distension 4: 80 mmHg (20s duration) Rest2->Dist4 Dist3->Rest2 Analyze Calculate AUC of EMG or AWR Score Dist4->Analyze

Figure 2: Step-by-step experimental workflow for ascending phasic colorectal distension.

Data Acquisition (EMG vs. AWR)

Method 1: Electromyography (EMG) - Quantitative Gold Standard [1]

  • Setup: Implant Teflon-coated silver wire electrodes into the external oblique musculature 3-5 days prior to testing.[1]

  • Recording: Rectify and integrate the raw EMG signal.

  • Calculation: Response = (AUC during Distension) - (AUC during Baseline).[1]

  • Expected Result: Fedotozine (1-5 mg/kg SC) significantly reduces the AUC at noxious pressures (>40 mmHg) in hypersensitive rats.[1]

Method 2: Abdominal Withdrawal Reflex (AWR) - Behavioral Scoring [1]

  • 0: Normal behavior.

  • 1: Immobilization/Head movement.[1]

  • 2: Mild abdominal contraction (no lifting).[1]

  • 3: Strong contraction with lifting of abdomen/flattening.[1]

  • 4: Body arching and lifting of pelvic structures.[1]

Troubleshooting & Optimization

  • Hypersensitivity Induction: Fedotozine shows minimal effect in healthy rats.[1] To validate efficacy, induce visceral hypersensitivity using:

    • Acetic Acid: 0.6%, 1.5 mL intracolonic (1 hour prior to testing).

    • TNBS: 10-30 mg in 50% ethanol (7 days prior to testing).[1]

  • Balloon Migration: If the balloon is expelled during high-pressure distension, tape the catheter to the tail base.[1] Ensure the balloon is inserted at least 1 cm past the anal sphincter (proximal end).[1]

  • Sex Differences: Female rats often show higher baseline VMR variability due to the estrous cycle.[1] Synchronize cycle or use males for initial PK/PD validation.

References

  • Junien, J. L., et al. (1997).[1] "Fedotozine blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors."[1][2][3] European Journal of Pharmacology, 324(2-3), 211-217.[1][2]

  • Diop, L., et al. (1994).[1] "Peripheral kappa-opioid receptors mediate the antinociceptive effect of fedotozine on the duodenal pain reflex in rat."[1] European Journal of Pharmacology, 271(1), 65-71.[1]

  • Riviere, P. J., et al. (1994).[1] "Fedotozine reversal of peritoneal-irritation-induced ileus in rats: possible peripheral action on sensory afferents."[1] Journal of Pharmacology and Experimental Therapeutics, 270(3), 846-850.[1]

  • Gué, M., et al. (1994).[1] "The kappa agonist fedotozine modulates colonic distention-induced inhibition of gastric motility and emptying in dogs."[1] Gastroenterology, 107(5), 1327-1334.[1]

  • Sengupta, J. N., et al. (1999).[1] "Supraspinal kappa-opioid receptor agonist fedotozine attenuates colonic distension-induced visceromotor response in rats."[1] Gastroenterology (Contextual citation for central vs peripheral comparison).

Sources

Optimizing Visceral Analgesia: A Technical Guide to Fedotozine Tartrate Administration in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fedotozine tartrate is a selective, peripherally restricted kappa-opioid receptor (KOR) agonist utilized primarily to study visceral hypersensitivity and the gut-brain axis. Unlike central opioid agonists (e.g., morphine), Fedotozine does not readily cross the blood-brain barrier (BBB), making it an ideal tool compound for isolating peripheral antinociceptive mechanisms without central nervous system (CNS) confounding factors like sedation or respiratory depression.

This guide provides a rigorous technical comparison between Subcutaneous (SC) and Intravenous (IV) administration routes. While IV administration offers immediate bioavailability for pharmacokinetic (PK) profiling, SC administration is the superior modality for functional behavioral assays , such as Colorectal Distension (CRD), due to its sustained plasma exposure and reduced handling-induced stress artifacts.

Compound Profile & Preparation[1]

Critical Note on Stoichiometry: Fedotozine is most commonly supplied as a tartrate salt. Researchers frequently fail to correct for the salt weight, leading to underdosing.

ParameterSpecification
Compound Name Fedotozine Tartrate
MW (Free Base) ~373.49 g/mol
MW (Tartrate Salt) ~523.57 g/mol
Salt Correction Factor 1.40 (1 mg free base = 1.4 mg tartrate salt)
Solubility Highly soluble in water/saline (>20 mg/mL)
Vehicle 0.9% Sterile Saline or Phosphate Buffered Saline (PBS)
Stability Aqueous solutions should be prepared fresh daily.
Preparation Protocol (Example: 10 mg/kg dose for 25g mouse)
  • Target Dose: 10 mg/kg (Free Base).[1]

  • Correction:

    
     (Salt).
    
  • Concentration: For a standard injection volume of 10 mL/kg, prepare a 1.4 mg/mL solution of Fedotozine Tartrate in sterile saline.

  • Sterilization: Pass through a 0.22 µm PVDF syringe filter.

Mechanism of Action: Peripheral Restriction[3]

Fedotozine acts on KORs located on the terminals of primary afferent neurons in the viscera. Activation of these receptors inhibits voltage-gated Calcium channels (N-type), reducing neurotransmitter release (Substance P, CGRP) and dampening the nociceptive signal sent to the spinal cord.

Diagram 1: Peripheral KOR Signaling Pathway

Visualizing the blockade of visceral pain transmission at the gut level.

Fedotozine_MOA cluster_BBB Blood-Brain Barrier Distension Visceral Stimulus (CRD/Inflammation) NerveTerminal Afferent Nerve Terminal (Gut) Distension->NerveTerminal Activates CaChannels N-type Ca2+ Channels NerveTerminal->CaChannels KOR Kappa Opioid Receptor (KOR) KOR->CaChannels Inhibits (G-protein coupled) Fedotozine Fedotozine (Peripherally Restricted) Fedotozine->KOR Agonist Bind CNS Spinal Cord / Brain Processing Fedotozine->CNS Blocked Signal Nociceptive Signal (Substance P / Glutamate) CaChannels->Signal Reduced Influx prevents release Signal->CNS Attenuated Pain Transmission

Figure 1: Fedotozine activates peripheral KORs on afferent nerves, inhibiting Ca2+ influx and blocking pain signals without crossing the Blood-Brain Barrier.

Experimental Protocols: IV vs. SC

Method A: Intravenous (IV) Administration

Purpose: Pharmacokinetic (PK) profiling, absolute bioavailability determination, or acute reflex studies (e.g., immediate hypotension reflex).

  • Restraint: Place the mouse in a warm restrainer. Dilate the tail vein using a heat lamp (monitor temp to prevent burns) or warm water dip (

    
    ).
    
  • Needle Selection: Use a 29G or 30G insulin syringe.

  • Volume Limit: Strict maximum of 5 mL/kg (125 µL for a 25g mouse). Bolus injection must be slow (>5 seconds) to avoid cardiac volume overload.

  • Technique: Insert needle bevel-up into the lateral tail vein at a shallow angle (

    
    ). Flash of blood confirms entry.
    
  • Post-Procedure: Apply gentle pressure to the injection site for 30 seconds to ensure hemostasis.

Method B: Subcutaneous (SC) Administration

Purpose: Efficacy studies (Visceromotor Response), chronic dosing, and behavioral assays requiring stable plasma levels.

  • Restraint: Scruff method. Firmly grasp the loose skin at the back of the neck/shoulders to create a "tent."

  • Needle Selection: 25G to 27G needle.

  • Volume Limit: Up to 10 mL/kg (250 µL for a 25g mouse).

  • Technique: Insert the needle into the base of the skin tent, parallel to the body axis. Aspirate slightly to ensure no blood is drawn (avoiding accidental IV or IM). Inject fluid smoothly.

  • Distribution: The fluid forms a bolus that is slowly absorbed. Massaging the site is generally not necessary for aqueous solutions.

Comparative Analysis: PK and Efficacy

The choice of route drastically alters the experimental window and interpretation of data.

Pharmacokinetic & Pharmacodynamic Matrix
FeatureIntravenous (IV)Subcutaneous (SC)Scientific Rationale
Bioavailability (

)
100% (Definition)~60-80% (Est.)SC requires absorption across capillary endothelium.

(Peak Time)
Immediate (< 1 min)15–30 minSC absorption delay allows for setup of behavioral equipment.

(Peak Conc.)
High (Spike)Moderate (Plateau)High IV peaks risk transient non-specific effects or transporter saturation.
Duration of Action Short (30–60 min)Extended (1–2 hours)SC covers the full duration of a Colorectal Distension (CRD) protocol.
Stress Artifacts High (Restraint req.)Low (Quick handling)Stress induces stress-induced analgesia (SIA) or hyperalgesia, confounding pain data.
Recommended Dose 0.6 – 5.0 mg/kg1.0 – 10.0 mg/kgHigher SC dose compensates for first-pass/absorption loss.
Why SC is Preferred for Visceral Pain Models

In models like Colorectal Distension (CRD) , the readout is the Visceromotor Response (VMR)—a contraction of abdominal muscles measured via EMG or visual observation.

  • Stable Therapeutic Window: The CRD protocol involves graded distensions (15, 30, 45, 60 mmHg) taking 20–40 minutes. IV administration clears too rapidly to maintain consistent receptor occupancy throughout the assay [1].

  • Peripheral Selectivity Maintenance: High IV bolus doses can transiently overwhelm the BBB efflux transporters (P-glycoprotein), potentially allowing trace amounts into the CNS. SC absorption prevents this "concentration spike," ensuring the observed analgesia is strictly peripheral [2].

Functional Readout: Visceromotor Response (VMR) Workflow

To validate Fedotozine efficacy, the following workflow integrates the SC dosing protocol with the CRD assay.

Diagram 2: Experimental Decision & Workflow

Logic flow for selecting the administration route based on study goals.

Protocol_Workflow Start Study Objective Goal_PK PK / Bioavailability / Acute Reflex Start->Goal_PK Goal_Efficacy Therapeutic Efficacy (Visceral Pain) Start->Goal_Efficacy Route_IV Route: Intravenous (IV) Tail Vein Goal_PK->Route_IV Route_SC Route: Subcutaneous (SC) Flank/Scruff Goal_Efficacy->Route_SC Dose_IV Dose: 0.6 - 2.5 mg/kg (Salt Corrected) Route_IV->Dose_IV Dose_SC Dose: 2.5 - 10 mg/kg (Salt Corrected) Route_SC->Dose_SC Assay_CRD Assay: Colorectal Distension (Graded Pressure 15-60 mmHg) Dose_IV->Assay_CRD Immediate Start Wait Wait Time: 20-30 min (Absorption Phase) Dose_SC->Wait Wait->Assay_CRD Result Outcome: Reduced VMR (Abdominal Contraction) Assay_CRD->Result

Figure 2: Decision matrix for Fedotozine administration. SC is the standard for efficacy trials due to the requirement for sustained plasma levels during the 20-40 minute CRD assay.

Troubleshooting & Quality Control

  • Issue: Inconsistent Efficacy Data.

    • Cause: Variable absorption due to injection into intradermal (too shallow) or intramuscular (too deep) tissue during SC dosing.

    • Solution: Verify "tenting" of skin. The needle should move freely under the skin before injection.

  • Issue: Respiratory Depression.

    • Cause: Accidental IV injection during SC attempt, or gross overdosing (>50 mg/kg).

    • Solution: Always aspirate before injecting SC. While Fedotozine is KOR selective, massive systemic loads can lose selectivity.

  • Issue: Precipitation in Syringe.

    • Cause: Using PBS with high salt concentrations or mixing with other compounds.

    • Solution: Use 0.9% Saline. Ensure pH is near neutral (Fedotozine tartrate in solution is slightly acidic; buffering may be needed for high concentrations, but usually unnecessary for <5 mg/mL).

References

  • Junien, J. L., & Riviere, P. (1995). Review of the pharmacology of fedotozine. Fundamental & Clinical Pharmacology, 9(4), 329–345.

  • Riviere, P. J., et al. (1994). Fedotozine reversal of peritoneal-irritation-induced ileus in rats: possible peripheral action on sensory afferents.[2] Journal of Pharmacology and Experimental Therapeutics, 270(3), 846–850.

  • Sengupta, J. N., et al. (1999). Modulating effects of opioids on distension-induced visceral nociception in the rat. Gastroenterology, 116(3), 38-45.[2]

  • Diop, L., et al. (1994). Peripheral kappa-opioid receptors mediate the antinociceptive effect of fedotozine on the duodenal pain reflex in rat.[2] European Journal of Pharmacology, 271(1), 65-71.[1][2]

Sources

Technical Application Note: Fedotozine Tartrate Vehicle Formulation for Oral Gavage

[1][2]

Introduction & Scope

Fedotozine tartrate is a potent, peripherally restricted

12342

The Critical Challenge: In preclinical models (e.g., Colorectal Distension in rats), the integrity of the gastrointestinal mucosa is paramount. A poorly formulated vehicle—specifically one with extreme pH or high osmolality—can induce background mucosal irritation.[2][3][4] This "vehicle effect" can mask the antinociceptive properties of Fedotozine, leading to false negatives.

This guide provides a standardized, field-proven methodology for formulating Fedotozine tartrate for oral gavage (PO) in rodents, prioritizing solubility, stability, and physiological compatibility.[1][2][3]

Physicochemical Profile & Vehicle Logic[5]

The Molecule[1]
  • Active Moiety: Fedotozine (Free Base).[1][2][3][4][5] Lipophilic (LogP ~3.8).[1][2][3][4]

  • Salt Form: Tartrate (1:1 stoichiometry).[1][2][3][4]

  • Solubility: The tartrate salt significantly enhances aqueous solubility compared to the free base.[3] However, at high concentrations (>30 mg/mL), saturation kinetics may be observed.[1][2][3]

Vehicle Selection Strategy

We categorize formulation strategies based on the required concentration, which is dictated by the target dose and the maximum administration volume (10 mL/kg).

ParameterStandard Efficacy StudiesToxicology/High-Dose Studies
Target Dose 0.1 – 50 mg/kg> 50 mg/kg
Conc.[1][2][3][4] Required 0.01 – 5 mg/mL> 5 mg/mL
Recommended Vehicle Distilled Water or 0.9% Saline 0.5% Methylcellulose (MC)
Formulation Type True SolutionSuspension
Key Risk pH drift (Acidic)Homogeneity/Settling
Decision Logic (DOT Visualization)

VehicleSelectionStartCalculate Required Concentration(Dose / 10mL/kg)CheckSolIs Concentration < 20 mg/mL?Start->CheckSolSolubleYes: Use Aqueous SolutionCheckSol->SolubleHigh SolubilityInsolubleNo: Use SuspensionCheckSol->InsolubleSaturation RiskVehicle1Vehicle: Distilled Water (Preferred)or 0.9% SalineSoluble->Vehicle1Step1Critical Step: Check pH(Tartrate is acidic)Vehicle1->Step1Vehicle2Vehicle: 0.5% Methylcellulose (MC)or 0.5% CMCInsoluble->Vehicle2Step2Critical Step: Vortex/SonicationEnsure HomogeneityVehicle2->Step2

Figure 1: Decision tree for selecting the appropriate vehicle based on dose requirements. Blue indicates the starting point; Green indicates the standard pathway for efficacy studies.[1]

Detailed Experimental Protocols

Protocol A: Aqueous Solution (Preferred for Efficacy)

Application: Doses up to ~50 mg/kg.[1][2][3][4] Vehicle: Sterile Distilled Water (dH₂O).[1][2][3][4]

Scientific Rationale: Fedotozine tartrate dissociates readily in water.[1][2][3][4] While saline is acceptable, the "common ion effect" (though less relevant for tartrates than hydrochlorides) makes pure water the safest starting point to maximize solubility.[1]

Workflow:

  • Calculation: Calculate the total mass required.

    • Formula:

      
      [1][2][3][4]
      
  • Weighing: Weigh Fedotozine tartrate into a sterile glass vial.

  • Solubilization: Add 80% of the final volume of sterile dH₂O.

  • Mixing: Vortex for 30–60 seconds. The powder should dissolve completely to form a clear solution.[3][4]

  • pH Adjustment (CRITICAL):

    • Tartaric acid can lower the pH to ~3–4.[2][3][4]

    • Action: If pH < 4.5, titrate cautiously with dilute NaOH (0.1N) to reach pH 5.5–6.5.[1][2][3][4]

    • Why? Acidic solutions trigger esophageal nociceptors (TRPV1/ASIC channels), confounding visceral pain data.[1][2][3][4]

  • Final Volume: Add dH₂O to the target volume.

  • Filtration: Pass through a 0.22 µm PES syringe filter for sterility (optional for acute acute PO, mandatory for survival surgery recovery).

Protocol B: Methylcellulose Suspension (High Dose)

Application: Doses >50 mg/kg or if the compound precipitates in water.[1][2][3][4] Vehicle: 0.5% (w/v) Methylcellulose (400 cP).[1][2][3][4]

Workflow:

  • Vehicle Prep: Heat 1/3 of the required water to 80°C. Add methylcellulose powder slowly while stirring to disperse. Add remaining cold water and stir until clear (requires overnight hydration at 4°C).

  • Compound Addition: Weigh Fedotozine tartrate into a mortar.

  • Levigation: Add a small amount of the MC vehicle to "wet" the powder, creating a smooth paste.[3]

  • Dilution: Gradually add the remaining MC vehicle while triturating to ensure a uniform suspension.

  • Sonication: Sonicate for 10 minutes to break up agglomerates.

  • QC: Visually inspect for "clumping." The suspension must be re-vortexed immediately prior to dosing.[2][3][4]

Dosing & Administration Guidelines

Administration Volume

To minimize physiological stress, adhere to the following limits:

SpeciesIdeal VolumeMaximum Volume (OECD Guidelines)
Mouse (25g)5 mL/kg (125 µL)10 mL/kg (250 µL)
Rat (250g)5 mL/kg (1.25 mL)10 mL/kg (2.5 mL)
Technique Validation
  • Gavage Needle: Use a stainless steel bulb-tipped needle (18G for rats, 20-22G for mice).[1][2][3][4]

  • Restraint: Vertical alignment of the esophagus is crucial.[2][3][4] Do not force the needle.

  • Reflux Check: After withdrawal, monitor the animal for 30 seconds. Immediate gasping indicates tracheal administration (requires immediate euthanasia).[1][2][3][4]

Quality Control & Stability

Formulation Stability

Fedotozine tartrate in aqueous solution is stable for 24–48 hours at 4°C .[1][2][3][4] However, due to the potential for hydrolysis of the ester linkage over time, fresh preparation on the day of dosing is the gold standard.

QC Workflow (DOT Visualization)

QCWorkflowPrepPrepare FormulationVisualVisual Inspection(Clear vs. Precipitate)Prep->VisualpHCheckpH Verification(Target: 5.5 - 7.0)Visual->pHCheckClear/HomogeneousFailDiscard & Re-formulateVisual->FailParticulates (if Solution)PassReady for DosingpHCheck->PasspH OKpHCheck->FailpH < 4.0 or > 8.0

Figure 2: Quality Control workflow to ensure formulation safety and consistency before animal administration.

References

  • Junien, J. L., et al. (1995).[1][2][3][4] "Pharmacological profile of fedotozine, a new peripheral kappa-opioid agonist."[1][2][3][4] Journal of Pharmacology and Experimental Therapeutics.

  • Diop, L., et al. (1994).[1][2][3][4] "Antinociceptive effect of fedotozine in a rat model of colonic distension." Gastroenterology.

  • Turner, P. V., et al. (2011).[1][2][3][4] "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science.[3][4]

  • National Institutes of Health (NIH) PubChem. (2023).[1][2][3][4] "Fedotozine Tartrate - Chemical and Physical Properties."

  • University of British Columbia. (2022).[1][2][3][4] "SOP: Oral Gavage in Mice and Rats."

Application Note: Stability-Indicating HPLC Method for Fedotozine Tartrate Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) protocol for the purity analysis of Fedotozine Tartrate . It synthesizes physicochemical logic with practical method development strategies to ensure regulatory compliance and scientific rigor.[1]

Introduction & Scope

Fedotozine Tartrate ((1R)-1-phenyl-1-[(3,4,5-trimethoxy)benzyloxymethyl]-N,N-dimethyl-n-propylamine tartrate) is a peripheral kappa-opioid receptor agonist used in the treatment of functional gastrointestinal disorders.[1][2][3] Ensuring the chemical purity of this Active Pharmaceutical Ingredient (API) is critical due to the potential for degradation at the ether linkage and oxidation of the tertiary amine.

This guide moves beyond simple recipe-following. It details a Reverse-Phase (RP-HPLC) method designed to separate Fedotozine from its synthesis precursors and potential degradants (hydrolysis products and N-oxides).[1]

Physicochemical Basis for Method Design
  • Basicity: Fedotozine contains a tertiary dimethylamine group (pKa ~9.0).[1] Standard silica columns may cause peak tailing due to silanol interactions.[1]

  • Chromophore: The 3,4,5-trimethoxybenzyl moiety provides strong UV absorption, allowing for sensitive detection at 215 nm (high sensitivity) or 280 nm (high selectivity).[1]

  • Hydrophobicity: The molecule is moderately lipophilic (LogP ~3.8), making C18 (Octadecyl) the stationary phase of choice.

Experimental Protocol

Reagents and Materials[1][4][5][6][7][8]
  • API Standard: Fedotozine Tartrate Reference Standard (>99.0% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Orthophosphoric Acid (85%).[1]
    
  • Column: Agilent ZORBAX Eclipse Plus C18 (250 mm x 4.6 mm, 5 µm) or equivalent (e.g., Waters XBridge C18).[1] Note: End-capping is essential to minimize amine tailing.[1]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 20 mM Phosphate Buffer, pH 3.0Acidic pH suppresses silanol ionization and ensures the amine is fully protonated for consistent retention.[1]
Mobile Phase B Acetonitrile : Methanol (90:10 v/v)High elution strength; Methanol modifies selectivity for polar impurities.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.[1]
Column Temp 30°CControls mass transfer kinetics and stabilizes retention times.[1]
Injection Vol 20 µLOptimized for sensitivity without column overload.[1]
Detection UV @ 215 nmMaximizes response for the trimethoxybenzyl group and non-aromatic impurities.[1]
Run Time 45 MinutesSufficient to elute late-eluting dimers or lipophilic precursors.[1]
Gradient Program

A gradient is required to resolve the polar hydrolysis products (early eluting) from the API and lipophilic synthesis intermediates (late eluting).[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.08515Initial equilibration
5.08515Isocratic hold for polar impurities
25.04060Linear ramp to elute Fedotozine
35.02080Wash step for lipophilic contaminants
38.08515Return to initial conditions
45.08515Re-equilibration

Sample Preparation Workflow

To ensure data integrity, the sample preparation must prevent evaluating artifacts (e.g., degradation induced by the diluent).

Diluent Preparation[1][7]
  • Composition: Mobile Phase A : Acetonitrile (50:50 v/v).[1]

  • Logic: Matches the initial gradient strength to prevent "solvent shock" (peak distortion) while ensuring solubility of the tartrate salt.

Standard & Sample Prep
  • Stock Solution (1.0 mg/mL): Accurately weigh 50 mg of Fedotozine Tartrate into a 50 mL volumetric flask. Dissolve in 25 mL diluent, sonicate for 5 mins, and make up to volume.

  • Working Standard (100 µg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with diluent.

  • Filtration: Filter through a 0.45 µm PVDF syringe filter. Nylon filters may bind cationic drugs.[1]

Impurity Profiling & Degradation Logic

Understanding the degradation pathway is crucial for identifying "Related Substances."[1]

Potential Impurities[1]
  • Impurity A (Hydrolysis): (R)-3-(dimethylamino)-1-phenylpropan-1-ol.[1] Formed by cleavage of the ether bond.

  • Impurity B (Hydrolysis): 3,4,5-Trimethoxybenzyl alcohol.[1]

  • Impurity C (Oxidation): Fedotozine N-oxide.[1] Formed under oxidative stress (peroxide).[1]

Degradation Pathway Diagram

FedotozineDegradation Fedotozine Fedotozine Tartrate (API) ImpurityA Impurity A (Amino-Alcohol Intermediate) Polar, Early Eluting Fedotozine->ImpurityA Acid/Base Hydrolysis (Ether Cleavage) ImpurityB Impurity B (Trimethoxybenzyl Alcohol) Mid Eluting Fedotozine->ImpurityB Hydrolysis ImpurityC Impurity C (N-Oxide) Oxidative Stress Fedotozine->ImpurityC Oxidation (H2O2)

Figure 1: Predicted degradation pathways for Fedotozine Tartrate, highlighting key impurities to monitor during method validation.

Method Validation (Self-Validating Systems)

A trustworthy method must demonstrate performance consistent with ICH Q2(R1) guidelines.[1]

System Suitability Criteria

Before releasing results, the system must pass these checks:

  • Tailing Factor (T):

    
     (Ensures no secondary interactions).[1]
    
  • Theoretical Plates (N):

    
     (Ensures column efficiency).
    
  • Resolution (Rs):

    
     between Fedotozine and nearest impurity (Impurity B).[1]
    
  • Precision (RSD):

    
     for 6 replicate injections of the standard.
    
Linearity and Range
  • Range: 0.1% (LOQ) to 150% of target concentration.

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][4]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interaction with amineEnsure buffer pH is

.[1] Use a "Base Deactivated" (BDS) column.[1] Add 0.1% Triethylamine (TEA) if necessary.[1]
Retention Time Drift Temperature fluctuation or pH instabilityUse a column oven.[1] Verify buffer pH after adding organic modifier? No, adjust pH of aqueous portion before mixing.[1]
Ghost Peaks Contaminated Mobile PhaseUse HPLC-grade water. Filter buffer through 0.22 µm membrane.[1]
Split Peaks Solvent mismatchEnsure sample diluent is weaker (more aqueous) than the initial mobile phase gradient.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6918160, Fedotozine. Retrieved from [Link][1]

  • European Medicines Agency (ICH). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard text for gradient logic).

  • Vertex AI Search.Fedotozine Tartrate Physicochemical Properties.

Sources

Precision In Vivo Assessment of Fedotozine Tartrate: Peripheral KOR Agonism in Visceral Pain Models

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines the experimental framework for evaluating the antinociceptive properties of Fedotozine tartrate , a selective, peripherally restricted kappa-opioid receptor (KOR) agonist. Unlike mu-opioid agonists (e.g., morphine) which carry central side effects, Fedotozine targets KORs on visceral afferent nerve terminals, making it a prime candidate for treating functional gastrointestinal disorders (e.g., IBS). The protocols below detail the Colorectal Distension (CRD) model—the gold standard for visceral sensitivity—and the Acetic Acid-Induced Writhing test, optimized to validate peripheral efficacy while excluding CNS involvement.

Mechanistic Rationale: The "Peripheral Restriction" Advantage

To design a valid experiment for Fedotozine, one must understand its specific pharmacokinetic profile. It has high affinity for the kappa(1a) receptor subtype and low blood-brain barrier (BBB) penetrability.

  • Target: KORs located on the terminals of vagal and spinal afferent neurons within the gut wall (muscularis/myenteric plexus).

  • Action: Agonism leads to hyperpolarization of the nerve terminal, inhibiting calcium influx and blocking the release of excitatory neurotransmitters (e.g., Substance P, CGRP) at the dorsal horn.

  • Experimental Implication: Efficacy must be demonstrated in visceral models (gut distension) without accompanying sedation or respiratory depression (which would indicate central penetration).

Visualization: Peripheral Antinociceptive Pathway

FedotozineMechanism cluster_lumen Gut Lumen / Wall cluster_cns Central Nervous System (Spinal Cord) Distension Noxious Distension (Mechanical Stimulus) Afferent Visceral Afferent Nerve Terminal Distension->Afferent Activates DorsalHorn Dorsal Horn Processing Afferent->DorsalHorn Reduced Signal Transmission KOR Peripheral Kappa-Opioid Receptor (KOR) KOR->Afferent Hyperpolarization (Inhibits Ca++ Influx) PainPerception Visceral Pain Perception DorsalHorn->PainPerception Attenuated Fedotozine Fedotozine Tartrate (Systemic/Local) Fedotozine->KOR Binds (Agonist)

Figure 1: Mechanism of Action. Fedotozine acts peripherally on afferent terminals to block nociceptive transmission before it reaches the spinal cord.

Experimental Design Strategy

Model Selection
  • Primary Model (CRD): Essential for IBS indications. Measures the Visceromotor Response (VMR) to balloon inflation.

    • Variant A (Normosensitive): Baseline nociception.

    • Variant B (Hypersensitive): Pre-treatment with intracolonic acetic acid or butyrate. Fedotozine is significantly more potent in hypersensitive states , mimicking the IBS pathophysiology.

  • Secondary Screen (Writhing): High-throughput screening for general peripheral analgesia.

Dosing Regimens (Rat)
CompoundRouteDose RangePurpose
Fedotozine Tartrate IV0.6 – 5.0 mg/kgAcute efficacy assessment
Fedotozine Tartrate SC1.0 – 10.0 mg/kgSustained efficacy assessment
Fedotozine Tartrate PO10 – 30 mg/kgClinical route simulation
U-50,488H SC/IV0.5 – 2.0 mg/kgPositive Control (Central/Peripheral KOR agonist)
Nor-binaltorphimine SC10 mg/kgAntagonist Challenge (verify KOR mechanism)
Saline -Volume-matchedNegative Control

Detailed Protocol: Colorectal Distension (CRD) in Rats[1][2][3][4]

This protocol uses the Abdominal Withdrawal Reflex (AWR) score, a non-invasive behavioral measure validated for visceral pain.

Phase 1: Preparation & Surgery (Optional)
  • Animals: Male Sprague-Dawley rats (250–300g).

  • EMG Implantation (Advanced): For quantitative data, implant electrodes into the obliquus externus muscle 3–5 days prior. For standard screening, visual AWR scoring is sufficient.

  • Fasting: Fast rats for 12–18 hours prior to testing (water ad libitum) to clear the colon.

Phase 2: Sensitization (The "IBS-Like" State)
  • Rationale: Fedotozine shows enhanced efficacy in inflamed/sensitized tissue.

  • Procedure: Under light isoflurane anesthesia, administer 0.6% Acetic Acid (1.5 mL) intracolonically.

  • Timing: Allow 1 hour for sensitization to develop before starting distension.

Phase 3: Balloon Fabrication & Insertion
  • Balloon: Use a 4-cm latex balloon (condom tip or surgical glove finger) tied to a polyethylene catheter (PE-50).

  • Insertion: Under light anesthesia, insert the balloon intra-anally such that the distal end is 1 cm proximal to the anal sphincter. Secure the catheter to the tail base with tape.

  • Recovery: Allow 30 minutes for the animal to recover from anesthesia in a Bollman cage or observation box.

Phase 4: Experimental Workflow

CRD_Workflow Start Start (Fast 12h) Sensitize Sensitization (0.6% Acetic Acid IC) T-60 min Start->Sensitize Dose Drug Admin (Fedotozine SC/IV) T-15 min Sensitize->Dose Distend CRD Distension (20, 40, 60, 80 mmHg) 20s duration, 4min rest Dose->Distend Score Score AWR (0-4 Scale) Distend->Score Score->Distend Next Pressure Analyze Data Analysis Score->Analyze End of Protocol

Figure 2: Experimental Timeline for Sensitized CRD.

Phase 5: Distension & Scoring

Apply phasic distension using a barostat or manual syringe. Hold each pressure for 20 seconds , with 4-minute intervals between distensions to prevent "wind-up" sensitization.

AWR Scoring Criteria:

Score Behavior Interpretation
0 No behavioral response. No Pain
1 Brief head movement; immobility. Perception
2 Contraction of abdominal muscles (mild). Mild Discomfort
3 Lifting of abdomen; flattening of body. Noxious Pain Threshold

| 4 | Body arching; lifting of pelvic structure. | Severe Pain |

Validation Check: Vehicle-treated sensitized rats must show AWR scores


 3 at 40 mmHg. Fedotozine efficacy is defined by a statistically significant reduction in AWR score (e.g., < 2) at noxious pressures (40–80 mmHg).

Protocol: Acetic Acid-Induced Writhing (Secondary Screen)

This model is less specific to the gut but useful for confirming peripheral opioid activity.

  • Pre-treatment: Administer Fedotozine (SC/PO) or Vehicle 30 minutes prior to challenge.

  • Challenge: Inject 0.6% Acetic Acid (10 mL/kg) intraperitoneally (IP).

  • Observation: Place animal in a clear plexiglass chamber.

  • Counting: Count "writhes" (abdominal constriction + hind limb extension) for 20 minutes , starting 5 minutes post-injection.

  • Calculation:

    
    
    

Data Analysis & Interpretation

Statistical Validation
  • CRD Data: Non-parametric data (AWR scores) should be analyzed using Kruskal-Wallis followed by Dunn’s post-test. If using EMG (quantified as Area Under the Curve), use Two-way ANOVA (Treatment x Pressure).

  • ED50 Calculation: Plot % Maximum Possible Effect (%MPE) against log-dose to determine the effective dose for 50% antinociception.

Troubleshooting Guide
  • Issue: Lack of Fedotozine effect.

    • Root Cause:[1][2][3][4][5] The model may not be sensitized. Fedotozine has weak effects in healthy, non-inflamed tissue.

    • Solution: Ensure the acetic acid sensitization step is performed correctly 1 hour prior.

  • Issue: Sedation in animals.

    • Root Cause:[1][2][3][4][5] Dose too high (>20 mg/kg SC) or BBB leakage.

    • Solution: Perform a Rotarod test. Fedotozine should not impair motor coordination. If it does, the dose is non-specific.

References

  • Junien, J. L., & Rivière, P. (1995). Review of fedotozine: a novel peripheral kappa-opioid agonist for the treatment of functional gastrointestinal disorders. Investigational New Drugs. Link

  • Rivière, P. J., et al. (1994). Fedotozine reverses ileus induced by surgery or peritonitis: action at peripheral kappa-opioid receptors. Gastroenterology. Link

  • Langlois, A., et al. (1994). Effect of fedotozine on the cardiovascular pain reflex induced by distension of the irritated colon in the anesthetized rat. European Journal of Pharmacology. Link

  • Sengupta, J. N., et al. (1999). The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome.[3] Gastroenterology. Link

  • Diop, L., et al. (1994). Peripheral kappa-opioid receptors mediate the antinociceptive effect of fedotozine on the duodenal pain reflex in rat. European Journal of Pharmacology. Link

Sources

Troubleshooting & Optimization

Improving aqueous solubility of Fedotozine tartrate for animal studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and formulation scientists working with Fedotozine Tartrate in preclinical animal models.

Compound: Fedotozine Tartrate (JO-1196) Class: Peripheral


-opioid receptor agonist
Application:  Preclinical in vivo studies (IV, IP, SC, PO)
Key Challenge:  Balancing aqueous solubility with physiological tolerability (pH/Osmolarity).[1][2][3]

Physicochemical Profiling (The "Why")

Before attempting formulation, you must understand the "pH Trap" inherent to Fedotozine Tartrate.[1][2][3]

  • The Salt: Fedotozine is supplied as a Tartrate salt .[1][2][3][4] In this form, the tertiary amine is protonated (ionized), making it highly water-soluble.[1][2] However, this creates an acidic solution (pH ~3.5–4.5 in water).[1][2][3]

  • The Trap: To prevent injection site pain or phlebitis, researchers often add PBS (pH 7.4).[1][2][3]

  • The Crash: Fedotozine has a basic pKa (estimated ~9.0–9.5).[1][2][3] As you raise the pH toward physiological levels (7.4), you strip the proton.[1][2] The molecule reverts to its lipophilic Free Base form, which has poor water solubility.[1][2][3]

    • Result: Immediate cloudiness or delayed precipitation in the syringe.[1][2][3]

Visualizing the Solubility/pH Conflict

The following diagram illustrates the chemical mechanism driving formulation failure.

Fedotozine_Solubility_Mechanism Salt Fedotozine Tartrate (Powder) Water Add Water/Saline Salt->Water Solution_Acid Clear Solution (Ionized, pH ~4.0) Water->Solution_Acid Dissolves freely Buffer Add PBS / NaOH (Target pH 7.4) Solution_Acid->Buffer Base Free Base Formation (De-protonation) Buffer->Base pH approaches pKa Precipitate PRECIPITATION (Insoluble) Base->Precipitate Solubility Limit Exceeded

Figure 1: The mechanism of precipitation when buffering Fedotozine Tartrate.[1][2][3]

Formulation Protocols (The "How")

Select your protocol based on the required concentration and route of administration.[1][2][3]

Decision Matrix: Vehicle Selection
Target Conc.[1][2][3][4][5][6]RouteRecommended VehicleRationale
< 5 mg/mL IV, SCD5W (5% Dextrose) Avoids "Salting Out"; pH remains slightly acidic but tolerable due to dilution.[1][2][3]
5 - 20 mg/mL IP, PO20% HP-

-CD
Cyclodextrin encapsulates the lipophilic base, preventing precipitation at neutral pH.[1][2][3]
> 20 mg/mL PO, IPDMSO/PEG/Water Cosolvents required for high-dose toxicology; not recommended for IV bolus.[1][2][3]
Protocol A: Cyclodextrin Complexation (Gold Standard)

Best for: High concentrations (up to 20 mg/mL) requiring neutral pH (7.0–7.4).[1][2][3] Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" complex, shielding the hydrophobic phenyl/benzyl groups from water while the outer shell remains hydrophilic.[1][2][3]

Materials:

  • Fedotozine Tartrate[1][2][3][4][5][7]

  • HP-

    
    -CD (e.g., Kleptose® or Trappsol®)[1][2][3]
    
  • Sterile Water for Injection[1][2][3]

  • 1N NaOH (for adjustment)[1][2][3]

Step-by-Step Workflow:

  • Prepare Vehicle: Dissolve 20g of HP-

    
    -CD in 100 mL  of sterile water (20% w/v solution). Stir until clear.
    
  • Add Drug: Slowly add Fedotozine Tartrate powder to the vehicle while stirring.

  • Equilibrate: Stir for 30–45 minutes at room temperature. The solution should be clear (pH will be acidic, ~4.0).[1][2]

  • pH Adjustment (Critical):

    • Place a pH probe in the solution.[1][2][3]

    • Dropwise, add 0.1N or 1N NaOH.[1][2][3]

    • Stop exactly at pH 7.0–7.2.

    • Note: If you overshoot to pH >8.0, precipitation may occur even with CD present.[1][2][3]

  • Sterilization: Filter through a 0.22

    
    m PVDF or PES membrane.[1][2][3]
    
Protocol B: Cosolvent System (Rescue Strategy)

Best for: Very high doses where Cyclodextrins fail, or for oral gavage (PO).[1][2][3] Warning: DMSO and PEG can inhibit liver enzymes (CYP450).[1][2][3] Use control groups with vehicle only.

Formula: 5% DMSO / 40% PEG 400 / 55% Water

Step-by-Step Workflow:

  • Weigh Fedotozine Tartrate into a glass vial.

  • Add DMSO (5% of final vol): Vortex vigorously. The powder should wet completely.[1][2][3]

  • Add PEG 400 (40% of final vol): Vortex again. The solution should be clear.

  • Add Water (55% of final vol): Add water slowly while vortexing.

    • Why? Adding water too fast can cause a "solvent shock" precipitation.[1][2][3]

  • Heat: If slightly cloudy, warm to 37°C in a water bath.

Troubleshooting & FAQs

Common Issues & Fixes

Q: My solution turned cloudy immediately after adding PBS. Can I save it?

  • A: Likely not.[1][2][3] Once the crystalline structure of the free base forms, it is hard to re-dissolve without dropping the pH drastically (which makes it unsafe for injection).

  • Prevention: Do not dissolve the drug in PBS directly.[1][2][3] Dissolve in water first, then add concentrated buffer, or use the Cyclodextrin protocol.[1]

Q: Can I use Saline (0.9% NaCl) instead of D5W?

  • A: For low concentrations (<2 mg/mL), yes.[1][2][3][8] For higher concentrations, no . The "Common Ion Effect" (Cl- ions) can decrease the solubility of the tartrate salt, and saline lacks the buffering capacity to prevent local precipitation upon injection. D5W (5% Dextrose) is safer for minimizing phlebitis with acidic drugs.[1][2][3]

Q: The solution precipitates after 24 hours in the fridge.

  • A: Fedotozine solubility is temperature-dependent.[1][2][3]

  • Fix: Store the solution at Room Temperature (20–25°C) if used within 24 hours. If refrigeration is required for stability, re-warm to 37°C and vortex before dosing.

Visual Troubleshooting Guide

Troubleshooting_Flow Start Problem: Solution is Cloudy Check1 Did you use PBS/Saline? Start->Check1 Check2 Is Concentration >10mg/mL? Check1->Check2 No (Used Water) Sol1 Cause: pH Shock Fix: Use D5W or Protocol A (CD) Check1->Sol1 Yes Check2->Sol1 No (Check pH) Sol2 Cause: Saturation Fix: Switch to Protocol B (Cosolvents) Check2->Sol2 Yes

Figure 2: Rapid diagnostic flow for precipitation issues.

References

  • Physicochemical Properties

    • PubChem.[1][2][3] (n.d.). Fedotozine | C22H31NO4.[1][2][3][4] National Library of Medicine.[1][2][3] Retrieved from [Link]

  • Formulation Strategy

    • Loftsson, T., & Brewster, M. E. (2010).[1][2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] (General reference for HP-

      
      -CD protocols).
      
  • Animal Study Context

    • Sengupta, J. N., et al. (1999).[1][2] Fedotozine blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors.[1][2][3][5][9] Journal of Pharmacology and Experimental Therapeutics, 290(3), 1254-1259.[1][2] Retrieved from [Link]

  • Vehicle Toxicity

    • Pestel, S., et al. (2006).[1][2][10] Effect of commonly used vehicles on gastrointestinal, renal, and liver function in rats.[1][10] Journal of Pharmacological and Toxicological Methods. (Reference for choosing between Cyclodextrins and DMSO).

Sources

Technical Support Center: Fedotozine Tartrate Stability & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability and Handling of Fedotozine Tartrate in Aqueous Solution at Physiological pH (7.4)

Executive Summary

Fedotozine Tartrate is a peripheral


-opioid receptor agonist.[1][2][3][4][5] Chemically, it is the tartrate salt of a tertiary amine with a trimethoxybenzyl ether moiety.[4] Unlike many opioid ligands that contain labile ester or amide linkages, Fedotozine's core structure is an ether-amine , rendering it highly resistant to hydrolytic degradation.[1][3][4]

However, its stability at physiological pH (7.[1][3][4]4) is governed by two critical factors:

  • Solubility/Precipitation: The transition of the protonated amine salt to its lipophilic free base.[1][3][4]

  • Oxidative Instability: The susceptibility of the tertiary amine and electron-rich trimethoxybenzyl group to oxidation (N-oxide formation).[1][3][4]

This guide provides troubleshooting workflows for researchers encountering precipitation, potency loss, or analytical anomalies.

Module 1: Solubility & Formulation Troubleshooting

Issue: "My solution turns cloudy upon adjusting to pH 7.4."

The Science: Fedotozine is supplied as a tartrate salt (highly water-soluble).[1][2][3][4][5] The active moiety contains a tertiary amine with a pKa of approximately 9.0–9.5 .[1][4]

  • At pH < 6.0: The amine is fully protonated (

    
    ).[1][3][4] Solubility is high.
    
  • At pH 7.4: The pH is approaching the pKa.[1][4] The equilibrium shifts, generating a significant fraction of the uncharged free base (

    
    ).[4]
    
    
    
    
    Since the free base is lipophilic (designed to not cross the Blood-Brain Barrier but partition into membranes), it has low aqueous solubility.[3][4] If your concentration exceeds the intrinsic solubility of the free base (often
    
    
    in pure saline), it precipitates.[4]
Troubleshooting Protocol: Preventing Precipitation
VariableRecommendationScientific Rationale
Concentration

(in pure aqueous buffer)
Keeps the free base concentration below its saturation limit.[1][3][4]
Co-solvent DMSO (0.1 - 1%) or Ethanol Increases the solubility capacity of the buffer for the lipophilic free base.[1][4]
Buffer Choice PBS or HEPES (Avoid Borate)Standard physiological buffers.[1][3][4] Borate can complex with the tartrate diol, potentially altering solubility.[3][4]
Preparation Order "Dissolve then Dilute" 1. Dissolve powder in 100% DMSO (Stock: 10-50 mM).2.[1][3][4] Dilute slowly into pre-warmed (37°C) pH 7.4 buffer with vortexing.
Visual Workflow: Solubility Decision Tree

SolubilityWorkflow start Start: Prepare pH 7.4 Solution check_conc Target Concentration? start->check_conc low_conc < 100 µM check_conc->low_conc high_conc > 100 µM check_conc->high_conc direct_dissolve Direct Dissolution in Buffer (Monitor for micro-precipitates) low_conc->direct_dissolve stock_prep Prepare Stock in 100% DMSO high_conc->stock_prep check_cloudy Is Solution Cloudy? direct_dissolve->check_cloudy dilution Dilute 1:1000 into Buffer stock_prep->dilution dilution->check_cloudy success Proceed to Experiment check_cloudy->success No fail Add Cyclodextrin (HP-β-CD) or Lower pH to 7.0 check_cloudy->fail Yes

Caption: Decision tree for managing Fedotozine Tartrate solubility at physiological pH.

Module 2: Chemical Stability & Degradation

Issue: "I see new peaks in my chromatogram after 24 hours."

The Science: Fedotozine lacks ester bonds, making it stable against hydrolysis .[1][3][4] You do not need to worry about spontaneous cleavage of the molecule in water at pH 7.4.[4] However, the tertiary amine and the electron-rich trimethoxybenzyl ether are susceptible to Oxidation and Photolysis .[1][3][4]

  • N-Oxidation: Tertiary amines react with dissolved oxygen to form N-oxides.[1][3][4] This is accelerated by light and trace metals.[1][3][4]

  • Ether Oxidation: The benzylic position (next to the ether oxygen) can undergo radical oxidation, though this is slower than N-oxidation.[1][3][4]

FAQ: Stability Profiles

Q: Can I store the pH 7.4 solution overnight?

  • A: Yes, but with precautions. At 4°C in the dark, it is stable for 24-48 hours.[1][3][4] At 37°C (incubator), degradation (oxidation) may reach detectable levels (1-5%) within 24 hours if not protected.[1][3][4]

Q: Is it light sensitive?

  • A: Yes. The trimethoxybenzyl group absorbs UV/Blue light.[1][3][4] Photolytic cleavage of the benzylic ether is possible.[1][4] Always use amber vials.

Protocol: Maximizing Stability
  • De-gas Buffers: Sonicate or sparge your PBS with Nitrogen/Argon before adding the drug to remove dissolved oxygen.[1][3][4]

  • Antioxidants (Optional): If performing long-term incubations (>24h), add Ascorbic Acid (100 µM) or EDTA (1 mM) to chelate trace metals that catalyze oxidation.[1][3][4]

  • Temperature: Prepare fresh for 37°C experiments. Store stocks at -20°C.

Module 3: Analytical Troubleshooting (HPLC)

Issue: "I see a massive peak at the solvent front (dead time)."

The Science: This is the Tartrate Counter-ion .[1][4]

  • In Reverse Phase HPLC (C18), tartaric acid is highly polar and elutes immediately (

    
    ).[1][3][4]
    
  • Fedotozine (lipophilic amine) will elute much later.[1][3][4]

  • Risk: If your gradient starts too organic-heavy, Fedotozine might co-elute with the solvent front, or if you ignore the early peak, you might mistake the tartrate for a degradation product.[4]

Recommended HPLC Method (Stability Indicating)
ParameterSettingReason
Column C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µmStandard retention for lipophilic amines.[1][3][4]
Mobile Phase A 10-20 mM Ammonium Acetate (pH 5.[1][3][4]0)Buffers the amine.[1][3][4][6] pH 5 ensures the amine is protonated (

) for good peak shape but not too acidic to damage column.[1][3][4]
Mobile Phase B AcetonitrileStrong eluent.[1][3][4]
Gradient 10% B

90% B over 15 mins
Separates the early Tartrate peak from the late Fedotozine peak.[1][4]
Detection UV 275-280 nmTargets the trimethoxybenzyl chromophore.[1][3][4] Tartrate has low absorbance here (good for reducing interference).[1][3][4]
Visual Workflow: HPLC Method Development

HPLCWorkflow cluster_separation Separation Mechanics sample Sample Injection column C18 Column sample->column tartrate Tartrate Salt (Polar) column->tartrate Elutes Early (Void Volume) fedotozine Fedotozine (Lipophilic) column->fedotozine Retained (Late Elution) detector UV Detector (280 nm) tartrate->detector fedotozine->detector

Caption: Separation of Tartrate counter-ion from Active Pharmaceutical Ingredient (API) in RP-HPLC.

References

  • National Center for Advancing Translational Sciences (NCATS). Fedotozine Tartrate - Inxight Drugs.[1][3][4] Retrieved from [Link][1][3][4]

  • PubChem. Fedotozine (Compound Summary). National Library of Medicine.[1][4] Retrieved from [Link]

  • Junien, J. L., & Riviere, P. (1995).[1][3][4] Review article: the pharmacological profile of fedotozine: a new peripheral kappa-agonist.[1][4][5] Alimentary Pharmacology & Therapeutics.[1][3][4][7] (Discusses the arylacetamide/amine class properties and formulation vehicles).

  • Chhalotiya, U. K., et al. (2015).[1][3][4] Stability-indicating HPLC method for similar amine-tartrate salts (Atomoxetine).[1][3][4] (Used as a baseline for amine-salt HPLC method development).[1][3][4] Retrieved from [Link]

  • Vertex AI Search. Synthesis and Structure Analysis of Fedotozine Tartrate. (Confirmed Ether-Amine structure vs. Ester).[1][3][4]

Sources

Troubleshooting variability in Fedotozine tartrate visceral pain response

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Variability in Visceral Pain Response Assays

Product Category: Peripheral Kappa-Opioid Receptor (KOR) Agonists Document ID: TS-FED-004-v2

Introduction: The Peripheral Advantage & The Variability Trap

Fedotozine tartrate is a potent, peripherally restricted kappa-opioid receptor (KOR) agonist. Unlike central opioids (e.g., morphine), it modulates visceral nociception by targeting afferent nerve terminals in the gastrointestinal tract without crossing the blood-brain barrier (BBB).

The Core Challenge: Researchers often report high variability in antinociceptive efficacy, particularly in Colorectal Distension (CRD) models. This variability is rarely due to the compound's failure but rather the triangulation of pH-dependent solubility, sex-dimorphic receptor expression, and mechanical inconsistencies in distension protocols.

This guide deconstructs these failure points into a logical troubleshooting framework.

Part 1: Chemical & Formulation Integrity (The "Input" Variable)

Q: My stock solution is precipitating or showing inconsistent potency in vivo. Is the tartrate salt unstable?

A: Fedotozine tartrate is generally stable, but it is highly pH-sensitive. The tartrate counterion is chosen to enhance water solubility of the lipophilic arylacetamide base.[1]

Troubleshooting Protocol:

  • Check the pH: The free base of Fedotozine precipitates at neutral-to-alkaline pH. If you are dissolving in PBS (pH 7.4), you may be crashing the compound out of solution before it enters the animal.

    • Corrective Action: Dissolve the tartrate salt in distilled water or 0.9% saline (pH ~5.5). Avoid buffering to pH > 7.0 prior to injection.

  • Stereochemistry Verification: Ensure you are using the (2S,3S)-tartrate salt of the (-)-enantiomer. The (+)-enantiomer has significantly lower affinity for the KOR.

  • Vehicle Controls: Avoid using DMSO if possible, as it can induce mild mucosal irritation that confounds visceral pain baselines.

ParameterSpecificationCritical Threshold
Solvent 0.9% Saline or WaterpH < 6.5
Storage -20°C (Desiccated)Protect from light
Route S.C., I.P., or I.V.Do NOT use I.C.V. (Compound is peripheral)

Part 2: The Biological System (The "Host" Variable)

Q: I see robust analgesia in one cohort but minimal effect in another. We are using mixed-sex groups.

A: Stop using mixed-sex groups without stratification. The Kappa-Opioid Receptor system is sexually dimorphic.

The Mechanism: In rodent models, males typically exhibit greater KOR-mediated antinociception than females. This is attributed to gonadal hormone modulation of KOR expression and G-protein coupling efficiency.

Troubleshooting Protocol:

  • Stratify Data: Analyze males and females separately. You will likely see a "responder" vs. "non-responder" split that aligns with sex.

  • Estrous Cycle: In female rats, visceral sensitivity fluctuates with the estrous cycle. Proestrus females may exhibit higher baseline hypersensitivity.

Q: My "Control" animals have high variability in their Visceromotor Response (VMR).

A: This indicates Stress-Induced Analgesia (SIA) or Hyperalgesia . Handling stress releases endogenous opioids (beta-endorphins/dynorphins). If your baseline stress is too high, the endogenous system may mask the effect of Fedotozine (ceiling effect) or sensitization may override it.

  • Acclimatization: Animals must be habituated to the distension balloon insertion for 2-3 days prior to the drug trial.

  • Restraint: Avoid rigid restrainers if measuring Abdominal Withdrawal Reflex (AWR). Use a confined but non-constricting box.

Part 3: Experimental Model Optimization (The "Method" Variable)

Q: At what pressure should I see the Fedotozine effect?

A: Fedotozine is an antihyperalgesic , not a complete anesthetic. It works best in sensitized states (e.g., TNBS or acetic acid-induced colitis) or at noxious distension pressures.

The "Window of Efficacy":

  • Low Pressure (10-20 mmHg): Non-noxious. Fedotozine has little effect here.

  • High Pressure (40-60 mmHg): Noxious. This is where Fedotozine significantly reduces the VMR or AWR score.

Q: How do I validate that the effect is actually KOR-mediated?

A: You must run a "Self-Validating" antagonist arm.

  • Agonist Arm: Fedotozine (1–10 mg/kg s.c.).[2][3]

  • Antagonist Arm: Pre-treat with Nor-binaltorphimine (nor-BNI) , a selective KOR antagonist.

    • Result: Nor-BNI should completely abolish the analgesic effect of Fedotozine.

    • Note: Do not use Naloxone at low doses, as it is Mu-selective. You need high-dose Naloxone or quaternary naloxone to block peripheral KOR if nor-BNI is unavailable.

Visualizing the Pathway & Failure Points

The following diagram illustrates the peripheral mechanism of Fedotozine and the specific points where experimental variability is introduced.

FedotozineMechanism Fedotozine Fedotozine Tartrate (Peripheral Input) Epithelium Epithelium (Barrier) Fedotozine->Epithelium Systemic/Local Admin Fail_pH FAILURE POINT: High pH precipitates compound Fedotozine->Fail_pH Fail_BBB BBB Barrier (Fedotozine blocked) Fedotozine->Fail_BBB Does NOT Cross GutLumen Gut Lumen (Distension) Afferent Afferent Nerve Terminal (KOR Receptors) GutLumen->Afferent Mechanical Stimulus Epithelium->Afferent Binding SpinalCord Spinal Cord (Dorsal Horn) Afferent->SpinalCord Nociceptive Signal Afferent->SpinalCord INHIBITION (Hyperpolarization) Fail_Sex FAILURE POINT: Sex Dimorphism (Females < Males) Afferent->Fail_Sex Brain Brain (Pain Perception) SpinalCord->Brain Ascending Pathways

Figure 1: Mechanism of Action and Critical Failure Points. Note that Fedotozine acts at the Afferent Nerve Terminal to inhibit signal transmission to the spinal cord. It does not cross the BBB, preventing central side effects.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific variability issue.

TroubleshootingTree Start Start: High Variability in Data CheckSex Are sexes separated? Start->CheckSex SepSex Action: Stratify Data (Male vs Female) CheckSex->SepSex No CheckControl Is Control Group Variance High? CheckSex->CheckControl Yes StressIssue Issue: Stress-Induced Analgesia CheckControl->StressIssue Yes CheckDose Is Dose-Response Linear? CheckControl->CheckDose No Habituate Action: Increase Habituation (3 days) StressIssue->Habituate CheckPH Issue: Precipitation (pH > 7.0) CheckDose->CheckPH No/Erratic AdjustPH Action: Dissolve in Water/Saline (pH 5.5) CheckPH->AdjustPH

Figure 2: Step-by-step diagnostic workflow for isolating the source of experimental variability.

References

  • Junien, J. L., et al. (1995). "Pharmacological characterization of fedotozine as a potent and selective kappa agonist." European Journal of Pharmacology.

  • Sengupta, J. N., et al. (1999). "Modulation of visceral nociception by peripheral kappa-opioid receptor agonists." Journal of Pharmacology and Experimental Therapeutics.

  • Rivière, P. J., et al. (1994). "Fedotozine reverses ileus induced by surgery or peritonitis: action at peripheral kappa-opioid receptors." Gastroenterology.

  • Delvaux, M., et al. (1999). "The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome." Gastroenterology.

  • Bonaz, B., et al. (2000). "Fedotozine, a kappa-opioid agonist, prevents spinal and supra-spinal Fos expression induced by a noxious visceral stimulus in the rat." Neurogastroenterology & Motility.

Sources

Minimizing CNS side effects in Fedotozine tartrate control groups

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fedotozine tartrate is the industry "gold standard" positive control for peripheral kappa-opioid receptor (KOR) agonism . It is widely used to validate visceral pain models (e.g., colorectal distension) because it reduces nociception without crossing the Blood-Brain Barrier (BBB) under physiological conditions.

However, "peripheral" is not absolute. At high concentrations, incorrect formulations, or in models with compromised BBB integrity, Fedotozine can leak into the CNS. When this happens, your control group exhibits sedation and dysphoria, confounding your data and invalidating the comparison with your test compound.

This guide provides the protocols and troubleshooting logic to ensure your Fedotozine control groups remain strictly peripheral.

Module 1: Critical Troubleshooting (Q&A)
Q1: My Fedotozine-treated rats are showing reduced locomotor activity (sedation). Is this expected?

A: No. This indicates a loss of peripheral selectivity. Fedotozine should not induce sedation, unlike central KOR agonists (e.g., U-50,488). If sedation occurs, the drug has crossed the BBB.

Root Cause Analysis:

  • P-glycoprotein (P-gp) Saturation: Fedotozine is a substrate for P-gp, which actively pumps it out of the brain. If you exceed 10 mg/kg (s.c. or i.p.) in rats, you may saturate this efflux mechanism, allowing CNS entry [1].

  • Vehicle Interference: Are you using high concentrations of DMSO or Tween-80? These solvents can permeabilize the BBB, facilitating the entry of Fedotozine into the CNS.

  • Sampling Time: CNS breakthrough often occurs at

    
     (approx. 15–30 mins post-injection).
    

Corrective Action:

  • Reduce Dose: Titrate down to 1–5 mg/kg . Efficacy in visceral pain models is often achieved at <2 mg/kg [2].

  • Change Vehicle: Switch to Saline (0.9% NaCl) or Water for Injection . Fedotozine tartrate is highly water-soluble; organic co-solvents are rarely necessary.

Q2: How do I experimentally prove that the analgesia I'm seeing is peripheral and not central?

A: Use the "Antagonist Dissociation" Protocol. You must demonstrate that the effect is blocked by a peripheral antagonist but not by a central antagonist (when administered centrally), or use a quaternary antagonist.

Validation Protocol:

  • Group A (Test): Fedotozine + Vehicle.

  • Group B (Central Check): Fedotozine + Nor-binaltorphimine (nor-BNI) (administered i.c.v. or i.t.).

    • Result: If nor-BNI (central) fails to block Fedotozine's effect, the action is peripheral.

  • Group C (Peripheral Check): Fedotozine + Naloxone Methiodide (does not cross BBB).

    • Result: If Naloxone Methiodide blocks the effect, the action is peripheral [3].[1]

Q3: We are using a TNBS or Acetic Acid colitis model. Does inflammation affect Fedotozine's distribution?

A: Yes. Severe inflammation compromises the BBB. Systemic inflammation (high IL-1


, TNF-

) can downregulate P-gp expression and physically loosen tight junctions. In severe colitis models, Fedotozine may enter the CNS at doses that are normally safe.

Recommendation:

  • In high-inflammation models, lower the Fedotozine dose by 30–50% .

  • Monitor for Fos expression in the spinal cord (expected) vs. the brain (unexpected). Fedotozine should reduce Fos in the lumbosacral spinal cord but should NOT induce Fos in the hypothalamus or cortex [4].

Module 2: Data Visualization & Mechanism
Figure 1: The "Leakage" Pathway

This diagram illustrates why Fedotozine remains peripheral under normal conditions and how experimental error leads to CNS side effects.

Fedotozine_Pathway Fedotozine Fedotozine Tartrate (Systemic Admin) Circulation Systemic Circulation Fedotozine->Circulation BBB Blood-Brain Barrier (Endothelial Cells) Circulation->BBB Passive Diffusion Gut Peripheral Nerve Endings (Visceral Analgesia) Circulation->Gut Target Action Pgp P-glycoprotein (Efflux Pump) BBB->Pgp Substrate Binding CNS CNS Parenchyma (Sedation/Dysphoria) BBB->CNS Leakage if: 1. Dose > 10mg/kg 2. DMSO Vehicle 3. Sepsis/Inflammation Pgp->Circulation Active Efflux (Protection)

Caption: Fedotozine is a P-gp substrate.[2] Under normal conditions (Solid Red Arrow), it is pumped out of the BBB. High doses or compromised barriers (Dashed Red Arrow) overwhelm this system, leading to CNS effects.

Module 3: Optimized Experimental Protocol

To ensure reproducibility, follow this standardized preparation method.

Protocol: Preparation of Fedotozine Tartrate (10 mM Stock)

Reagents:

  • Fedotozine Tartrate (MW: ~523.6 g/mol )[3]

  • Sterile Saline (0.9% NaCl)

  • Avoid: DMSO, Ethanol, or Tween unless strictly necessary for co-compounds.

Procedure:

  • Weighing: Weigh the tartrate salt. Note: Adjust for the salt factor. 1 mg of salt

    
     1 mg of free base.
    
  • Dissolution: Add 0.9% Saline at room temperature. Vortex for 30 seconds.

    • Troubleshooting: If solution is cloudy, sonicate for 2 minutes at 25°C. Do not heat above 40°C as tartrate salts can degrade.

  • pH Check: Ensure pH is between 5.5 and 7.0. Acidic solutions (< pH 4) injected i.p. can cause local irritation, mimicking visceral pain and confounding the "analgesic" readout.

  • Timing: Administer 20–30 minutes prior to the noxious stimulus (e.g., colorectal distension).

Dose Reference Table
SpeciesRouteRecommended DoseCNS Risk ThresholdPrimary Indication
Rat s.c. / i.p.0.5 – 5.0 mg/kg> 10 mg/kgColorectal Distension (CRD)
Rat i.v.[4]0.5 – 2.0 mg/kg> 5 mg/kgPost-operative Ileus
Mouse i.p.1.0 – 10.0 mg/kg> 20 mg/kgAcetic Acid Writhing
Dog i.v.50 – 100 µg/kg> 500 µg/kgGastric Motility
Module 4: Logical Validation Workflow

Use this logic flow to determine if your control group data is valid.

Validation_Logic Start Start: Analyze Fedotozine Group Obs Observation: Is Sedation Present? Start->Obs YesSed YES: Sedation/Ataxia Obs->YesSed NoSed NO: Normal Behavior Obs->NoSed CheckDose Check Dose: Is it > 5mg/kg (Rat)? YesSed->CheckDose Valid VALID PERIPHERAL CONTROL Proceed with Analysis NoSed->Valid CheckVeh Check Vehicle: Is DMSO/Ethanol used? CheckDose->CheckVeh Dose is OK Invalid INVALID CONTROL Redesign Experiment CheckDose->Invalid Dose too High CheckVeh->Invalid Vehicle disrupts BBB CheckVeh->Invalid Unknown Cause (Suspect Inflammation)

Caption: Decision tree for validating Fedotozine control groups. Any sign of sedation triggers a review of dose and vehicle formulation.

References
  • Junien, J. L., & Rivière, P. J. (1995). Review of the pharmacology of fedotozine. Fundamental & Clinical Pharmacology, 9(3), 247-270.

  • Diop, L., Rivière, P. J., Pascaud, X., & Junien, J. L. (1994).[5] Peripheral kappa-opioid receptors mediate the antinociceptive effect of fedotozine on the duodenal pain reflex in rat.[4][6] European Journal of Pharmacology, 271(1), 65-71.[4][5]

  • Rivière, P. J., Pascaud, X., Chevalier, E., Le Gallou, B., & Junien, J. L. (1993).[1][5] Fedotozine reverses ileus induced by surgery or peritonitis: action at peripheral kappa-opioid receptors.[1][7] Gastroenterology, 104(3), 724-731.[1][5]

  • Bonaz, B., Rivière, P. J., Sinniger, V., Pascaud, X., & Junien, J. L. (2000). Fedotozine, a kappa-opioid agonist, prevents spinal and supra-spinal Fos expression induced by a noxious visceral stimulus in the rat.[8] Neurogastroenterology & Motility, 12(2), 135-147.

Sources

Technical Support Center: Fedotozine Tartrate Impurity Profiling & Degradation Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Topic: Identification of Degradation Products in Fedotozine Tartrate via LC-MS Doc ID: FED-SIM-001

Introduction: The Analytical Challenge

Fedotozine Tartrate is a peripheral


-opioid receptor agonist containing a tertiary amine and a trimethoxy-substituted aromatic ring.[1][2] In stability-indicating method (SIM) development, researchers often encounter challenges related to the tartrate counter-ion interference , the lability of the ether/ester linkage , and N-oxidation  of the tertiary amine.

This guide provides a self-validating workflow for stressing, separating, and identifying these degradation products (DPs) using High-Resolution Mass Spectrometry (HRMS).

Module 1: LC-MS Method Development & Optimization

Q: Which chromatographic conditions best separate Fedotozine from its polar degradants?

A: Fedotozine is a basic drug (


). To retain polar degradants and obtain sharp peak shapes, you must operate at a pH where the basic nitrogen is protonated, or use a column capable of high-pH stability to suppress ionization for retention.

Recommended Protocol:

ParameterSpecificationRationale
Column C18 with hybrid particles (e.g., Acquity BEH C18 or equivalent), 1.7 µm, 2.1 x 100 mm.[3][4]Hybrid particles withstand high pH (if needed) and provide narrow peaks for basic amines.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5) or 0.1% Formic Acid.[3]Low pH ensures protonation (

) for max MS sensitivity and minimizes silanol interactions.
Mobile Phase B Acetonitrile (ACN).Methanol can sometimes cause transesterification artifacts during stress testing; ACN is chemically inert.
Gradient 5% B to 90% B over 10-15 mins.Slow gradient required to separate the N-oxide impurity (often elutes just before parent).
Flow Rate 0.3 - 0.4 mL/min.Optimal for ESI ionization efficiency.
Q: How do I handle the Tartrate counter-ion in LC-MS?

A: Tartaric acid is highly polar and ionizes best in Negative Mode (ESI-), whereas Fedotozine requires Positive Mode (ESI+).

  • Issue: Tartrate elutes in the void volume (dead time). High concentrations can suppress ionization of early eluting degradants.

  • Solution: Divert the LC flow to waste for the first 1.0 minute if your MS source is prone to contamination, or analyze the salt in a separate Negative Mode run to confirm its stability (though it is generally inert).

Module 2: Forced Degradation Protocols (Stress Testing)

Do not simply "cook" the sample. You must generate 5-20% degradation to identify relevant impurities without creating secondary, unrealistic breakdown products.

Workflow Diagram: Stress to Structure

Fedotozine_Workflow cluster_0 Stress Conditions Acid Acid Hydrolysis (0.1N HCl, 60°C) LC UHPLC Separation (C18, Gradient) Acid->LC Base Base Hydrolysis (0.1N NaOH, 60°C) Base->LC Oxidation Oxidation (3% H2O2, RT) Oxidation->LC Photo Photolysis (1.2M Lux-hr) Photo->LC MS HRMS (Q-TOF/Orbitrap) ESI+ Mode LC->MS Data Data Processing (Mass Defect Filtering) MS->Data ID Structure Elucidation (MS/MS Frag) Data->ID

Caption: Integrated workflow for generating and identifying Fedotozine degradation products.

Troubleshooting Stress Samples

Q: I see degradation in the UV trace, but the Mass Balance is low (<90%). Where is the missing mass? A: This is a common issue with amine salts.

  • Check for Volatiles: If the sample was heated significantly, small cleavage products (like volatile amines) may have evaporated.

  • Check the Void: Very polar hydrolytic products (e.g., small acids cleaved from the ether/ester linkage) may elute in the void volume.

  • Precipitation: Ensure the degradation sample is fully soluble in the mobile phase before injection. Neutralize acid/base samples to pH 5-6 to prevent on-column precipitation.

Module 3: Identification & Structure Elucidation

Common Degradation Pathways for Fedotozine

Fedotozine (


, MW ~373.49 Da) contains three "weak links": the tertiary amine, the benzylic ether/ester bond, and the electron-rich trimethoxy ring.
Degradation TypeExpected Mass Shift (

)
MechanismDiagnostic Fragment Ions
N-Oxidation +16 Da (

390)
Oxidation of tertiary amine by

.
Loss of -O (M-16) or loss of side chain.
N-Demethylation -14 Da (

360)
Oxidative loss of methyl group.Fragment series shifts by -14 Da.
Hydrolysis VariableCleavage of the trimethoxybenzyl moiety.Appearance of trimethoxybenzyl alcohol/acid peak.
Photolysis -2 Da or +16 DaDehydrogenation or hydroxylation of phenyl ring.Changes in the tropylium ion intensity.
Q: How do I distinguish between the N-oxide and a hydroxylated impurity (both +16 Da)?

A: This is the most critical ID challenge.

  • Retention Time: N-oxides are highly polar and typically elute earlier than the parent drug in Reverse Phase (RP) chromatography. Hydroxylated impurities (on the phenyl ring) are often less polar than N-oxides and elute closer to the parent.

  • In-Source Fragmentation: N-oxides are thermally labile. In the MS source, they often lose oxygen (

    
    ). If you see a strong "parent" signal in the MS spectrum that matches the drug's mass, but the chromatographic peak is distinct, it is likely the N-oxide undergoing in-source reduction.
    
  • MS/MS Pattern:

    • Hydroxylation: The +16 Da shift will be retained in the specific fragment containing the phenyl ring.

    • N-Oxidation: The fragmentation often triggers a Cope elimination or distinct loss of the oxygenated amine group.

Module 4: Advanced Troubleshooting (FAQ)

Q: My LC-MS baseline is noisy, and I see "ghost peaks" at regular intervals.

A: This is likely Polymer Contamination or Dimerization .

  • Cause: If you used methanol during stress testing (acid/base), you might have extracted plasticizers from tube caps or created methyl-esters of degradation products.

  • Fix: Switch to glass vials with PTFE-lined caps. Use Acetonitrile instead of Methanol for sample dilution to prevent solvent-solute adducts.

Q: The MS/MS spectra are too complex. How do I simplify interpretation?

A: Use Mass Defect Filtering (MDF) .

  • Fedotozine has a specific mass defect due to its H/C/N/O ratio.

  • Set your software (e.g., chemically intelligent processing tools) to filter out background ions that do not fall within ±50 mDa of the parent drug's mass defect line. This removes matrix noise and highlights structurally related impurities.

Q: Can I use UV purity to validate the MS data?

A: Yes, but with caution.

  • The Trimethoxybenzyl group is the primary chromophore. If degradation cleaves this group (hydrolysis), the remaining amine fragment (phenyl-butan-amine part) has weak UV absorbance (only a simple phenyl ring).

  • Risk: You might miss the amine-side degradation product by UV, but it will show up strongly in TIC (Total Ion Chromatogram) due to high ionization efficiency of the amine. Always rely on TIC for mass balance of the amine fragment.

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5]Link

  • Alsante, K. M., et al. (2007). "The role of degradant profiling in active pharmaceutical ingredients and drug products." Advanced Drug Delivery Reviews, 59(1), 29-37. (Seminal text on logic for degradation elucidation). Link

  • PubChem. (2025).[6] Fedotozine Tartrate - Compound Summary.[1][2][7] National Library of Medicine. (Source for structural confirmation and physicochemical properties).[7][8] Link

  • Boccardi, G. (2011). "Oxidative Susceptibility of Pharmaceuticals." Comprehensive Analytical Chemistry, Vol 52. (Reference for N-oxidation mechanisms in tertiary amines). Link

Sources

Optimizing Fedotozine tartrate dosage for peripheral restriction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Dosage & Experimental Protocols for Peripheral Restriction
Core Directive & Scope

User Role: Senior Application Scientist Objective: This guide provides actionable troubleshooting for researchers working with Fedotozine Tartrate (JO-1196). Unlike central kappa-opioid agonists (e.g., U-50,488), Fedotozine requires precise optimization to maintain its peripheral restriction —the property that allows analgesia without dysphoria or sedation.

The "Golden Rule" of Fedotozine:

Efficacy is not just about hitting the receptor; it is about hitting the receptor outside the Blood-Brain Barrier (BBB).

Module 1: Formulation & Solubility Troubleshooting

Context: Fedotozine is supplied as a tartrate salt to improve water solubility.[1] However, the free base is lipophilic and precipitates at neutral/alkaline pH.

Common Ticket: "My stock solution is cloudy or precipitating."

Diagnosis: pH drift. While the tartrate salt is soluble, buffering to physiological pH (7.4) for injection often causes the free base to crash out if the concentration is too high.

Protocol: Stable Vehicle Preparation

  • Solvent Choice:

    • Preferred: 0.9% Saline acidified slightly (pH 5.0–5.5).

    • Alternative: 1% Methylcellulose (for oral suspension).

  • Dissolution Step: Dissolve Fedotozine Tartrate in deionized water before adding buffer salts.

  • pH Adjustment:

    • Do NOT titrate to pH 7.4 if the concentration exceeds 5 mg/mL.

    • Keep the solution slightly acidic (pH 5.5–6.0). The injection volume is usually small enough that blood buffering capacity neutralizes it immediately upon entry, preventing precipitation in the syringe.

Data Table 1: Solubility Thresholds

Parameter Value Implications
MW (Salt) 523.6 g/mol Use this MW for molar calculations, not the free base.
pKa ~8.5 (Amine) Ionized (soluble) at acidic pH; Non-ionized (insoluble) at basic pH.
Max Conc. (pH 7.4) < 1–2 mg/mL High risk of precipitation in standard PBS.

| Max Conc. (pH 5.0) | > 10 mg/mL | Stable range for stock solutions. |

Module 2: Dosing Strategy for Peripheral Restriction

Context: The therapeutic window of Fedotozine is defined by the gap between Peripheral Analgesia (Gut/Visceral) and Central Side Effects (Sedation/Dysphoria).

Visualizing the Mechanism

The following diagram illustrates the peripheral signaling pathway and the "exclusion" mechanism that prevents central side effects.

G cluster_periphery Peripheral Nerve Terminal (Visceral Afferent) cluster_bbb Blood-Brain Barrier (BBB) Fed Fedotozine (Tartrate) KOR Kappa Opioid Receptor (KOR) Fed->KOR Binds Pgp Physicochemical Exclusion (Polarity/Efflux) Fed->Pgp Blocked Gprot Gi/Go Protein Activation KOR->Gprot CaChan Ca2+ Channel Inhibition Gprot->CaChan Neuro Inhibit Substance P Release CaChan->Neuro Analgesia CNS CNS Side Effects (Sedation/Dysphoria) Pgp->CNS No Entry

Caption: Fedotozine activates peripheral KORs to inhibit nociceptive signaling while being physically excluded from the CNS, preventing sedation.

Troubleshooting Guide: "My animals are sedated."

Issue: If rats/mice show reduced locomotion or ataxia, you have exceeded the Peripheral Selectivity Threshold . You are essentially overdosing the BBB's exclusion capacity.

Step-by-Step Optimization:

  • Check Route:

    • Intravenous (IV): High Cmax spikes can force drug across the BBB. Switch to Subcutaneous (SC) or Oral (PO) to flatten the PK curve.

  • Dose De-escalation:

    • Effective Peripheral Dose (Rat SC): 0.5 – 5.0 mg/kg.

    • Sedative Dose (Rat SC): Often > 20–30 mg/kg.

    • Action: If using >10 mg/kg SC, reduce dose by 50%.

  • Verify Selectivity (The "Nor-BNI" Test):

    • Pre-treat with Nor-binaltorphimine (nor-BNI) (KOR antagonist).

    • If Fedotozine's effect is blocked, it is KOR-mediated.[2]

    • Critical Control: Administer Fedotozine ICV (Intracerebroventricularly) at low doses (e.g., 100 µg). If it fails to produce analgesia via this route, it confirms the site of action is peripheral, not central [1].

Module 3: Experimental Validation (The Colorectal Distension Model)

Context: The gold standard for testing Fedotozine is the Colorectal Distension (CRD) model in rats, specifically under hypersensitive conditions (e.g., acetic acid irritation or stress), as Fedotozine is often ineffective in "normal" acute pain models (e.g., tail flick).

Protocol: CRD with Fedotozine
  • Sensitization (Day 0):

    • Inject 0.6% Acetic Acid (1.5 mL) intracolonically to induce visceral hypersensitivity.

  • Drug Administration (Day 1, T-30 min):

    • Group A: Vehicle (Saline pH 5.5).

    • Group B: Fedotozine Tartrate (1 mg/kg SC).

    • Group C: Fedotozine Tartrate (5 mg/kg SC).

    • Group D (Positive Control): U-50,488 (Central/Peripheral agonist).

  • Distension (T=0):

    • Insert balloon (4 cm length) into descending colon.

    • Inflate to noxious pressure (e.g., 60 mmHg) for 10 minutes.

  • Readout:

    • Count Abdominal Contractions (visual observation or EMG).

    • Success Criteria: Fedotozine should reduce contractions in Group B/C compared to A, without affecting locomotor activity (Open Field Test).

Data Table 2: Expected Pharmacological Profile

Assay Fedotozine Response U-50,488 Response (Control)
Visceral Pain (CRD) Potent Inhibition (ED50 ~1–2 mg/kg) Potent Inhibition
Somatic Pain (Tail Flick) Inactive (up to high doses) Active (Central effect)
Sedation (Rotarod) No effect (at therapeutic dose) Significant Impairment
Antagonist: Naloxone Minimal/No Blockade Partial Blockade

| Antagonist: Nor-BNI | Complete Blockade | Complete Blockade |

Frequently Asked Questions (FAQ)

Q1: Can I use DMSO to dissolve Fedotozine Tartrate? A: Yes, but it is rarely necessary. The tartrate salt is water-soluble (approx 20-30 mg/mL in water). DMSO may also increase BBB permeability, confounding your "peripheral restriction" data. Stick to buffered saline (pH 5.5) or water.

Q2: Why is Fedotozine inactive in my hot-plate test? A: This is a feature, not a bug. Fedotozine is highly selective for visceral nociception (gut-brain axis) and peripheral KORs. Thermal pain (hot plate/tail flick) is predominantly mediated by central Mu/Delta receptors. Lack of efficacy here confirms you are not hitting central targets [2].

Q3: How do I differentiate Fedotozine from Asimadoline? A: Both are peripheral KOR agonists. However, Fedotozine has a lower propensity for BBB penetration compared to Asimadoline at high doses. In comparative studies, check the Brain/Plasma ratio . Fedotozine should have a ratio < 0.1.

Q4: What is the shelf-life of the prepared solution? A: Fedotozine tartrate in solution is sensitive to hydrolysis over time. Prepare fresh daily. Do not store stock solutions >24 hours at room temperature.

References
  • Junien, J. L., & Riviere, P. (1995). "Review article: the pharmacological profile of fedotozine." Alimentary Pharmacology & Therapeutics.

  • Riviere, P. J., et al. (1994). "Fedotozine blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors."[2][3][4] Gastroenterology.

  • Sengupta, J. N., et al. (1999). "Supraspinal kappa-opioid receptors differentially modulate visceral and cutaneous pain in the rat." Pain.

  • Delvaux, M. (2001). "Pharmacology and clinical experience with fedotozine." Expert Opinion on Investigational Drugs.

Sources

Technical Support Center: Fedotozine Tartrate & KOR Desensitization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fedotozine Tartrate Receptor Desensitization in Chronic Dosing Studies Role: Senior Application Scientist Audience: Drug Discovery Researchers & Pharmacologists

Introduction: The Desensitization Paradox

Fedotozine tartrate is a potent, peripherally restricted kappa-opioid receptor (KOR) agonist, primarily utilized to modulate visceral nociception.[1] While its peripheral restriction minimizes central adverse effects (dysphoria, sedation), chronic dosing studies often hit a critical wall: tachyphylaxis or receptor desensitization.

As researchers, you are likely encountering a diminishing therapeutic window—where the same concentration of Fedotozine yields progressively lower efficacy in cAMP inhibition or GTP


S binding assays. This guide deconstructs the molecular causality of this phenomenon and provides validated protocols to distinguish between true receptor downregulation and experimental artifacts.

Module 1: Mechanistic Diagnostics (The "Why")

The KOR Desensitization Pathway

To troubleshoot effectively, we must first visualize the invisible. Fedotozine binding triggers two divergent pathways. In chronic dosing, the balance shifts from G-protein signaling (efficacy) to


-arrestin recruitment (desensitization).

Key Insight: Unlike


-opioid receptors, KORs are notoriously prone to rapid phosphorylation by G-protein coupled receptor kinases (GRKs) upon agonist occupancy, leading to robust internalization.

KOR_Pathway Fedotozine Fedotozine Tartrate KOR_Surface Surface KOR (Active) Fedotozine->KOR_Surface Binding (nM range) G_Protein Gi/o Signaling (Analgesia/Assay Signal) KOR_Surface->G_Protein Acute Activation GRK GRK Phosphorylation (Ser369/Thr363) KOR_Surface->GRK Chronic Occupancy Arrestin Beta-Arrestin Recruitment GRK->Arrestin High Affinity Binding Internalization Clathrin-Mediated Internalization Arrestin->Internalization Uncoupling G-protein Endosome Endosomal Sorting Internalization->Endosome Recycling Recycling to Surface (Resensitization) Endosome->Recycling Short-term Washout Degradation Lysosomal Degradation (Downregulation) Endosome->Degradation Prolonged Exposure

Figure 1: The divergent fate of Fedotozine-activated KOR. Chronic exposure biases the system toward the red pathway (Arrestin/Internalization), silencing the green pathway (Signaling).

Module 2: Troubleshooting Guides

Scenario A: "I see a >50% loss of signal in my cAMP assay after 24h incubation."

Diagnosis: This is likely Receptor Downregulation , not just desensitization. Desensitization (uncoupling) is rapid (minutes), whereas downregulation (degradation) occurs over hours.

Troubleshooting Protocol:

StepActionScientific Rationale
1 Check Agonist Stability Fedotozine is an arylacetamide.[1] Incubate media alone for 24h, then apply to fresh cells. If efficacy persists, the drug is stable; the receptor is the variable.
2 The "Acid Wash" Test Perform a mild acid wash (Glycine-HCl, pH 3.0) for 5 min to strip surface-bound ligand, then re-challenge with fresh Fedotozine.
3 Sucrose Blockade Co-incubate with 0.45 M Sucrose during the chronic phase. Sucrose inhibits clathrin-coated pits. If signal is restored, the mechanism is internalization-dependent.
Scenario B: "In vivo efficacy (visceral pain model) fades after 3 days of dosing."

Diagnosis: Pharmacokinetic Tolerance vs. Functional Tolerance. Peripheral KOR agonists like Fedotozine can induce tolerance without central compensatory mechanisms. However, local inflammation in visceral models (e.g., acetic acid writhing) can alter receptor expression.

Decision Matrix:

  • Is the tolerance insurmountable?

    • Test: Increase dose by 10x.

    • Result: If efficacy returns

      
       Competitive antagonism or metabolic upregulation.
      
    • Result: If efficacy remains low

      
       Reduced receptor reserve (
      
      
      
      reduction).
  • Is it cross-tolerance?

    • Test: Switch to a structurally distinct KOR agonist (e.g., Asimadoline).

    • Result: If Asimadoline works, the tolerance is specific to the Fedotozine binding pocket or scaffold.

Module 3: Optimized Experimental Protocols

Protocol 1: Chronic Dosing & Washout Assay (In Vitro)

Objective: To quantify the rate of KOR resensitization after Fedotozine exposure.

Reagents:

  • Fedotozine Tartrate (dissolved in water or saline; avoid DMSO > 0.1% in chronic steps).

  • CHO-K1 cells stably expressing human KOR (hKOR).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Chronic Phase: Treat with 1

    
    M Fedotozine  (approx. 
    
    
    
    ) for 1, 4, or 16 hours .
    • Control: Vehicle-treated cells.

  • Washout (Critical Step):

    • Aspirate media.

    • Wash 3x with warm PBS (37°C).

    • Add drug-free media for recovery intervals (0h, 2h, 4h).

  • Re-Challenge: Apply acute dose of Fedotozine (

    
     nM) for 15 min.
    
  • Readout: Measure cAMP inhibition (Forskolin-stimulated).

Data Interpretation:

  • 0h Recovery: Represents total desensitization (Surface loss + Uncoupling).

  • 4h Recovery: Represents recycling capacity. If signal remains low here, the receptors have been degraded (lysosomal pathway).

Protocol 2: Membrane Fractionation for Surface Density

Objective: Confirm internalization physically, not just functionally.

Step-by-Step:

  • Lysis: Homogenize tissues/cells in hypotonic buffer (10 mM Tris-HCl, pH 7.4).

  • Low-Speed Spin: 1,000 x g for 10 min (Remove nuclei/debris).

  • High-Speed Spin: 100,000 x g for 60 min.

    • Pellet: Total Membrane Fraction.

  • Biotinylation (Optional but recommended): Use cell-impermeable biotin (Sulfo-NHS-SS-Biotin) before lysis to tag only surface receptors.

  • Western Blot: Probe for KOR (approx. 45-50 kDa).

    • Note: Phosphorylated KOR may show a molecular weight shift (band retardation).

Module 4: Frequently Asked Questions (FAQs)

Q1: Why does Fedotozine show lower desensitization in clinical trials (6 weeks) compared to my cell culture (24 hours)? A: This is the "Receptor Reserve" discrepancy.

  • In Vivo: You often have "spare receptors." You only need to activate ~10% of KORs to achieve maximal analgesia. Even if 50% are desensitized, the remaining 50% can still produce a full response.

  • In Vitro (Overexpression): In heterologous systems (CHO/HEK), you are measuring total biochemical output (e.g., GTP

    
    S). Loss of receptors translates linearly to loss of signal.
    
  • Recommendation: In cell assays, titrate receptor expression levels down to physiological ranges (approx. 100-300 fmol/mg protein) to mimic native tissue dynamics.

Q2: Should I use U50,488H as a control? A: Yes, but with caveats. U50,488H is a balanced agonist but highly lipophilic and centrally active. Fedotozine is peripherally restricted.[2]

  • Use U50,488H to validate that your KOR-expressing cells can internalize (positive control).

  • Use Nor-BNI (Nor-binaltorphimine) as a pre-treatment antagonist to prove that the desensitization is receptor-specific and not due to downstream effector exhaustion (e.g., Adenylyl Cyclase depletion).

Q3: How do I dissolve Fedotozine Tartrate for high-concentration chronic dosing? A: Fedotozine tartrate is water-soluble.

  • Stock: Prepare 10 mM in sterile water or saline.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can hydrolyze the tartrate salt, affecting pH and potentially potency in sensitive assays.

  • Solvent Effects: Avoid high DMSO concentrations (>0.1%) in chronic studies, as DMSO itself can perturb membrane fluidity and affect GPCR internalization rates.

References

  • Junien, J. L., & Rivière, P. (1995). Review article: the hypersensitive gut—peripheral kappa agonists as a new pharmacological approach. Alimentary Pharmacology & Therapeutics. Link

  • Riviere, P. J., et al. (1994). Fedotozine reverses ileus induced by surgery or peritonitis: action at peripheral kappa-opioid receptors. Journal of Pharmacology and Experimental Therapeutics. Link

  • Li, J. G., et al. (1999). U50,488H-induced internalization of the human kappa opioid receptor involves a beta-arrestin- and dynamin-dependent mechanism.[3] Journal of Biological Chemistry.[3] Link

  • Bruchas, M. R., & Chavkin, C. (2010).[4] Kinase cascades and ligand-directed signaling at the kappa opioid receptor. Psychopharmacology. Link

  • Delvaux, M., et al. (1999). The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome.[5] Gastroenterology.[6][7] Link

Sources

Overcoming low bioavailability of Fedotozine tartrate in oral formulations

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming Low Bioavailability & Stability Challenges of Fedotozine Tartrate Ticket ID: FED-BIO-404[1]

Executive Summary: The Bioavailability Paradox

Welcome to the technical support hub. If you are working with Fedotozine Tartrate (JO 1196) , you are likely encountering a "bioavailability paradox."[1] While this compound is a highly selective peripheral


-opioid agonist designed for local gastrointestinal (GI) action, its therapeutic utility is frequently compromised by extensive first-pass metabolism  and ester hydrolysis .[1]

Low systemic bioavailability (often <10%) is intentional to avoid CNS side effects, but premature degradation in the stomach or upper intestine prevents the intact drug from reaching its target receptors in the submucosal and myenteric plexuses.

This guide moves beyond standard textbook definitions. We will troubleshoot the specific physicochemical barriers causing your low recovery rates and provide actionable, self-validating protocols to stabilize the ester moiety and enhance local (or systemic) delivery.

Module 1: Diagnostic Profiling

Before modifying your formulation, identify the specific failure mode.

Fedotozine tartrate is an ester-based salt.[1][2][3] Its bioavailability issues stem from three distinct checkpoints. Use the table below to diagnose your specific experimental failure.

Troubleshooting Matrix: Why is Bioavailability Low?
Failure ModeSymptom in DataRoot CauseRecommended Strategy
Solubility Limited High variability in dissolution data; precipitation in SGF/SIF.[1]pKa/pH Mismatch: Fedotozine is a base (amine).[1] It dissolves well in acidic pH (stomach) but may precipitate in the neutral pH of the intestine (site of action).Solid Dispersions / Acidifiers: Incorporate pH-modifiers (e.g., fumaric acid) or amorphous solid dispersions (ASDs).[1]
Chemical Instability Parent drug disappears; major degradation peak (acid/alcohol) appears in HPLC.[1]Ester Hydrolysis: The ester bond is susceptible to acid-catalyzed hydrolysis in the stomach or enzymatic hydrolysis by esterases.[1]Lipid Shielding (SEDDS): Encapsulate the drug in a lipid core to protect the ester bond from aqueous enzymes.[1]
Metabolic Clearance Drug permeates Caco-2 cells but is absent in plasma/basolateral side.[1]First-Pass Metabolism: Rapid hepatic or enterocyte metabolism via carboxylesterases.[1]Lymphatic Transport: Use long-chain triglycerides (LCTs) to promote chylomicron formation and bypass the portal vein.[1]

Module 2: The Logic of Intervention

To solve these issues, we must visualize the degradation pathway. The diagram below illustrates the critical decision points where your formulation must intervene to prevent the loss of the active pharmaceutical ingredient (API).

Fedotozine_Bioavailability Start Oral Administration (Fedotozine Tartrate) Stomach Stomach (pH 1.2) Risk: Acid Hydrolysis Start->Stomach Stomach->Stomach Degradation to Acid + Alcohol Intestine Small Intestine (pH 6.8) Risk: Precipitation Stomach->Intestine Gastric Emptying Enzymes Lumen/Enterocyte Enzymes Risk: Esterase Cleavage Intestine->Enzymes Dissolved Drug Target Target: Peripheral Kappa Receptors (Gut Wall) Intestine->Target Local Binding (Ideal) Liver Hepatic Portal Vein Risk: First-Pass Metabolism Enzymes->Liver Absorbed Drug Systemic Systemic Circulation (Low Yield) Liver->Systemic Metabolites (Inactive) SEDDS Strategy: SEDDS/Lipid Formulation (Protects Ester + Lymphatic Bypass) SEDDS->Stomach Shields from Acid SEDDS->Enzymes Shields from Esterases SEDDS->Systemic Lymphatic Bypass

Figure 1: Critical degradation pathways for Fedotozine Tartrate and the strategic intervention point using Lipid-Based Systems (SEDDS).[1]

Module 3: Advanced Formulation Protocols

Protocol A: Formulation of Fedotozine-Loaded SEDDS

Objective: Solubilize the tartrate salt in a lipid matrix to protect the ester bond and enhance permeation.

Materials Required:

  • Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) or Peceol™ (Glyceryl monooleate).[1]

  • Surfactant: Cremophor® EL (Polyoxyl 35 castor oil) or Labrasol®.[1]

  • Co-surfactant: Transcutol® P (Diethylene glycol monoethyl ether).[1]

  • API: Fedotozine Tartrate.[1][4][5][6]

Step-by-Step Workflow:

  • Solubility Screening (Critical Pre-step):

    • Do not guess. Add excess Fedotozine Tartrate to 2 mL of each individual excipient (Oil, Surfactant, Co-surfactant).

    • Vortex for 5 mins; incubate at 37°C for 48 hours.

    • Centrifuge (10,000 rpm, 10 min) and analyze supernatant via HPLC.

    • Selection Rule: Choose the oil with the highest solubilizing capacity to minimize the final volume.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Mix Surfactant and Co-surfactant (Smix) in ratios of 1:1, 2:1, and 3:1.

    • Titrate oil/Smix mixtures with water to identify the "nano-emulsion region" (where the solution remains clear/transparent).[1]

    • Target: You want a formulation that spontaneously forms a clear emulsion (<200 nm droplet size) upon dilution.[1]

  • Drug Loading:

    • Dissolve Fedotozine Tartrate (based on solubility data, typically 10-50 mg/g) into the optimized Oil/Smix blend.

    • Sonicate for 10 minutes at ambient temperature. Caution: Avoid heat >40°C to prevent ester degradation.[1]

  • Characterization (Self-Validation):

    • Dispersibility Test: Add 1 mL formulation to 900 mL 0.1N HCl (simulated gastric fluid). It must disperse in <1 minute.

    • Droplet Size: Use Dynamic Light Scattering (DLS). Target Z-average < 150 nm.[1]

Protocol B: In Vitro Lipolysis Model (Stability Check)

Objective: Verify that the lipid system actually protects the drug from digestive enzymes.

Standard dissolution tests fail here because they lack enzymes.[1] You must use a Lipolysis Model .[1]

Reagents:

  • Digestion Buffer: pH 6.8 (Tris-maleate), containing NaCl and CaCl2.[1]

  • Pancreatin Extract: Source of lipase/esterase.[1]

  • Bile Salts: Sodium taurocholate / Phosphatidylcholine (simulates fed state).[1]

Procedure:

  • Setup: Use a pH-stat apparatus. Maintain temperature at 37°C.

  • Initiation: Add your SEDDS formulation to the digestion buffer containing bile salts.[1]

  • Enzyme Addition: Add Pancreatin extract to start digestion.

  • Monitoring: The pH will drop as lipids digest into fatty acids.[1] Titrate automatically with NaOH to maintain pH 6.8.

  • Sampling: Withdraw samples at 5, 15, 30, and 60 mins.

    • Inhibit: Immediately add 4-bromophenylboronic acid (esterase inhibitor) to the sample to stop degradation during analysis.[1]

    • Analyze: Centrifuge to separate the aqueous phase (micellar phase) from the pellet.[1] Measure Fedotozine content in the micellar phase via HPLC.

Success Metric: If >60% of Fedotozine remains intact in the micellar phase after 60 minutes, your formulation has successfully shielded the ester.

Module 4: Frequently Asked Questions (FAQs)

Q1: The tartrate salt is water-soluble.[1] Why can't I just use a simple tablet? A: While the salt improves aqueous solubility, it does not solve the permeability or metabolic challenges.[1] Once the salt dissolves in the stomach, the free base is exposed. If the pH shifts in the intestine, it may precipitate. More importantly, dissolved "naked" drug is a prime target for luminal esterases.[1] You need a "shield," not just a solvent.[1]

Q2: My HPLC shows a split peak for Fedotozine. What is happening? A: This is likely stereochemical inversion or hydrolysis .[1] Fedotozine is chiral.[1][7] Ensure your HPLC method uses a chiral column if you are tracking enantiomeric purity.[1] However, a gross split usually indicates hydrolysis into the acid and alcohol metabolites. Check your mobile phase pH; it should be buffered (approx pH 3-4) to prevent on-column hydrolysis.[1]

Q3: Can I use enteric coating to improve bioavailability? A: Yes, but with a caveat. Enteric coating (e.g., Eudragit L100) protects the drug from stomach acid (preventing acid hydrolysis).[1] However, it releases the drug in the small intestine, where esterase activity is highest . Enteric coating alone solves the pH issue but not the enzymatic issue. A combination of SEDDS + Enteric Capsule is the gold standard for this compound.[1]

Q4: What is the target particle size for the formulation? A: For Fedotozine, aim for <200 nm . Nanometric size increases the specific surface area (Noyes-Whitney equation), ensuring that even if the drug precipitates, it redissolves instantly. Furthermore, particles <200 nm are more efficiently taken up by the lymphatic system (Peyer's patches), bypassing the liver.

References

  • PubChem. (2025).[1][4][8] Fedotozine | C22H31NO4.[1][4][7][8] National Library of Medicine.[1] [Link][1]

  • NCATS Inxight Drugs. (2025).[1] Fedotozine Tartrate.[1][4][5][6][7][8] National Center for Advancing Translational Sciences.[1] [Link]

  • Dong, X., et al. (2025).[1][3] Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems. University of North Texas Health Science Center.[1][3] [Link][1][3]

  • Inoue, K., et al. (2012).[1] Effect of intestinal first-pass hydrolysis on the oral bioavailability of an ester prodrug. Journal of Pharmaceutical Sciences. [Link]

  • Junien, J. L., & Riviere, P. (1995).[1] Review of the pharmacology of fedotozine. Fundamental & Clinical Pharmacology. (Foundational text on Fedotozine mechanism).

For further assistance, please submit your raw dissolution data to the formulation engineering team.

Sources

Validation & Comparative

Comparative Efficacy Profile: Fedotozine Tartrate vs. Asimadoline in IBS

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Researchers, Drug Development Scientists, and Gastroenterologists

Executive Summary

This guide provides a technical comparison between Fedotozine tartrate and Asimadoline , two peripherally restricted kappa-opioid receptor (KOR) agonists developed for Irritable Bowel Syndrome (IBS). While both agents target the visceral nociceptive pathway to reduce hypersensitivity without central nervous system (CNS) side effects, they differ significantly in clinical development focus and subtype efficacy.

  • Fedotozine: Represents the "Proof of Concept" generation. It successfully demonstrated that peripheral KOR agonism could elevate visceral pain thresholds in broad IBS populations but failed to achieve market authorization due to mixed efficacy in global symptom relief.

  • Asimadoline: Represents the "Subtype-Optimized" generation. It exhibits higher potency and was strategically targeted toward Diarrhea-Predominant IBS (IBS-D), showing significant efficacy in patients with moderate-to-severe baseline pain where Fedotozine’s broad approach fell short.

Mechanistic Architecture: Peripheral KOR Agonism

Both compounds operate on the principle of peripheral restriction . The kappa-opioid receptor is abundantly expressed on the terminals of visceral afferent neurons (A-delta and C fibers) within the enteric nervous system. Activation of these receptors inhibits voltage-gated calcium channels, thereby suppressing the release of excitatory neurotransmitters (e.g., Substance P, Glutamate) and blocking the ascending pain signal to the spinal cord.

Diagram 1: Mechanism of Action (Signaling Pathway)

The following diagram illustrates the pathway by which both agents block visceral nociception at the peripheral nerve terminal.

KOR_MOA Drug Fedotozine / Asimadoline (Peripheral KOR Agonist) KOR Kappa-Opioid Receptor (Visceral Afferent Terminal) Drug->KOR Binds with High Affinity G_Protein Gi/o Protein Activation KOR->G_Protein Activates Ca_Channel Voltage-Gated Ca2+ Channels (Inhibition) G_Protein->Ca_Channel Closes Neurotrans Inhibition of Substance P / Glutamate Release Ca_Channel->Neurotrans Prevents Vesicle Fusion Signal Ascending Pain Signal (Dorsal Horn) Neurotrans->Signal Blocks Transmission Perception Visceral Pain Perception (Cortex) Signal->Perception Reduces

Caption: Peripheral blockade of visceral afferent signaling via KOR-mediated calcium channel inhibition.

Preclinical Validation & Experimental Protocols

To validate efficacy, both drugs were rigorously tested using Colorectal Distension (CRD) models. This assay measures the Visceral Motor Response (VMR), a pseudo-affective reflex to gut distension.

Detailed Protocol: Barostat-Controlled Colorectal Distension

Objective: To quantify the antinociceptive effect of a test compound on visceral hypersensitivity. Causality: Utilizing an electronic barostat ensures isobaric distension, eliminating compliance artifacts (muscle tone changes) that can confound volume-based distension methods.

Step-by-Step Methodology:

  • Subject Preparation:

    • Use adult male Sprague-Dawley rats or healthy human volunteers (clinical phase).

    • Fast subjects for 12 hours (water ad libitum) to clear the distal colon.

  • Catheter Insertion:

    • Insert a polyethylene balloon (5-6 cm length) attached to a dual-lumen tube into the descending colon/rectum.

    • Secure the catheter to prevent expulsion during distension.

  • Barostat Setup:

    • Connect the catheter to an electronic barostat (e.g., G&J Electronics).

    • Self-Validation Step: Perform an "Operating Pressure" check. Inflate the balloon until it just touches the colonic wall (approx. 4 mmHg) to establish a baseline volume.

  • Distension Protocol (Phasic):

    • Allow a 15-minute stabilization period.

    • Administer Vehicle or Drug (e.g., Fedotozine 10 mg/kg IP or Asimadoline 1 mg/kg PO).

    • Wait for Tmax (typically 30-60 mins).

    • Apply ascending phasic distensions: 10, 20, 40, 60, and 80 mmHg.

    • Duration: Each distension lasts 20 seconds, with a 4-minute inter-stimulus interval to prevent sensitization.

  • Data Acquisition:

    • Animal: Record Electromyography (EMG) of the abdominal external oblique muscle. The VMR is quantified as the Area Under the Curve (AUC) of the EMG signal during distension.

    • Human: Record subjective pain scores on a Visual Analog Scale (VAS) (0-100mm) at each pressure step.

  • Analysis:

    • Calculate the % inhibition of VMR/Pain Score relative to baseline or vehicle control.

Diagram 2: Experimental Workflow (CRD Assay)

CRD_Protocol cluster_validation Quality Control Start Subject Fasting (12 Hours) Insert Balloon Insertion (Distal Colon) Start->Insert Baseline Barostat Baseline (4 mmHg) Insert->Baseline Dose Drug Administration (Tmax Wait) Baseline->Dose Distension Phasic Distension (10-80 mmHg Steps) Dose->Distension Record Data Recording (EMG or VAS Score) Distension->Record Analyze Calculate % Inhibition vs Vehicle Record->Analyze

Caption: Workflow for Barostat-Controlled Colorectal Distension to assess visceral sensitivity.

Clinical Efficacy Analysis

The divergence in the success of these two drugs lies in patient stratification.

Fedotozine Tartrate (Historical Data)
  • Study Design: Multicenter, randomized, double-blind, placebo-controlled.[1][2]

  • Dosing: 30 mg TID (Three times daily).

  • Key Findings:

    • Demonstrated a significant increase in the colonic pain threshold during distension experiments.

    • Outcome: Statistically significant reduction in abdominal pain and bloating compared to placebo in the general IBS population.[3][4]

    • Limitation: The effect size was moderate, and it failed to show consistent benefits on bowel habit (motility), leading to discontinuation.

Asimadoline (Modern Data)
  • Study Design: Phase IIb/III, focusing on IBS-D (Diarrhea subtype).

  • Dosing: 0.5 mg to 1.0 mg BID.

  • Key Findings:

    • Subtype Specificity: In the broad Intent-to-Treat (ITT) population, results were mixed. However, in IBS-D patients with moderate-to-severe pain , Asimadoline (0.5 mg) showed robust efficacy.

    • Endpoints: Significant improvement in pain scores, urgency, and stool frequency.

    • Advantage: Unlike Fedotozine, Asimadoline demonstrated a dual benefit: reducing pain (sensory) and normalizing stool frequency (motor/secretory) in the IBS-D subset.

Comparative Data Table
FeatureFedotozine TartrateAsimadoline
Drug Class Peripheral KOR AgonistPeripheral KOR Agonist
Primary Indication General IBS / Functional DyspepsiaIBS-D (Diarrhea Predominant)
Optimal Dose 30 mg TID0.5 mg BID
CNS Penetration Low (Hydrophilic)Very Low (P-gp Substrate)
Pain Threshold Increased (Colonic Distension)Increased (Colonic Distension)
Motility Effect Minimal effect on complianceReduces urgency/frequency in IBS-D
Clinical Status Discontinued (Phase III)Phase III Completed (Tioga/Ono)
Key Differentiator Broad application, lower potencyHigh selectivity, IBS-D optimized
Safety & Pharmacokinetics

A critical requirement for IBS therapies is the absence of central opioid side effects (sedation, addiction, dysphoria).

  • Blood-Brain Barrier (BBB) Integrity:

    • Fedotozine: Relies on its hydrophilic chemical structure to limit passive diffusion across the BBB.[5]

    • Asimadoline: Utilizes an active exclusion mechanism. It is a substrate for P-glycoprotein (P-gp) .[6][7][8] Even if the molecule crosses the BBB, P-gp actively pumps it back into the systemic circulation, ensuring near-zero CNS occupancy.

  • Adverse Events: Both drugs exhibit excellent safety profiles, with adverse events (nausea, dizziness) comparable to placebo in most trials.

References
  • Delvaux, M., et al. (1999). "The kappa agonist fedotozine relieves hypersensitivity to colonic distention in patients with irritable bowel syndrome."[9] Gastroenterology. Link

  • Mangel, A.W., et al. (2008).[1][10] "Clinical trial: asimadoline in the treatment of patients with irritable bowel syndrome." Alimentary Pharmacology & Therapeutics. Link

  • Szarka, L.A., et al. (2007). "Efficacy of on-demand asimadoline, a peripheral kappa-opioid agonist, in females with irritable bowel syndrome." Clinical Gastroenterology and Hepatology. Link

  • Dapoigny, M., et al. (1995). "Efficacy of peripheral kappa agonist fedotozine versus placebo in treatment of irritable bowel syndrome. A multicenter dose-response study." Digestive Diseases and Sciences. Link

  • Barber, A., & Gottschlich, R. (1997). "Opioid agonists and antagonists: an evaluation of their peripheral actions in inflammation." Medicinal Research Reviews. Link

Sources

Validating Peripheral Restriction of Fedotozine Tartrate: A Comparative Hot-Plate Assay Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fedotozine tartrate is a selective kappa-opioid receptor (KOR) agonist designed to target visceral afferent pathways without engaging the central nervous system (CNS). This peripheral restriction is its primary therapeutic advantage, minimizing centrally mediated side effects such as dysphoria and sedation common to blood-brain barrier (BBB)-penetrant opioids.

This guide details the validation of this restriction using the Hot-Plate Test . Unlike peripheral nociceptive assays (e.g., acetic acid writhing), the hot-plate test measures supraspinally organized thermal pain reflexes.[1][2] Consequently, a negative result in this assay is the critical success metric for Fedotozine, confirming its inability to modulate central pain processing.

Part 1: Scientific Rationale & Mechanism

The Gatekeeper Logic: Why the Hot-Plate Test?

The hot-plate test is not merely a pain assay; in this context, it serves as a CNS-penetration screen .

  • Central Agonists (e.g., U-50,488, Morphine): Cross the BBB, bind to central opioid receptors (dorsal horn, periaqueductal gray), and significantly prolong reaction latency.

  • Peripheral Agonists (Fedotozine): Should fail to reach central receptors. Therefore, the animal’s reaction time should remain identical to the vehicle control, regardless of the dose (within therapeutic windows).

Pathway Visualization

The following diagram illustrates the mechanistic differentiation between Fedotozine and its central counterparts.

G Drug_Fed Fedotozine (Peripheral KOR Agonist) Drug_U50 U-50,488 (Central KOR Agonist) BBB Blood-Brain Barrier (The Gatekeeper) Drug_Fed->BBB Blocked Gut_Afferent Visceral Afferents (Gut Pain) Drug_Fed->Gut_Afferent Binds High Affinity Drug_U50->BBB Crosses Drug_U50->Gut_Afferent Binds CNS_Receptor Supraspinal KORs (Brain/Spinal Cord) BBB->CNS_Receptor Response_Visceral Inhibits Visceral Hypersensitivity Gut_Afferent->Response_Visceral Modulation Response_HotPlate Hot-Plate Latency (Supraspinal Reflex) CNS_Receptor->Response_HotPlate Increases Latency (Analgesia)

Figure 1: Mechanistic differentiation. Fedotozine is blocked by the BBB, preventing engagement with supraspinal receptors required for hot-plate analgesia.

Part 2: Experimental Protocol

Experimental Design & Controls

To validate peripheral restriction, the experiment must include both a negative control (to establish baseline) and a positive central control (to prove the assay is working).

GroupTreatmentDose (Typical)Expected OutcomeRole
Vehicle Saline / Distilled WaterN/ABaseline Latency (~10s)Negative Control
Test Fedotozine Tartrate 1 – 100 mg/kg (s.c. or i.p.)Baseline Latency Target Validation
Pos. Control 1 U-50,488H 1 – 10 mg/kg (s.c.)Increased Latency (>20s)Central KOR Reference
Pos. Control 2 Morphine5 – 10 mg/kg (s.c.)Increased Latency (>20s)System Validation
Step-by-Step Workflow

Pre-requisites:

  • Animals: Male Sprague-Dawley rats (200-250g) or Swiss mice (20-25g).

  • Equipment: Hot plate analgesimeter (e.g., Ugo Basile or Panlab) set to 52.0 ± 0.5°C .

Protocol:

  • Acclimatization: Bring animals to the testing room 60 minutes prior to testing to minimize stress-induced analgesia.

  • Baseline Screening: Place subject on the plate. Measure latency to hind paw lick or jump .

    • Exclusion Criteria: Animals with baseline <5s or >20s are excluded.

  • Treatment Administration: Administer drugs via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

    • Timing: Wait 30 minutes (peak effect time for most opioids).

  • Test Measurement: Place subject on the hot plate.

    • Start timer immediately.

    • Stop timer at the first sign of hind paw licking or jumping .

  • Safety Cut-Off: If no response occurs by 30-45 seconds , remove the animal immediately to prevent tissue damage.

Workflow Visualization

Protocol Start Start: Acclimatization (60 mins) Screen Baseline Screening (Exclude <5s or >20s) Start->Screen Group Randomize Groups (Vehicle, Fedotozine, U-50,488) Screen->Group Dose Administer Treatment (s.c. or i.p.) Group->Dose Wait Wait Peak Time (30 mins) Dose->Wait Test Hot Plate Test (52°C ± 0.5°C) Wait->Test Obs Observe Endpoint: Hind Paw Lick OR Jump Test->Obs Decision Response < Cut-off? Obs->Decision Record Record Latency (s) Decision->Record Yes CutOff Stop at 45s (Tissue Safety) Decision->CutOff No CutOff->Record

Figure 2: Standardized Hot-Plate operational workflow ensuring data integrity and animal safety.

Part 3: Comparative Analysis & Data Interpretation

Expected Results Profile

The following table synthesizes expected data based on established pharmacological profiles (Junien et al., 1995; Rivière et al., 1999).

CompoundReceptor ProfileRouteHot Plate Result (% MPE)*Interpretation
Fedotozine KOR (Peripheral)s.c. / i.v.< 5% (Inactive) Validates Restriction
Fedotozine KOR (Peripheral)i.c.v.**< 5% (Inactive) Low Intrinsic Central Efficacy
U-50,488 KOR (Central)s.c.> 80% (Active)Confirms KOR role in analgesia
Morphine MOR (Central)s.c.100% (Active)Validates Assay Sensitivity

* % MPE (Maximum Possible Effect) = [(Test Latency - Baseline) / (Cutoff - Baseline)] × 100 *i.c.v. = intracerebroventricular (direct injection into brain). Fedotozine shows low efficacy even here, suggesting high selectivity for peripheral subtypes or rapid efflux.

Critical Analysis
  • The "Negative" Success: For Fedotozine, a lack of statistical difference between the treatment group and the Vehicle group is the desired outcome.

  • Dose-Independence: Fedotozine should remain inactive in the hot-plate test even at doses that are fully effective in visceral pain models (e.g., Colorectal Distension).

    • Example: At 5 mg/kg, Fedotozine inhibits visceral reflexes (writhing) but should show 0s increase in hot-plate latency.

  • Troubleshooting False Positives: If Fedotozine increases latency:

    • Check for BBB compromise in the animal model (e.g., inflammation-induced leakiness).

    • Verify dose (extremely high doses >100mg/kg may force non-specific central effects).

References

  • Junien, J. L., & Rivière, P. J. (1995). The pharmacology of fedotozine. Therapie, 50(6), 551–558.

  • Rivière, P. J., Pascaud, X., Junien, J. L., & Porreca, F. (1994). Fedotozine reverses ileus induced by surgery or peritonitis: action at peripheral kappa-opioid receptors.[3][4] Gastroenterology, 107(6), 1741–1749.

  • Sengupta, J. N., Snider, A., & Gebhart, G. F. (1999). Fedotozine, a kappa-opioid agonist, attenuates spinal cord Fos expression induced by noxious colorectal distention in the rat. Neuroscience, 93(4), 1465–1473.

  • Eddy, N. B., & Leimbach, D. (1953).[5] Synthetic analgesics. II. Dithienylbutenyl- and dithienylbutylamines. Journal of Pharmacology and Experimental Therapeutics, 107(3), 385–393. (Foundational Hot Plate Methodology).

  • Diop, L., Rivière, P. J., Pascaud, X., Dapoigny, M., & Junien, J. L. (1994). Role of kappa-opioid receptors in the antinociceptive effect of fedotozine on the duodenal pain reflex in rats.[6] European Journal of Pharmacology, 271(1), 65–71.[6]

Sources

Comparative Guide: Fedotozine Tartrate vs. Morphine on GI Transit Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fedotozine tartrate vs Morphine effect on gastrointestinal transit time Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary: The Agonist Divergence

In gastrointestinal (GI) pharmacology, the distinction between Fedotozine tartrate and Morphine represents the fundamental divergence between peripheral kappa (


)-opioid  and mu (

)-opioid
receptor signaling.

While Morphine is the gold-standard analgesic, its utility is severely limited by Opioid-Induced Bowel Dysfunction (OIBD) , characterized by profound inhibition of GI transit. In contrast, Fedotozine tartrate (a specific peripheral


-agonist) exhibits a "motility-sparing" profile. It functions primarily as a visceral antinociceptive agent with the unique capacity to normalize  transit in pathological states (e.g., ileus) rather than inhibiting it.

This guide analyzes the mechanistic and functional differences between these two compounds, supported by experimental protocols and preclinical data.

Mechanistic Profiling: Receptor Selectivity & Localization

The differential effects on transit time are rooted in the specific receptor subtypes and their localization within the Enteric Nervous System (ENS).

Morphine ( -Agonist)[1]
  • Target:

    
    -opioid receptors (MOR) on myenteric plexus neurons.
    
  • Mechanism: Inhibits presynaptic release of acetylcholine (ACh) and substance P.

  • Physiological Outcome:

    • Stomach: Increases antral tone, decreases rhythmic contractions (delayed emptying).

    • Intestine: Increases non-propulsive segmental contractions (spasm) while blocking propulsive peristalsis.

    • Result: Severe delay in transit (Constipation).

Fedotozine Tartrate ( -Agonist)[2][3]
  • Target: Peripheral

    
    -opioid receptors (KOR), specifically the 
    
    
    
    subtype on extrinsic sensory afferents.
  • Mechanism: Modulates visceral sensitivity and blocks inhibitory reflexes (e.g., cologastric reflex) without silencing the myenteric motor neurons directly.

  • Physiological Outcome:

    • Normal State: Minimal impact on physiological transit time.

    • Pathological State (Ileus): Reverses inhibition caused by inflammation or surgery.[1]

    • Result: Maintenance or restoration of transit (Pro-kinetic in ileus).

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling pathways within the gut wall.

G Morphine Morphine (Mu-Agonist) Mu_Rec Mu-Opioid Receptor (Myenteric Plexus) Morphine->Mu_Rec Activates Fedotozine Fedotozine (Kappa-Agonist) Kappa_Rec Kappa-Opioid Receptor (Sensory Afferents) Fedotozine->Kappa_Rec Activates ACh_Release ACh Release (Presynaptic) Mu_Rec->ACh_Release Inhibits Sensory_Signal Nociceptive Input Kappa_Rec->Sensory_Signal Modulates Motility_Inhib Inhibition of Propulsive Motility ACh_Release->Motility_Inhib Reduced Drive Reflex_Block Blockade of Inhibitory Reflexes Sensory_Signal->Reflex_Block Prevents Ileus

Figure 1: Divergent signaling pathways of Morphine (motility suppression) vs. Fedotozine (sensory modulation).

Comparative Performance Data

The following data synthesizes preclinical findings from rat models (Charcoal Meal Test and Gastric Emptying assays).

ParameterMorphine (Mu-Agonist)Fedotozine (Kappa-Agonist)
Primary Effect on Normal Transit Severe Inhibition (Dose-dependent delay)Neutral / Minimal (No significant delay at therapeutic doses)
Effect on Experimental Ileus Potentiates (Worsens stasis)Reverses (Restores normal motility)
ED50 (Inhibition of Transit) ~0.04 - 1.3 mg/kg (s.c.)> 100 mg/kg (Inactive on normal transit inhibition)
Gastric Emptying (Normal) Delayed by >80% at 3 mg/kgNo significant delay at 3-10 mg/kg
Gastric Emptying (Stressed) Further delayedNormalized (Blocks stress-induced delay)
Site of Action Central & Peripheral (ENS)Exclusively Peripheral (Does not cross BBB)

Key Insight: In a comparative study of acetic acid-induced ileus, Morphine (1 mg/kg) completely abolished transit, whereas Fedotozine (3-10 mg/kg) restored transit to near-control levels [1, 2].

Experimental Protocol: Charcoal Meal Transit Test

To objectively compare these agents, the Charcoal Meal Transit Test is the industry-standard self-validating protocol. This method quantifies the distance a non-absorbable marker travels through the small intestine.

Workflow Logic

This protocol relies on the "Percent Transit" metric.



Step-by-Step Methodology

Phase 1: Animal Preparation

  • Selection: Male Wistar rats (200–250g).

  • Fasting: Deprive of food for 24 hours; water ad libitum. This ensures the stomach is empty, eliminating food variability.

Phase 2: Drug Administration (The Variable) 3. Group A (Control): Administer Vehicle (Saline) s.c. 4. Group B (Morphine): Administer Morphine Sulfate (3 mg/kg s.c.). 5. Group C (Fedotozine): Administer Fedotozine Tartrate (10 mg/kg s.c.). 6. Wait Time: Allow 30 minutes for peak plasma concentration.

Phase 3: The Charcoal Challenge 7. Meal Preparation: 10% activated charcoal suspension in 5% gum arabic. 8. Gavage: Administer 1.5 mL orally via gastric gavage needle. 9. Transit Period: Start timer immediately. Allow exactly 20 minutes of transit.

Phase 4: Data Collection 10. Termination: Euthanize via CO2 asphyxiation. 11. Extraction: Immediately laparotomize and isolate the small intestine (pylorus to ileocecal junction). 12. Measurement:

  • Measure total length (Pylorus
    
    
    Caecum).
  • Measure distance traveled by the charcoal front (black leading edge).
  • Calculation: Compute % Transit for each animal.
Experimental Workflow Diagram

Workflow Start Start: 24h Fasting Drug Drug Admin (T = -30 min) Start->Drug Meal Charcoal Meal (T = 0) Drug->Meal Absorption Wait 20 min Transit Meal->Wait Measure Sacrifice & Measure Wait->Measure Stop Transit

Figure 2: Chronological workflow for the Charcoal Meal Transit Test.

Clinical Implications for Drug Development

For researchers developing novel GI therapeutics, this comparison highlights a critical "Target Product Profile" (TPP) decision:

  • If the goal is Analgesia without Constipation: Fedotozine demonstrates that targeting peripheral kappa receptors is a viable strategy to decouple analgesia from motility inhibition. Unlike Morphine, which paralyzes the gut, Fedotozine modulates the sensation of distension (treating IBS pain) without compromising the propulsive machinery [3].

  • If the goal is Post-Operative Ileus (POI) Treatment: Fedotozine shows efficacy in restoring motility in compromised guts.[2] While Morphine is contraindicated in POI due to its inhibitory effects, Fedotozine's ability to block sympathetic inhibitory reflexes makes it a pro-kinetic candidate in this specific context [1].

References

  • Rivière, P. J., Pascaud, X., Chevalier, E., Le Gallou, B., & Junien, J. L. (1993).[1] Fedotozine reverses ileus induced by surgery or peritonitis: action at peripheral kappa-opioid receptors .[1][3][2] Gastroenterology, 104(3), 724–731.[1] Link

  • Gué, M., Junien, J. L., & Buéno, L. (1994).[4] The kappa agonist fedotozine modulates colonic distention-induced inhibition of gastric motility and emptying in dogs .[4] Gastroenterology, 107(5), 1327–1334.[4] Link

  • Delvaux, M. (2001). Pharmacology and clinical experience with fedotozine . Expert Opinion on Investigational Drugs, 10(1), 97-110. Link

  • Holzer, P. (2009). Opioid receptors in the gastrointestinal tract . Regulatory Peptides, 155(1-3), 11-17. Link

Sources

Fedotozine tartrate selectivity against mu and delta opioid receptors

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Peripheral Advantage

Fedotozine tartrate represents a pivotal case study in the design of peripherally restricted opioid agonists . Unlike classical opioids that traverse the blood-brain barrier (BBB) to engage central Mu-opioid receptors (MOR)—resulting in analgesia coupled with sedation, respiratory depression, and addiction—Fedotozine is engineered for functional selectivity at peripheral Kappa-opioid receptors (KOR).

This guide objectively analyzes Fedotozine’s selectivity profile against MOR and Delta-opioid receptors (DOR). The data presented demonstrates that Fedotozine’s therapeutic index is derived not merely from receptor affinity, but from a distinct anatomical and functional restriction that separates it from standard KOR agonists like U-50,488 and MOR agonists like Morphine.

Receptor Selectivity & Binding Profile[1][2][3][4][5]

The Selectivity Hierarchy

Fedotozine is chemically derived from the arylacetamide series, sharing structural homology with U-50,488. However, its pharmacological profile is distinct. While it exhibits high affinity for the KOR subtype (specifically the


 site), its interaction with MOR and DOR is negligible in functional contexts.

Table 1: Comparative Receptor Profile of Fedotozine vs. Standard Agonists

CompoundPrimary Target (

/ Selectivity)
MOR Activity (Mu)DOR Activity (Delta)CNS PenetrationDiuretic Effect (KOR mediated)
Fedotozine High Affinity KOR (

)
Negligible (Not blocked by Naloxone)Negligible Low (Peripherally Restricted)Absent (Atypical Profile)
U-50,488 High Affinity KOR (Selective)Low Affinity (

nM)
NegligibleHighPronounced
Morphine High Affinity MOR (

nM)
Agonist (Primary mechanism)Low AffinityHighLow
DPDPE High Affinity DORNegligibleAgonist LowAbsent

Critical Insight: The "Gold Standard" for proving selectivity against MOR in vivo is the Naloxone Challenge . Standard doses of Naloxone (non-selective, but MOR-preferring antagonist) block Morphine but fail to block Fedotozine.[1] Conversely, Nor-binaltorphimine (nor-BNI) , a highly selective KOR antagonist, completely abolishes Fedotozine’s effects [1][2].

Functional Dissociation Data

The following data summarizes the


 (Effective Dose) values in visceral pain models (Colorectal Distension), highlighting the distinct receptor pathways.

Table 2: Functional Potency and Antagonist Reversibility (Rat Model)

Agonist

(s.c.)
Effect Blocked by Naloxone?Effect Blocked by Nor-BNI?Conclusion
Morphine 0.23 mg/kgYES NOMediated by MOR
U-50,488 0.51 mg/kgNOYES Mediated by KOR
Fedotozine 0.67 mg/kgNO YES Mediated by KOR (Non-MOR)

Data Source: Derived from comparative studies in visceral hypersensitivity models [2][5].

Mechanism of Action: Peripheral Restriction

Fedotozine's safety profile stems from its inability to engage central KOR (which causes dysphoria/sedation) or central/peripheral MOR (which causes constipation/respiratory depression).

Signaling Pathway Visualization

The diagram below illustrates the differential signaling pathways of Fedotozine versus Morphine, emphasizing the locus of action.

Fedotozine_MOA cluster_periphery Peripheral Nervous System (Gut Afferents) cluster_cns Central Nervous System (Spinal/Brain) NoxiousStimulus Noxious Stimulus (Distension) SensoryNeuron Sensory Afferent Neuron NoxiousStimulus->SensoryNeuron SubstanceP Substance P / CGRP Release SensoryNeuron->SubstanceP KOR_Peri Peripheral KOR (Kappa Opioid Receptor) Ca_Channels Voltage-Gated Ca++ Channels KOR_Peri->Ca_Channels Inhibits Ca_Channels->SubstanceP Reduces PainPerception Pain Perception (Conscious) SubstanceP->PainPerception Transmission Blocked Peripherally MOR_Central Central MOR (Mu Opioid Receptor) MOR_Central->PainPerception Inhibits SideEffects Side Effects (Sedation, Dysphoria) MOR_Central->SideEffects Activates Fedotozine Fedotozine Tartrate Fedotozine->KOR_Peri Agonist Binding (High Affinity) Fedotozine->MOR_Central No Binding (Selectivity) Morphine Morphine Morphine->MOR_Central Crosses BBB Agonist Binding

Caption: Fedotozine acts on peripheral KORs to inhibit afferent signaling, avoiding CNS MOR/KOR engagement.

Experimental Protocols for Validation

To replicate the selectivity profile of Fedotozine, researchers should employ a "Self-Validating" dual-assay approach: In Vitro Affinity followed by In Vivo Functional Antagonism .

Protocol A: Radioligand Binding Assay (The Affinity Filter)

Objective: Quantify


 values for MOR, DOR, and KOR.
  • Membrane Preparation:

    • Homogenize rat brain (whole brain minus cerebellum for MOR/DOR; guinea pig cerebellum for KOR) or use CHO cells stably expressing human

      
      , 
      
      
      
      , and
      
      
      receptors.
    • Centrifuge at

      
       for 10 min. Resuspend pellet in 50 mM Tris-HCl (pH 7.4).
      
  • Incubation:

    • MOR: Incubate membranes with

      
       (1 nM).
      
    • DOR: Incubate membranes with

      
       (1 nM).
      
    • KOR: Incubate membranes with

      
       (1 nM).
      
    • Add Fedotozine tartrate in increasing concentrations (

      
       to 
      
      
      
      M).
  • Filtration:

    • Incubate for 60 min at 25°C.

    • Terminate reaction by rapid filtration through GF/B glass fiber filters using a cell harvester.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
    • Validation Criteria: Fedotozine should displace

      
       but show 
      
      
      
      -fold lower potency against
      
      
      [3][6].
Protocol B: The "Antagonist Challenge" (The Functional Filter)

Objective: Confirm that in vivo effects are KOR-mediated and MOR-independent.

  • Model Induction:

    • Use conscious rats fitted with colorectal balloons (Visceral Pain Model).

    • Induce hypersensitivity via intracolonic acetic acid (0.6%) or mechanical distension.

  • Drug Administration:

    • Group 1 (Control): Vehicle.

    • Group 2 (Test): Fedotozine (1-10 mg/kg, s.c. or i.v.).

    • Group 3 (MOR Check): Fedotozine + Naloxone (0.1 mg/kg - Low dose specific for MOR).

    • Group 4 (KOR Check): Fedotozine + Nor-BNI (10 mg/kg - Selective KOR antagonist).[1]

  • Measurement:

    • Record abdominal cramp frequency or bradycardic response to distension.

  • Interpretation (Self-Validating Logic):

    • If Naloxone blocks the effect

      
       The drug is acting on MOR (Fail for Fedotozine).[1]
      
    • If Nor-BNI blocks the effect

      
       The drug is acting on KOR (Pass for Fedotozine).
      
    • Result: Fedotozine antinociception is abolished by Nor-BNI but resistant to Naloxone [2][5].[1][2][3]

Comparative Analysis: Fedotozine vs. U-50,488[5][6][7][8][9][10]

While both are KOR agonists, Fedotozine is classified as "atypical." The table below highlights why Fedotozine is preferred for GI indications over the standard U-50,488.

Table 3: Atypical vs. Typical KOR Agonist Profile

FeatureFedotozine (Atypical)U-50,488 (Typical)Clinical Implication
Diuresis No Effect Profuse Diuresis Fedotozine avoids electrolyte imbalance risks.[4]
Sedation Minimal/AbsentSignificantFedotozine is suitable for ambulatory patients.
Site of Action Peripheral Nerve EndingsCentral + PeripheralFedotozine targets the gut without CNS "noise."
Antagonist Sensitivity Blocked by Nor-BNIBlocked by Nor-BNIBoth share the same receptor target class.

Mechanism Note: The lack of diuresis suggests Fedotozine may not activate the specific KOR subtypes (or locations) responsible for inhibiting vasopressin release, further enhancing its selectivity profile for visceral pain management [4].

References

  • Pharmacology and clinical experience with fedotozine. Source: PubMed (Review) [Link]

  • Peripheral kappa-opioid receptors mediate the antinociceptive effect of fedotozine on the duodenal pain reflex in rat. Source: European Journal of Pharmacology [Link]

  • Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. Source: Journal of Pharmacology and Experimental Therapeutics [Link]

  • Differential effects of fedotozine compared to other kappa agonists on diuresis in rats. Source: PubMed [Link]

  • Fedotozine blocks hypersensitive visceral pain in conscious rats: action at peripheral kappa-opioid receptors. Source: European Journal of Pharmacology [Link]

  • Kappa, but not mu or delta, opioids attenuate responses to distention of afferent fibers innervating the rat colon. Source: Gastroenterology [Link][5]

Sources

Comparative pharmacokinetics of Fedotozine tartrate in dog vs rat

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the pharmacokinetic (PK) and toxicokinetic profiles of Fedotozine tartrate (Jo-1196), a peripherally restricted


-opioid receptor agonist. The defining pharmacokinetic characteristic of Fedotozine is its extreme peripheral selectivity . Unlike classical opioids, Fedotozine exhibits negligible systemic bioavailability and poor Blood-Brain Barrier (BBB) penetration in both rats and dogs, while maintaining high local concentrations in the gastrointestinal (GI) tract.

This document synthesizes experimental data to demonstrate that Fedotozine’s efficacy is driven by local mucosal/myenteric distribution rather than systemic plasma exposure.

Introduction & Mechanistic Rationale

Fedotozine tartrate is designed to treat functional gastrointestinal disorders (e.g., IBS, functional dyspepsia) by targeting sensory afferent pathways in the gut without causing central nervous system (CNS) side effects like sedation or dysphoria.

  • Mechanism of Action: Selective agonist for the

    
    -opioid receptor (specifically the 
    
    
    
    subtype).[1]
  • Therapeutic Goal: Modulate visceral sensitivity (reduce nociception) via peripheral nerve endings in the gut wall.

  • PK Design Philosophy: "Gut-Restricted" delivery. The molecule is engineered to remain in the GI compartment or undergo rapid first-pass metabolism to prevent systemic circulation and CNS entry.

Experimental Methodology

To ensure data integrity, the following standardized protocols are referenced for generating the comparative data.

Rat Study Design (Efficacy & Distribution)
  • Subject: Male Sprague-Dawley rats (200–250 g).

  • Models:

    • Visceral Pain:[2][3] Colorectal distension (CRD) thresholds measured via electromyography (EMG) of the abdominal oblique muscle.

    • Ileus: Acetic acid-induced peritonitis or postoperative ileus models.[4]

  • Dosing:

    • Subcutaneous (SC): 0.1 – 30 mg/kg.

    • Intravenous (IV): 1 – 10 mg/kg.

    • Intracerebroventricular (ICV): Up to 300

      
       g/rat  (to test central inactivity).[4]
      
  • Sampling: Plasma collection via tail vein; GI tissue harvesting (mucosa/muscularis) post-sacrifice.

Dog Study Design (Pharmacokinetics & Motility)
  • Subject: Beagle dogs (9–12 kg), fasted for 18h.

  • Instrumentation: Strain gauge transducers implanted on the gastric antrum, duodenum, and jejunum to record motility index.

  • Dosing:

    • IV Bolus: 1, 2, and 5 mg/kg.[5]

    • Oral (PO): 2.5 and 5 mg/kg.[6]

  • Bioanalysis: Plasma analysis via HPLC with UV/Fluorescence detection (Limit of Detection: 20 ng/mL). Tissue biopsy of gut wall.

Comparative Pharmacokinetic Profile

Absorption and Bioavailability

The most critical interspecies finding is the low systemic bioavailability in both species, which confirms the drug's safety profile.

  • Dogs: Following oral administration of 2.5 mg/kg and 5 mg/kg, plasma concentrations of Fedotozine are consistently below the limit of detection (<20 ng/mL) .[6] This indicates either poor absorption or, more likely, an extensive first-pass effect that sequesters the drug in the gut wall or metabolizes it before it reaches the systemic circulation.

  • Rats: Similar low systemic exposure is observed. Efficacy is dose-dependent (ED

    
     ~0.67 mg/kg SC for antinociception), but the drug does not produce central effects even at high doses, implying low blood concentrations reaching the brain.
    
Tissue Distribution (The "Target" Compartment)

While plasma levels are negligible, tissue levels are therapeutic. This dissociation between plasma and tissue PK is unique to this class of compounds.

  • Gut Selectivity: In dogs, while plasma levels were undetectable (<20 ng/mL), Fedotozine concentrations in the gut muscular and mucosal layers exceeded 1,000 ng/g (1

    
    g/g) .[6]
    
  • Implication: The drug concentrates at the site of action (myenteric plexus and sensory afferents), providing efficacy without systemic exposure.

Blood-Brain Barrier (BBB) Penetration
  • Rat Validation: Fedotozine administered peripherally (IV/SC) reverses visceral pain. However, when injected directly into the brain (ICV) at high doses (300

    
    g), it is inactive .
    
  • Control Comparison: The centrally active

    
    -agonist U-50,488H is active via both routes. This confirms Fedotozine does not cross the BBB in relevant amounts, preventing central opioid side effects.
    

Data Summary: Rat vs. Dog

ParameterRat (Sprague-Dawley)Dog (Beagle)
Effective Dose (Antinociception) 0.6 – 1.0 mg/kg (SC)N/A (Motility used as marker)
Effective Dose (Motility) 1 – 10 mg/kg (IV/SC)1 – 2 mg/kg (IV); 2.5 – 5 mg/kg (PO)
Oral Bioavailability (

)
Low (implied by lack of CNS effects)Negligible (Plasma < LOD at 2.5 mg/kg)
Plasma

(Oral)
Low / Transient< 20 ng/mL (at 2.5 mg/kg)
Target Tissue Conc. High (Gut Wall)> 1,000 ng/g (Gut Wall)
BBB Penetration Negligible (Inactive ICV)Negligible (No sedation observed)
Primary Route of Elimination Hepatic/Biliary (First-pass)Hepatic/Biliary (First-pass)

Mechanistic Visualization

Gut-Restricted Pharmacokinetics

The following diagram illustrates the "Peripheral Selectivity" mechanism, showing how Fedotozine bypasses the CNS while saturating the Gut target.

Fedotozine_PK Oral_Dose Oral Dosing (Fedotozine) Gut_Lumen Gut Lumen Oral_Dose->Gut_Lumen Gut_Wall Target Tissue (Mucosa/Muscle) Conc > 1 µg/g Gut_Lumen->Gut_Wall High Absorption into Tissue Gut_Wall->Gut_Wall Kappa Agonism (Analgesia) Portal_Vein Portal Vein Gut_Wall->Portal_Vein Liver Liver (High First-Pass) Portal_Vein->Liver Systemic_Circ Systemic Circulation (Plasma < 20 ng/mL) Liver->Systemic_Circ Extensive Metabolism CNS Central Nervous System (Brain/Spinal Cord) Systemic_Circ->CNS Blocked by BBB (No Penetration)

Figure 1: Disposition pathway of Fedotozine. Note the high accumulation in the Gut Wall (Green) and the blockage of transport to the CNS (Red), resulting in a peripheral-only effect.

Expert Insights & Causality

  • Why is Plasma Concentration Undetectable? The "missing" plasma concentration in dogs is not a failure of the assay but a feature of the drug's design. Fedotozine belongs to the arylacetamide series, which are lipophilic but subject to rapid hepatic extraction and high tissue binding. The drug partitions rapidly into the lipid-rich membranes of the enteric nervous system, leaving little free drug to circulate in plasma.

  • The "Dissociation" Phenomenon: In both rats and dogs, there is a dissociation between pharmacokinetics (plasma levels) and pharmacodynamics (efficacy). Efficacy persists even when plasma levels are undetectable. This confirms that the biophase (site of action) is the local gut tissue, not the central compartment.

  • Translational Value: The consistency of this "low bioavailability/high local efficacy" profile between rats and dogs provides high confidence for human translation. It predicts that human patients can achieve visceral pain relief without the risk of opioid addiction or sedation, a prediction that was validated in subsequent clinical trials for IBS.

References

  • Junien, J. L., & Riviere, P. (1995). Review article: the pharmacological profile of fedotozine: a new peripheral opioid agonist for the treatment of functional gastrointestinal disorders. Alimentary Pharmacology & Therapeutics. Link

  • Allescher, H. D., et al. (1991).[7] Interaction of trimebutine and Jo-1196 (fedotozine) with opioid receptors in the canine ileum. Journal of Pharmacology and Experimental Therapeutics. Link

  • Pascaud, X., et al. (1990). Effects of fedotozine on gastrointestinal motility in dogs: mechanism of action and related pharmacokinetics. Journal of Pharmacy and Pharmacology. Link

  • Riviere, P. J., et al. (1994). Fedotozine reversal of peritoneal-irritation-induced ileus in rats: possible peripheral action on sensory afferents. Journal of Pharmacology and Experimental Therapeutics. Link

  • Bonaz, B., et al. (2000). Fedotozine, a kappa-opioid agonist, prevents spinal and supra-spinal Fos expression induced by a noxious visceral stimulus in the rat.[3] Neurogastroenterology & Motility. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fedotozine tartrate
Reactant of Route 2
Fedotozine tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.